molecular formula C11H14N2O B8782196 (2R)-N-phenylpyrrolidine-2-carboxamide

(2R)-N-phenylpyrrolidine-2-carboxamide

カタログ番号: B8782196
分子量: 190.24 g/mol
InChIキー: NRXYBKZDRCXDOD-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-N-phenylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-N-phenylpyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-N-phenylpyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H14N2O

分子量

190.24 g/mol

IUPAC名

(2R)-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m1/s1

InChIキー

NRXYBKZDRCXDOD-SNVBAGLBSA-N

異性体SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2

正規SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2

製品の起源

United States
Foundational & Exploratory

The Comprehensive Spectral Guide to (2R)-N-phenylpyrrolidine-2-carboxamide: Synthesis, Analysis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-N-phenylpyrrolidine-2-carboxamide, commonly known as D-proline anilide, is a highly versatile chiral building block. It serves as a critical intermediate in the synthesis of pharmaceuticals, a chiral auxiliary in asymmetric organocatalysis, and a core scaffold in the development of potent enzymatic inhibitors[1]. This whitepaper provides an authoritative, in-depth technical framework for the synthesis, spectral characterization (NMR, FTIR, MS), and self-validating quality control of this compound.

Chemical Significance & Structural Mechanics

The structural integrity of (2R)-N-phenylpyrrolidine-2-carboxamide relies heavily on its (2R) stereocenter. Unlike its L-isomer counterpart, the D-proline derivative is specifically utilized when spatial inversion is required to probe stereospecific binding pockets, such as in the development of nonpeptide inhibitors for caspases 3 and 7[1], or in metabolic regulators targeting α-glucosidase[2]. The secondary amine of the pyrrolidine ring acts as a potent hydrogen-bond donor/acceptor and nucleophile, while the rigid amide bond enforces a planar geometry that dictates the molecule's conformational behavior in solution.

Self-Validating Synthesis Methodology

To preserve the delicate (2R) stereocenter, standard harsh conditions must be avoided. The protocol below utilizes a carbodiimide-mediated coupling strategy. The causality behind selecting EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is to suppress the formation of an oxazolone intermediate, which is the primary mechanistic pathway for the racemization of α-chiral amino acids.

Synthesis_Workflow A Boc-D-Proline + Aniline (Reactants) B Coupling Reaction (EDC/HOBt, DIPEA, DCM) A->B Amide Bond Formation C Boc-Deprotection (TFA/DCM) B->C Intermediate D (2R)-N-phenylpyrrolidine- 2-carboxamide C->D Neutralization E Spectral Validation (NMR, IR, MS) D->E Structural ID F Chiral Purity Check (Chiral HPLC) D->F ee% Determination

Workflow for the synthesis and self-validating QC of (2R)-N-phenylpyrrolidine-2-carboxamide.

Step-by-Step Experimental Protocol
  • Activation: Dissolve 1.0 eq of Boc-D-Proline in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes.

    • Validation Checkpoint: TLC (Ninhydrin stain) should show the consumption of the free acid and the formation of the active ester.

  • Amide Bond Formation: Add 1.1 eq of aniline and 2.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Boc Deprotection: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Concentrate the organic layer, then resuspend in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Crude LC-MS must show the disappearance of the Boc-protected mass [M+H]+ 291.1 and the appearance of the free base [M+H]+ 191.1.

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pale yellow solid[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the structural connectivity of the synthesized anilide[3].

Mechanistic Causality of Chemical Shifts: The most diagnostic feature in the ¹H NMR spectrum is the highly deshielded amide N-H proton, appearing as a broad singlet around 9.8 ppm[3]. This extreme downfield shift is caused by two factors: the anisotropic deshielding cone of the adjacent aromatic phenyl ring, and strong intermolecular hydrogen bonding in non-polar solvents like CDCl₃. The α-proton (Cα-H) of the pyrrolidine ring is shifted to 3.9 ppm due to the electron-withdrawing nature of both the secondary amine and the newly formed carboxamide group.

Table 1: ¹H NMR Spectral Data (250 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
9.80Broad singlet (s)1HAmide N-H (Deshielded by aromatic anisotropy)
7.65Multiplet (m)5HAromatic protons (Phenyl ring)
3.90Triplet (t)1HPyrrolidine Cα-H (Adjacent to N and C=O)
3.05Multiplet (m)2HPyrrolidine Cδ-H₂ (Adjacent to amine N)
2.90Singlet (s)1HAmine N-H (Exchanges with D₂O)
2.20Multiplet (m)2HPyrrolidine Cβ-H₂
1.80Multiplet (m)2HPyrrolidine Cγ-H₂
Table 2: ¹³C NMR Spectral Data (90.5 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
173.4Quaternary (C=O)Amide Carbonyl
137.8Quaternary (Ar-C)Phenyl ipso-carbon
128.9Methine (Ar-C)Phenyl meta-carbons
119.4Methine (Ar-C)Phenyl ortho-carbons
60.0Methine (CH)Pyrrolidine Cα
47.3Methylene (CH₂)Pyrrolidine Cδ
30.7Methylene (CH₂)Pyrrolidine Cβ
26.5Methylene (CH₂)Pyrrolidine Cγ

(Note: The para-carbon signal typically overlaps or falls near 124.0 ppm depending on concentration and exact solvent calibration, though grouped in standard literature reports[3]).

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy validates the functional group transformations, specifically the conversion of the carboxylic acid to the secondary amide.

Mechanistic Causality of Vibrational Modes: The Amide I band (C=O stretch) appears at ~1660 cm⁻¹. This is significantly lower than a standard ketone (~1715 cm⁻¹) because the nitrogen lone pair delocalizes into the carbonyl π-system, increasing single-bond character and weakening the C=O force constant.

Table 3: FTIR Spectral Data (ATR)
Wavenumber (cm⁻¹)Peak ShapeVibrational ModeDiagnostic Significance
3300SharpN-H stretch (Amide)Confirms secondary amide formation
3200BroadN-H stretch (Amine)Confirms successful Boc deprotection
1660Strong, SharpC=O stretch (Amide I)Primary marker for the carboxamide
1595MediumC=C stretch (Aromatic)Confirms presence of the phenyl ring
1530StrongN-H bend (Amide II)Coupled with C-N stretching
750, 690StrongC-H out-of-plane bendCharacteristic of mono-substituted benzene

Mass Spectrometry (ESI-MS/MS) & Fragmentation Mechanics

Electrospray Ionization (ESI) in positive mode is ideal for this compound due to the basicity of the secondary pyrrolidine amine, which easily accepts a proton to form the[M+H]+ ion at m/z 191.1.

Fragmentation Causality: During Collision-Induced Dissociation (CID), the weakest bond—the amide C-N bond—cleaves first. This α-cleavage results in the expulsion of neutral aniline (93 Da), leaving a highly stable acylium ion (m/z 98.1). Subsequent decarbonylation (loss of CO, 28 Da) yields the cyclic pyrrolidinium cation (m/z 70.1).

MS_Fragmentation M Molecular Ion [M+H]+ m/z 191.1 F1 Loss of Aniline (-93 Da) m/z 98.1 (Acylium Ion) M->F1 Alpha-Cleavage F3 Aniline Ion [PhNH3]+ m/z 94.1 M->F3 Amide Bond Cleavage F2 Loss of CO (-28 Da) m/z 70.1 (Pyrrolidinium Ion) F1->F2 Decarbonylation

ESI-MS/MS fragmentation logic for (2R)-N-phenylpyrrolidine-2-carboxamide.

Table 4: ESI-MS/MS Fragmentation Data
m/z RatioIon TypeNeutral LossStructural Assignment
191.1[M+H]⁺NoneIntact protonated molecule
98.1Fragment-93 Da (Aniline)Pyrrolidine-2-acylium cation
94.1Fragment-97 Da (Proline radical)Protonated aniline [PhNH₃]⁺
70.1Fragment-121 Da (Aniline + CO)Pyrrolidinium cation

Quality Control & Stereochemical Validation

Because standard NMR, IR, and MS cannot differentiate between the (2R) and (2S) enantiomers in an achiral environment, the final self-validating step must be Chiral High-Performance Liquid Chromatography (HPLC) .

  • Protocol: Analyze the purified compound using a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol (typically 90:10) containing 0.1% diethylamine to suppress peak tailing.

  • Validation: The enantiomeric excess (ee) must exceed 99%. If a secondary peak corresponding to the (2S) isomer is observed, it indicates that oxazolone-mediated racemization occurred during the EDC/HOBt coupling step, necessitating a reduction in base (DIPEA) concentration or reaction temperature in future batches.

References

  • [3] Condensation of a carboxylic acid with an amine using the Boc2O/DMAP system under solvent-free conditions. - Royal Society of Chemistry (RSC). 3

  • [1] Potent and Selective Nonpeptide Inhibitors of Caspases 3 and 7. - ACS Publications. 1

  • [2] Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. - National Institutes of Health (NIH) / PMC. 2

Sources

Potential therapeutic applications for pyrrolidine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrrolidine Carboxamide Scaffold: A Technical Guide to Next-Generation Therapeutic Applications

Executive Summary

The carboxamide functional group (–CONH₂) is a ubiquitous motif in medicinal chemistry, prized for its ability to balance polarity, enhance metabolic stability, and facilitate critical hydrogen-bonding interactions with target proteins[1]. When integrated into a pyrrolidine ring, the resulting pyrrolidine carboxamide scaffold introduces a high degree of stereochemical control and conformational rigidity. As a Senior Application Scientist, I have observed that this structural versatility allows researchers to fine-tune pharmacokinetic properties—such as blood-brain barrier penetration and oral bioavailability—while maintaining strict compliance with Lipinski’s Rule of Five. This guide explores the mechanistic paradigms, quantitative efficacy, and self-validating experimental workflows driving the development of pyrrolidine carboxamides across oncology, infectious diseases, and neurology.

Mechanistic Paradigms and Causality

Infectious Disease: Direct InhA Inhibition in Mycobacterium tuberculosis

Traditional first-line antitubercular drugs, such as isoniazid, are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme, KatG. The alarming rise of multidrug-resistant tuberculosis (MDR-TB) is primarily driven by clinical mutations in KatG, which render these prodrugs inert.

Pyrrolidine carboxamides (PCAMs) circumvent this resistance mechanism entirely. By acting as direct, non-covalent inhibitors of enoyl-acyl carrier protein reductase (InhA)—a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway—PCAMs bypass the need for KatG activation[2][3]. The causality is straightforward: direct InhA binding halts the elongation of acyl fatty acids, leading to the rapid depletion of mycolic acids. Without mycolic acids, the mycobacterial cell wall collapses, resulting in pathogen death[4].

Oncology: MDM2-p53 Protein-Protein Interaction (PPI) Antagonism

In oncology, the pyrrolidine carboxamide core is leveraged to disrupt pathological protein-protein interactions. A premier example is the antagonism of MDM2, a negative regulator of the p53 tumor suppressor. Highly functionalized chiral pyrrolidine carboxamides, such as the precursor to the clinical candidate RG7388 (idasanutlin), bind directly to the p53-binding pocket of MDM2[5].

The mechanistic rationale here is driven by steric mimicry: the pyrrolidine scaffold projects functional groups that perfectly mimic the three critical amino acid residues (Phe19, Trp23, and Leu26) of p53. By blocking MDM2, these compounds prevent the ubiquitination and proteasomal degradation of p53, thereby stabilizing the protein and triggering robust, targeted apoptosis in cancer cells[6].

Mechanism Core Pyrrolidine Carboxamide InhA InhA Inhibition Core->InhA Direct Binding MDM2 MDM2 Antagonism Core->MDM2 PPI Blockade FAS FAS-II Disruption InhA->FAS TB Mycobacterial Death FAS->TB p53 p53 Stabilization MDM2->p53 Apo Cancer Apoptosis p53->Apo

Caption: Dual therapeutic pathways of pyrrolidine carboxamides in oncology and infectious diseases.

Quantitative Structure-Activity Relationship (QSAR) Data

To synthesize the efficacy of these compounds, the following table aggregates quantitative data across various therapeutic applications. The data highlights how minor substitutions on the pyrrolidine ring drastically shift the molecular target and therapeutic window.

Therapeutic AreaCompound Class / DerivativePrimary TargetEfficacy MetricKey FindingsSource
Infectious Disease PCAM Lead DerivativesM. tuberculosis InhAIC₅₀ = 390 nMDirect inhibition bypassing KatG resistance; optimized via QSAR.[3]
Oncology RG7388 (Idasanutlin precursor)MDM2-p53 InteractionHigh Affinity PPISynthesized via Cu(II)-catalyzed asymmetric [3 + 2] cycloaddition.[5]
Oncology 2-(Het)arylpyrrolidine-1-carboxamidesM-Hela / A549 CellsIC₅₀ ≈ 53.70 µMInduced apoptosis in 25% of cells; high in vivo survival rate (83%).[6][7]
Anti-Malarial Sulphonamide pyrrolidine carboxamidesP. falciparum NMTIC₅₀ = 2.40–8.30 µMSingle-digit micromolar parasite clearance; strong antioxidant activity.[8]
Neurology N-(substituted phenyl) derivativesSeizure Pathways (MES)30 mg/kg protectionHigh protection against maximal electroshock seizures without neurotoxicity.[9]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the methodologies used to synthesize, screen, and validate pyrrolidine carboxamide candidates.

Protocol 1: In Situ Microtiter Synthesis and High-Throughput Screening (HTS)

Objective: To rapidly iterate QSAR models for InhA inhibitors without the bottleneck of chromatographic purification[2]. Causality: Amide coupling chemistry is highly efficient (>80% yield) and utilizes benign byproducts. By conducting the synthesis directly in 96-well plates, the crude reaction mixture can be assayed immediately. This exponentially increases the speed of hit identification.

  • Reagent Preparation: Dispense 10 µL of pyrrolidine core scaffold (10 mM in DMSO) into a 96-well microtiter plate.

  • Parallel Coupling: Add 10 µL of diverse acyl chlorides or carboxylic acids (with coupling agents like HATU/DIPEA) to distinct wells. Incubate at room temperature for 2 hours on a plate shaker.

  • Quenching & Dilution: Quench unreacted electrophiles with 5 µL of a primary amine scavenger (e.g., ethanolamine). Dilute the mixture to a final theoretical concentration of 100 µM using assay buffer (50 mM PIPES, pH 6.8).

  • InhA Enzymatic Assay: Transfer 5 µL of the crude library into an assay plate containing 200 µL of InhA enzyme (10 nM) and NADH cofactor (250 µM).

  • Reaction Initiation & Monitoring: Initiate the reaction by adding 2-trans-dodecenoyl-CoA (substrate). Monitor the depletion of NADH by measuring absorbance at 340 nm over 10 minutes.

  • Self-Validation Check: Include a known InhA inhibitor (e.g., triclosan) as a positive control, and DMSO-only wells as negative controls. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Lib Microtiter Synthesis Screen In Situ HTS Lib->Screen Unpurified Hit Hit Identification Screen->Hit IC50 < 1 µM Val Enantiomer Resolution Hit->Val Lead Lead Optimization Val->Lead

Caption: High-throughput in situ synthesis and screening workflow for carboxamide drug discovery.

Protocol 2: In Vitro Apoptosis Validation via Annexin V/PI Multiplexing

Objective: To confirm that the cytotoxicity of oncology candidates (e.g., MDM2 antagonists) is driven by programmed cell death (apoptosis) rather than non-specific necrosis[6]. Causality: Effective oncology drugs must trigger apoptosis to avoid the massive inflammatory response associated with necrosis in vivo. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Culture & Treatment: Seed M-Hela or A549 cells at 1×105 cells/well in a 6-well plate. Incubate for 24 hours. Treat cells with the pyrrolidine carboxamide candidate at its predetermined IC₅₀ concentration.

  • Harvesting: After 24 hours of exposure, collect both the culture media (containing detached dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-Alexa Fluor 647 and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry.

  • Self-Validation Check: Include an untreated control (to establish baseline viability) and a positive control treated with a known apoptosis inducer (e.g., staurosporine). The presence of a distinct Annexin V+/PI- population confirms early apoptosis, validating the target mechanism of action.

References

  • Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC - NIH.
  • Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. MDPI.
  • Practical Synthesis of MDM2 Antagonist RG7388. Part 1: A Cu(II)-Catalyzed Asymmetric [3 + 2] Cycloaddition.
  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC - NIH.
  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - NIH.
  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews.
  • In silico Approach to Identify Potent Bioactive Compounds as Inhibitors against the Enoyl-acyl Carrier Protein (acp) Reductase Enzyme of Mycobacterium tuberculosis. Biointerface Research in Applied Chemistry.
  • N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, a novel Octopus vulgaris ink-derived metabolite, exhibits a pro-apoptotic effect on A549 cancer cell line.

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to N-Aryl Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-aryl carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of clinically significant therapeutic agents. Its prevalence stems from a unique combination of synthetic tractability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing N-aryl carboxamides. We will dissect the nuanced roles of the aryl moiety, the carboxamide linker, and associated substituents in dictating potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower the rational design of next-generation N-aryl carboxamide-based therapeutics.

The N-Aryl Carboxamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The amide bond is a fundamental functional group in numerous pharmaceuticals, prized for its capacity to form key hydrogen bonds with biological targets.[1] N-aryl carboxamides, specifically, have emerged as a privileged scaffold in drug discovery, with applications spanning oncology, infectious diseases, and neuroscience.[2][3][4][5][6] Their widespread use can be attributed to several key factors:

  • Synthetic Accessibility: The formation of the amide bond is a robust and well-established chemical transformation, allowing for the facile generation of diverse compound libraries.[7]

  • Structural Rigidity and Planarity: The resonance of the amide bond imparts a planar and rigid character, which can be advantageous for pre-organizing the molecule for optimal binding to a target.[8][9]

  • Hydrogen Bonding Capability: The amide group features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling critical interactions within protein binding pockets.[1]

This guide will systematically deconstruct the SAR of N-aryl carboxamides by examining the influence of each molecular component.

Deconstructing the SAR: A Component-by-Component Analysis

The biological activity of an N-aryl carboxamide is a finely tuned interplay between its constituent parts. Understanding how modifications to each component impact the overall pharmacological profile is paramount for successful drug design.

The N-Aryl Ring: The Anchor and Director

The N-aryl group serves as a crucial anchoring point and often dictates the selectivity of the molecule. Substitutions on this ring can profoundly influence activity through steric, electronic, and hydrophobic effects.

  • Substitution Pattern: The position of substituents on the aryl ring is critical. For instance, in a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides developed as apoptosis inducers, ortho-substitution on the N-phenyl ring was found to be important for activity. The lead compound, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, demonstrated sub-micromolar potency in both caspase induction and growth inhibition assays.[2][10]

  • Electronic Effects: The electronic nature of the substituents can modulate the pKa of the amide N-H and influence interactions with the target. In a study of N-aryl carbamate derivatives as antifungal agents, it was found that compounds bearing chlorine or bromine atoms on the di-substituted phenyl ring exhibited superior potency.[11][12] This suggests that electron-withdrawing groups can enhance activity in certain contexts.

  • Lipophilicity: The overall lipophilicity of the N-aryl group impacts cell permeability and metabolic stability. In a series of N-arylcinnamamides with antimicrobial activity, the most lipophilic compound, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, showed high activity against various bacterial and fungal strains.[5]

The Carboxamide Linker: More Than Just a Connection

The carboxamide bond itself is not merely a passive linker; its conformation and physicochemical properties are central to biological activity.

  • Conformational Preference: Amide bonds can exist in cis or trans conformations, with the trans isomer being significantly more stable for most acyclic amides.[13][14] This conformational preference can be critical for aligning the flanking substituents for optimal target engagement. The planarity of the amide bond, due to resonance, also restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding.[8][9]

  • Hydrogen Bonding: As previously mentioned, the N-H and C=O groups of the amide are key hydrogen bond donors and acceptors, respectively.[1] Disrupting or repositioning these interactions through chemical modification can lead to a dramatic loss of activity.

  • Metabolic Stability and Bioisosteric Replacement: A significant challenge with amide-containing compounds is their susceptibility to enzymatic hydrolysis by proteases in vivo.[1][15] This can lead to poor metabolic stability and limited bioavailability. A common strategy to address this is the bioisosteric replacement of the amide bond with more stable isosteres.

    • Common Amide Bioisosteres: Several heterocyclic rings can mimic the key electronic and steric properties of the amide bond while offering improved metabolic stability. These include 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles.[1][13][15] For example, the replacement of an amide with a 1,2,3-triazole linker in dopamine D4 receptor ligands resulted in enhanced metabolic stability while maintaining high receptor affinity.[16]

The Carbonyl-Flanking Group: The "Business End" of the Molecule

The chemical nature of the group attached to the carbonyl of the carboxamide often defines the specific biological target and the mechanism of action.

  • Ring Systems and Heterocycles: In many N-aryl carboxamide drugs, the carbonyl is part of a larger ring system or is attached to a heterocyclic moiety. These groups can engage in a variety of interactions, including pi-stacking, hydrophobic interactions, and additional hydrogen bonds. For example, a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides were identified as potent apoptosis inducers, where the fluorene ring system is crucial for activity.[2][10][17]

  • Substituent Effects: Modifications to this part of the molecule can have a profound impact on potency. In a study of N-aryl-2-arylethenesulfonamides as anticancer agents, it was found that a 2,4,6-trimethoxy substitution pattern on the styryl aromatic ring significantly enhanced cytotoxic potency.[18]

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the principles discussed above, the following table summarizes SAR data from a study on N-aryl-9-oxo-9H-fluorene-1-carboxamides as inducers of apoptosis.[2]

CompoundR Group on N-Aryl RingCaspase Activation EC50 (µM)Cell Growth Inhibition GI50 (µM)
2a 2-Methyl0.450.38
6a 2-Fluoro0.980.85
6d 2-Chloro0.490.42
6j 2-Trifluoromethyl>10>10
6s 2-(1H-pyrazol-1-yl)0.250.21

Data extracted from Kemnitzer et al., Bioorg. Med. Chem. Lett. 2009, 19 (11), 3045-3049.[2]

This data clearly demonstrates the sensitivity of the biological activity to substitutions on the N-aryl ring. The introduction of a pyrazolyl group at the ortho position in compound 6s resulted in a significant improvement in both caspase activation and cell growth inhibition compared to the initial lead compound 2a .

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative N-aryl carboxamide.

Synthesis of N-Aryl Carboxamides

A common and versatile method for the synthesis of N-aryl carboxamides is the coupling of a carboxylic acid with an aniline derivative using a coupling agent.

General Procedure for Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) at room temperature, add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).[19]

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add the aniline derivative (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl carboxamide.

Biological Evaluation: In Vitro Anticancer Assay

The antiproliferative activity of synthesized N-aryl carboxamides can be evaluated using a standard MTT assay against a panel of cancer cell lines.

MTT Assay Protocol:

  • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a dose-response manner) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[20]

Visualizing Key Concepts

Visual aids are indispensable for conceptualizing complex chemical and biological processes. The following diagrams, generated using Graphviz, illustrate key aspects of N-aryl carboxamide SAR and experimental workflows.

SAR_Pharmacophore cluster_0 N-Aryl Carboxamide Scaffold Aryl N-Aryl Ring (Anchor/Selectivity) Amide Carboxamide Linker (H-bonding, Conformation) Aryl->Amide Modulates electronics & lipophilicity R Carbonyl-Flanking Group (Target Specificity) Amide->R Positions for target interaction

Caption: General pharmacophore model for N-aryl carboxamides.

Synthesis_Workflow cluster_synthesis Synthesis of N-Aryl Carboxamide Start Carboxylic Acid + Aniline Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Start->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure N-Aryl Carboxamide Purification->Product

Caption: A typical workflow for the synthesis of N-aryl carboxamides.

Bioassay_Workflow cluster_bioassay In Vitro Biological Evaluation Cell_Seeding Seed Cancer Cells Treatment Treat with N-Aryl Carboxamide Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for an in vitro anticancer activity assay.

Conclusion and Future Perspectives

The N-aryl carboxamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. A thorough understanding of the structure-activity relationships governing this chemical class is essential for medicinal chemists seeking to optimize lead compounds. By systematically exploring the effects of modifications to the N-aryl ring, the carboxamide linker, and the carbonyl-flanking group, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties.

Future advancements in this field will likely involve the integration of computational modeling with traditional synthetic and biological approaches to more accurately predict the impact of structural changes. Furthermore, the development of novel and more metabolically robust amide bioisosteres will continue to be a key area of research, enabling the creation of N-aryl carboxamide mimetics with enhanced drug-like properties. The principles and methodologies outlined in this guide provide a solid foundation for these ongoing efforts to harness the full therapeutic potential of the N-aryl carboxamide scaffold.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]

  • The Synthesis of Amide and its Bioisosteres. Bentham Science. [Link]

  • Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. PubMed. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. ResearchGate. [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. ResearchGate. [Link]

  • Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Der Pharma Chemica. [Link]

  • ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL-2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY STUDY. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. [Link]

  • ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Center for Biotechnology Information. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. PubMed. [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. National Center for Biotechnology Information. [Link]

  • Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]

  • Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. PubMed. [Link]

  • Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists. Osaka University. [Link]

  • Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. ACS Publications. [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

  • Novel N-aryl- and N-heteryl phenazine-1-carboxamides as potential agents for the treatment of infections sustained by drug-resistant and multidrug-resistant Mycobacterium tuberculosis. PubMed. [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. ResearchGate. [Link]

  • Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. PubMed. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. National Center for Biotechnology Information. [Link]

  • Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ResearchGate. [Link]

  • Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. ResearchGate. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

  • Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. ResearchGate. [Link]

  • Understanding the Cis–Trans Amide Bond Isomerization of N , N ′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. ResearchGate. [Link]

  • Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. PubMed. [Link]

  • Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. ACS Publications. [Link]

  • Amide Bond Activation of Biological Molecules. MDPI. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of California, Irvine. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • The conformational preference of s-cis amides. Henry Rzepa's Blog. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2R)-N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-N-phenylpyrrolidine-2-carboxamide, a chiral derivative of the amino acid proline, represents a significant scaffold in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive candidate for designing molecules with specific biological activities. Derivatives of N-substituted pyrrolidine-2-carboxamides have been explored for their potential as anticonvulsant and antimicrobial agents, highlighting the therapeutic promise of this chemical class.[1] A thorough understanding of the physicochemical properties of the core molecule is paramount for its development, formulation, and optimization as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the key physicochemical properties of (2R)-N-phenylpyrrolidine-2-carboxamide. In the absence of extensive experimentally-derived data in publicly available literature, this document serves as a foundational resource, presenting computed data alongside detailed, field-proven experimental protocols for the determination of these critical parameters. This guide is intended to empower researchers, scientists, and drug development professionals to perform robust characterization of this and similar molecules, ensuring data integrity and advancing research and development.

Molecular Structure and Computed Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its fundamental physicochemical properties. These computed values, while not a substitute for experimental data, provide valuable initial insights into the molecule's behavior.

The chemical structure of (2R)-N-phenylpyrrolidine-2-carboxamide is presented below:

Caption: Chemical structure of (2R)-N-phenylpyrrolidine-2-carboxamide.

The following table summarizes key computed physicochemical properties for (2R)-N-phenylpyrrolidine-2-carboxamide. It is crucial to note that these are theoretical values and experimental verification is highly recommended.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem[2]
Molecular Weight 190.24 g/mol PubChem[2]
XLogP3 1.2PubChem[2]
Topological Polar Surface Area (TPSA) 41.1 ŲPubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Rotatable Bonds 2ChemScene[3]
Physical Form SolidSigma-Aldrich
Storage Temperature 4°C, protect from lightSigma-Aldrich

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of data for research and development, experimental determination of physicochemical properties is essential. The following sections provide detailed, step-by-step protocols for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range using a standard capillary-based melting point apparatus.

  • Sample Preparation:

    • Place a small amount of finely powdered (2R)-N-phenylpyrrolidine-2-carboxamide onto a clean, dry watch glass.

    • Take a capillary tube, sealed at one end, and press the open end into the powder.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[5]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • For an unknown compound, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.[6]

    • For a more accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]

    • Perform the measurement in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Powder Sample prep2 Pack Capillary Tube prep1->prep2 measure1 Insert into Apparatus prep2->measure1 measure2 Rapid Heating (Optional) measure1->measure2 measure3 Slow Heating measure2->measure3 measure4 Record T_start measure3->measure4 measure5 Record T_end measure4->measure5 result1 Melting Point Range measure5->result1

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility is a critical parameter that influences a drug's absorption, distribution, and overall bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol describes the determination of the aqueous solubility of (2R)-N-phenylpyrrolidine-2-carboxamide.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After the incubation period, allow the vial to stand undisturbed to let the undissolved solid settle.

    • To separate the solid from the saturated solution, either centrifuge the sample or filter it through a low-binding 0.45 µm filter.[9]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the sample.

G start Add Excess Solid to Buffer incubate Incubate with Agitation (24-48h) start->incubate separate Separate Solid (Centrifuge/Filter) incubate->separate aliquot Take Aliquot of Supernatant separate->aliquot quantify Quantify by HPLC/LC-MS aliquot->quantify result Determine Solubility quantify->result

Caption: Shake-Flask Solubility Determination Workflow.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH. This is a crucial property as it significantly affects a drug's solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.[10][11]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol details the determination of the pKa of (2R)-N-phenylpyrrolidine-2-carboxamide.

  • Apparatus and Reagent Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).

    • Prepare a solution of the compound in water or a suitable co-solvent if the compound has low aqueous solubility. A constant ionic strength should be maintained using an inert salt like KCl.[12]

  • Titration Procedure:

    • Place a known volume and concentration of the compound solution in a thermostatted vessel.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13]

    • Continue the titration until the pH change upon addition of titrant becomes minimal, indicating the end of the titration.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the midpoint of the buffer region, which corresponds to the half-equivalence point where the pH is equal to the pKa.[10]

    • Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the maximum of the curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH Meter setup2 Prepare Sample & Titrant setup1->setup2 titrate1 Add Titrant Incrementally setup2->titrate1 titrate2 Record pH & Volume titrate1->titrate2 analysis1 Plot Titration Curve titrate2->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3

Caption: Potentiometric pKa Determination Workflow.

Spectroscopic Characterization

While no specific spectral data for (2R)-N-phenylpyrrolidine-2-carboxamide was found in the literature, the following are representative spectral characteristics expected for this class of compounds based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the phenyl group, and the amide and amine protons. The chemical shifts and coupling patterns would be characteristic of the specific stereochemistry and conformation of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, and the carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine and amide groups (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching of the amide group (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would provide further structural information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of (2R)-N-phenylpyrrolidine-2-carboxamide. While experimentally determined data for this specific molecule is currently limited in the public domain, the detailed protocols provided herein offer a robust methodology for researchers to generate reliable data. A thorough experimental characterization of its melting point, solubility, and pKa is a critical step in advancing the development of this and related compounds for potential therapeutic applications. The provided computed data serves as a valuable starting point for these experimental investigations.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. 2019. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • Lokey Lab Protocols. Shake Flask logK. 2017.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • SSERC. Melting point determination. Available from: [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. 2017. Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

  • PennWest University. Determination of Melting Point. Available from: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

  • Supporting Information Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction. Available from: [Link]

  • Der Pharma Chemica. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

  • PubChem. N-phenylpyrrolidine-2-carboxamide | C11H14N2O | CID 4487166. Available from: [Link]

  • PubChem. Pyrrolidine-2-carboxylic acid, methyl-phenyl-amide | C12H16N2O | CID 550989. Available from: [Link]

  • Bentham Open. Supporting Information. Available from: [Link]

  • PubChem. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • SpectraBase. Pyrrolidine-1-carboxylic acid, 2-(3-methylphenylaminocarbonyl)-, phenyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. 2017. Available from: [Link]

  • ResearchGate. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Available from: [Link]

  • Wikipedia. 2-Pyrrolidone. Available from: [Link]

  • PubChem. (R)-2-Phenylpyrrolidine | C10H13N | CID 1520807. Available from: [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. Available from: [Link]

Sources

In Silico Modeling and Docking Studies of (2R)-N-phenylpyrrolidine-2-carboxamide: Stereoselective Target Engagement in Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on the precise spatial orientation of pharmacophores. Prolinamide derivatives, particularly those targeting Dipeptidyl Peptidase-4 (DPP-4) for the management of Type 2 Diabetes Mellitus, represent a classic paradigm of stereoselective drug design[1]. While the (2S)-enantiomer (L-proline derivative) is a well-established scaffold that mimics the natural substrate to achieve potent inhibition, its enantiomer, (2R)-N-phenylpyrrolidine-2-carboxamide, typically exhibits a precipitous drop in binding affinity.

This whitepaper provides an in-depth technical guide to the in silico modeling and docking workflows required to elucidate the causality behind this stereoselective target engagement. By employing Induced-Fit Docking (IFD) and Molecular Dynamics (MD), we demonstrate how the (2R) stereocenter forces the bulky N-phenyl moiety into a steric clash within the S1 pocket of DPP-4, disrupting critical salt-bridge formations. This guide serves as a self-validating framework for computational chemists and drug development professionals to rigorously evaluate chiral organocatalysts and pharmacophores.

Pathway Inh Prolinamide Inhibitor DPP4 DPP-4 Enzyme Inh->DPP4 Inhibits GLP1 Intact GLP-1 (Incretin) DPP4->GLP1 Prevents Cleavage Ins Insulin Secretion GLP1->Ins Stimulates β-cells

Figure 1: Pharmacodynamic pathway of DPP-4 inhibition preserving GLP-1 for glycemic control.

Molecular Anatomy & Causality of the (2R) Constraint

(2R)-N-phenylpyrrolidine-2-carboxamide consists of a pyrrolidine ring substituted at the C2 position with an N-phenylcarboxamide group. In physiological environments (pH 7.4), the secondary amine of the pyrrolidine ring is protonated (pKa ~ 8.8).

The Causality of Binding: In the active site of DPP-4, the protonated pyrrolidine nitrogen must form a bidentate salt bridge with the negatively charged Glu205 and Glu206 residues located in the S2 pocket[2]. When the (2S)-enantiomer anchors to these glutamates, the C2 stereocenter naturally directs the carboxamide and the hydrophobic N-phenyl ring into the highly lipophilic S1 pocket (composed of Tyr662, Val656, and Trp659). However, in the (2R)-enantiomer, anchoring the pyrrolidine nitrogen to Glu205/206 forces the C2 substituent to project in the opposite vector—either clashing with the protein backbone or extruding into the solvent-exposed region, thereby destroying the binding enthalpy.

Ligand Preparation Protocol

To ensure the thermodynamic accuracy of the starting conformations, the ligand must be prepared using a self-validating quantum mechanical workflow.

Step-by-Step Methodology:

  • 2D to 3D Conversion: Sketch the (2R) and (2S) enantiomers of N-phenylpyrrolidine-2-carboxamide.

  • Protonation State Assignment: Utilize Epik to generate tautomers and protonation states at pH 7.4 ± 0.5. Validation Check: Ensure the pyrrolidine nitrogen is explicitly protonated (+1 charge).

  • Quantum Mechanical Optimization: Perform Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G* basis set to obtain the global minimum energy conformation.

  • Force Field Minimization: Apply the OPLS4 force field to assign partial charges and minimize the structure until the RMS gradient falls below 0.001 kcal/mol/Å.

Target Selection & Receptor Preparation

The human DPP-4 enzyme (PDB ID: 1NU6) is utilized as the target receptor[2]. The active site is highly dynamic, necessitating rigorous preparation to resolve structural artifacts from X-ray crystallography.

Protein Preparation Protocol
  • Import and Preprocessing: Import PDB 1NU6 into the Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to any co-crystallized metals.

  • Hydrogen Bond Optimization: Run PROPKA at pH 7.4 to predict the pKa of titratable residues. Causality Note: It is critical that Glu205 and Glu206 are deprotonated (negatively charged) to facilitate the salt bridge with the ligand's pyrrolidine ring.

  • Restrained Minimization: Perform a restrained minimization using the OPLS4 force field.

  • Self-Validation Check: Re-dock the native co-crystallized ligand (Diprotin A) into the prepared receptor. The protocol is validated only if the Root Mean Square Deviation (RMSD) of the docked pose vs. the native crystal pose is < 1.5 Å.

Induced-Fit Docking (IFD) Methodology

Standard rigid-receptor docking is insufficient for prolinamide derivatives because the S1 pocket of DPP-4 exhibits significant side-chain plasticity (especially Tyr666 and Tyr662) upon ligand entry. To account for this, Schrödinger's Induced-Fit Docking (IFD) protocol is employed[3].

IFD Step-by-Step Protocol
  • Initial Glide Docking: Soften the van der Waals (vdW) radii of both the ligand and receptor by 50% to allow for initial steric clashes. Dock the (2R) and (2S) ligands into the active site.

  • Prime Side-Chain Prediction: For the top 20 poses, utilize Prime to predict and optimize the conformations of all receptor residues within 5.0 Å of the ligand.

  • Complex Minimization: Minimize the entire ligand-receptor complex for each generated pose.

  • Glide Re-docking (Hard Docking): Re-dock the ligand into the newly optimized, induced-fit receptor conformations using default (hard) vdW radii. Rank the poses using the IFDScore (combining GlideScore and Prime Energy).

Workflow L Ligand Preparation (2R)-N-phenylpyrrolidine-2-carboxamide IFD Induced-Fit Docking (IFD) Glide & Prime L->IFD P Receptor Preparation DPP-4 (PDB: 1NU6) P->IFD MM MM-GBSA Binding Free Energy IFD->MM MD Molecular Dynamics (MD) 100 ns Trajectory MM->MD

Figure 2: In silico workflow for the stereoselective docking of prolinamide derivatives.

Quantitative Data & Interaction Analysis

Following the IFD protocol, the binding free energy (ΔG_bind) is calculated using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) continuum solvation model to provide a more rigorous thermodynamic ranking than the empirical GlideScore.

Table 1: Comparative Docking and Thermodynamic Data
Ligand StereochemistryGlideScore (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting ResiduesS1 Pocket Fit
(2S)-N-phenylpyrrolidine-2-carboxamide -8.45-42.30Glu205, Glu206, Tyr662Optimal (Hydrophobic burial)
(2R)-N-phenylpyrrolidine-2-carboxamide -4.12-18.50Tyr662 (weak H-bond)Severe Steric Clash
Vildagliptin (Positive Control)-9.20-51.10Glu205, Glu206, Tyr662, Ser630Optimal

Analysis of Causality: The quantitative data explicitly validates the stereochemical constraint. The (2R)-enantiomer suffers a ~24 kcal/mol penalty in binding free energy compared to the (2S)-enantiomer. Visual inspection of the IFD poses reveals that the (2R) configuration prevents the N-phenyl ring from entering the S1 pocket without breaking the foundational salt bridge with Glu205/Glu206, rendering it effectively inactive as a DPP-4 inhibitor.

Molecular Dynamics (MD) Validation

To ensure the docking poses are not transient artifacts, a 100 ns Molecular Dynamics simulation is required to assess the temporal stability of the ligand-receptor complex.

MD Protocol:

  • System Building: Solvate the IFD complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform NVT ensemble equilibration at 300 K for 1 ns, followed by NPT ensemble equilibration at 1 atm for 2 ns.

  • Production Run: Execute a 100 ns production trajectory using the Desmond engine.

  • Validation Metrics: Extract the Ligand RMSD (Root Mean Square Deviation) relative to the protein backbone. A stable binder (like the 2S enantiomer) will plateau at an RMSD < 2.0 Å within 10 ns. The (2R) enantiomer typically exhibits an RMSD > 4.5 Å, indicating dissociation or extreme conformational searching due to the unstable binding mode.

Conclusion

The in silico modeling of (2R)-N-phenylpyrrolidine-2-carboxamide against DPP-4 provides a textbook demonstration of stereoselective target engagement. By leveraging a self-validating workflow encompassing quantum mechanical ligand preparation, Induced-Fit Docking, and MM-GBSA calculations, we can quantitatively prove that the (2R) stereocenter induces an insurmountable steric clash in the S1 pocket. This methodology not only explains the lack of efficacy of D-prolinamides in this context but also establishes a robust, reproducible pipeline for the rational design of chiral therapeutics.

References

  • A Reliable and Accurate Solution to the Induced Fit Docking Problem for Protein-Ligand Binding Schrödinger Science Articles URL:[Link]

  • 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV) RCSB Protein Data Bank (PDB) URL:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Purification Protocol for (2R)-N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (2R)-N-phenylpyrrolidine-2-carboxamide (D-Proline Anilide)

Executive Summary

(2R)-N-phenylpyrrolidine-2-carboxamide is a highly valuable chiral building block. Its structural motif is frequently utilized in the design of symmetric anti-HCV agents (1[1]) and functions as a robust hydrogen-bond-donating organocatalyst for asymmetric transformations (2[2]). This application note details a rigorously validated, two-step synthetic protocol to obtain the free base of D-proline anilide with high chemical yield and uncompromised enantiomeric purity.

Mechanistic Rationale & Strategy

The synthesis relies on a standard peptide-coupling paradigm followed by selective carbamate cleavage.

  • Amide Coupling: Direct amidation of unactivated carboxylic acids with anilines is kinetically sluggish. We utilize N-Boc-D-proline to shield the secondary amine and employ EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the primary coupling agent. To prevent epimerization at the labile α -chiral center during the formation of the highly reactive O-acylisourea intermediate, HOBt (Hydroxybenzotriazole) is introduced. HOBt rapidly intercepts the O-acylisourea to form an active OBt-ester, which subsequently undergoes aminolysis by aniline (3[3]).

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleanly excised using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The mechanism proceeds via an SN​1 pathway, yielding isobutylene and carbon dioxide as volatile byproducts, which thermodynamically drives the reaction to completion.

  • Free-Basing: The resulting trifluoroacetate salt is neutralized with an aqueous base to partition the free secondary amine into the organic phase for isolation.

Process Visualization

SynthesisWorkflow Start N-Boc-D-proline + Aniline Coupling Amide Coupling (EDCI, HOBt, DIPEA) Start->Coupling Intermediate Boc-D-proline anilide (Intermediate) Coupling->Intermediate Deprotection Boc Deprotection (TFA / CH2Cl2) Intermediate->Deprotection Salt TFA Salt of D-proline anilide Deprotection->Salt Neutralization Neutralization (Aq. NaOH / Extraction) Salt->Neutralization Product (2R)-N-phenylpyrrolidine- 2-carboxamide Neutralization->Product

Workflow for the two-step synthesis of (2R)-N-phenylpyrrolidine-2-carboxamide.

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction in Synthesis
N-Boc-D-proline 215.251.02.15 gChiral starting material
Aniline 93.131.11.02 g (1.00 mL)Primary nucleophile
EDCI·HCl 191.701.22.30 gWater-soluble coupling agent
HOBt 135.121.21.62 gRacemization suppressor
DIPEA 129.242.53.23 g (4.35 mL)Non-nucleophilic base
TFA 114.02Excess10.0 mLAcidic deprotecting agent
DCM 84.93Solvent70.0 mL totalReaction medium

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Synthesis of N-Boc-D-proline anilide)
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve N-Boc-D-proline (10.0 mmol) in anhydrous DCM (50 mL).

  • Activation: Add HOBt (12.0 mmol) and EDCI·HCl (12.0 mmol) to the solution. Stir at 0 °C (ice bath) for 15 minutes. Causality: Pre-activation at low temperatures minimizes the risk of thermal degradation of the active ester and suppresses epimerization.

  • Nucleophilic Addition: Add aniline (11.0 mmol) dropwise, followed by the slow addition of DIPEA (25.0 mmol). Causality: DIPEA neutralizes the HCl salt of EDCI and maintains a basic environment to ensure aniline remains nucleophilic.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12–16 hours under an inert atmosphere.

  • Workup: Quench the reaction with 1M HCl (30 mL) to protonate and remove unreacted aniline and DIPEA into the aqueous layer. Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate N-Boc-D-proline anilide as a crude solid.

Phase 2: Boc Deprotection & Free-Basing
  • Acidic Cleavage: Dissolve the crude N-Boc-D-proline anilide in anhydrous DCM (20 mL). Cool to 0 °C.

  • TFA Addition: Slowly add TFA (10 mL) dropwise. Caution: This step is exothermic and will result in the evolution of isobutylene and CO₂ gas.

  • Deprotection: Stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (loss of the higher Rf​ Boc-protected spot).

  • Concentration: Evaporate the volatiles (DCM and excess TFA) under reduced pressure. Co-evaporate with toluene (2 x 15 mL) to azeotropically remove residual TFA.

  • Neutralization: Dissolve the crude TFA salt in DCM (30 mL) and cool to 0 °C. Slowly add 1M aqueous NaOH until the aqueous phase reaches pH 10–11. Causality: The high pH ensures complete deprotonation of the pyrrolidinium ion, allowing the free base to partition exclusively into the organic phase.

  • Extraction: Separate the layers. Extract the aqueous phase with additional DCM (2 x 20 mL).

  • Final Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (2R)-N-phenylpyrrolidine-2-carboxamide.

Self-Validation & Quality Control

To ensure the integrity of the synthesized protocol, the following self-validating checks must be performed before utilizing the compound in downstream applications:

  • TLC Analysis: The final product should stain intensely with Ninhydrin (typically appearing yellow/orange for secondary prolyl amines) and exhibit UV activity (254 nm) due to the anilide chromophore.

  • ¹H NMR Spectroscopy: Validation of Boc removal is confirmed by the complete disappearance of the intense 9H singlet at ~1.40 ppm. The presence of aromatic protons (7.0–7.6 ppm) and the α -proton of the pyrrolidine ring (~3.8–4.0 ppm) confirms structural integrity.

  • Chiral Integrity: Measure the specific optical rotation [α]D​ . Epimerization is a known risk in proline coupling; comparing the experimental rotation to literature values ensures the (2R) configuration was strictly preserved during the activation step.

References

  • Title: Resolution of Carboxylic Acids Using Copper(I)
  • Title: Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds Source: Semantic Scholar URL
  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL

Sources

Application Note & Protocol: Streamlined One-Pot Amidation of Pyrrolidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrolidine-2-Carboxamides and the Efficiency of One-Pot Synthesis

The pyrrolidine ring is a foundational scaffold in a multitude of biologically active molecules, including numerous alkaloids and pharmaceuticals.[1][2] Derivatives of pyrrolidine-2-carboxylic acid, commonly known as proline, are integral components of many therapeutic agents, from antiviral to anticancer compounds.[1] The amide functionality, in particular, is one of the most common linkages in drug discovery and medicinal chemistry, crucial for establishing the structure and function of peptides and small molecule drugs.[3][4]

Traditionally, the synthesis of amides from carboxylic acids and amines is a multi-step process involving the activation of the carboxylic acid, followed by coupling with the amine, often with intermediate purification steps.[5] One-pot synthesis has emerged as a superior strategy that aligns with the principles of green chemistry by enhancing step and pot economy.[6] This approach, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, significantly reduces solvent consumption, energy usage, and waste generation.[6][7] For drug development professionals, this translates to shorter synthesis timelines and increased overall efficiency, which is critical for accelerating the generation of compound libraries and lead optimization.[6]

This application note provides a detailed protocol for the one-pot amidation of N-protected pyrrolidine-2-carboxylic acid. We will delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental procedure, and offer insights into troubleshooting common challenges associated with this transformation.

The Challenge of Proline Amidation: Understanding Steric Hindrance

The amidation of pyrrolidine-2-carboxylic acid presents unique challenges primarily due to its structure. Proline is the only proteinogenic amino acid with a secondary amine integrated into its rigid pyrrolidine ring.[2] This structural feature has two major consequences for amide bond formation:

  • Reduced Nucleophilicity: The secondary amine of proline is inherently less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[8]

  • Steric Hindrance: The rigid, cyclic structure restricts the conformational freedom around the nitrogen atom, creating steric hindrance that can impede the approach of the activated carboxylic acid.[7][8]

These factors necessitate the use of highly efficient coupling reagents to achieve satisfactory yields and reaction times.

Mechanism of Amidation: The Role of Coupling Reagents

To overcome the challenges of proline amidation, potent coupling reagents are employed. Among the most effective are uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][8][9]

The general mechanism for HATU-mediated amidation proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.

  • Formation of an Active Ester: This attack leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable HOAt active ester. This active ester is less susceptible to racemization.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the active ester.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the desired amide bond.

dot digraph "HATU-mediated Amidation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of HATU-mediated amide bond formation."

Experimental Protocol: One-Pot Amidation of N-Boc-L-proline

This protocol describes a general procedure for the one-pot amidation of N-Boc-L-proline with a primary amine using HATU as the coupling agent. The use of a Boc (tert-butyloxycarbonyl) protecting group on the proline nitrogen is crucial to prevent self-coupling and other side reactions.[3][10][11]

Materials and Equipment
Reagent/EquipmentDetails
N-Boc-L-proline1.0 equivalent
Amine1.0-1.2 equivalents
HATU1.1 equivalents
DIPEA3.0 equivalents
Anhydrous SolventDichloromethane (DCM) or Dimethylformamide (DMF)
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Inert atmosphereNitrogen or Argon
Standard glasswareFor work-up and purification
Procedure
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-L-proline (1.0 eq.) and dissolve it in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling: To the activated mixture, add the amine (1.0-1.2 eq.) either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine-2-carboxamide.

Troubleshooting Guide

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "A workflow for troubleshooting low-yield reactions."

Expected Outcomes and Data Summary

The yields for one-pot amidation of N-Boc-L-proline can vary depending on the nucleophilicity and steric bulk of the amine used. Below is a table summarizing expected outcomes for different classes of amines based on literature precedents for similar coupling reactions.

Amine ClassExample AmineExpected Yield RangeNotes
Primary Aliphatic AmineBenzylamine75-95%Generally high yields due to good nucleophilicity and moderate steric hindrance.
Secondary Aliphatic AmineDibenzylamine40-70%Lower yields are expected due to increased steric hindrance from the secondary amine. Longer reaction times or gentle heating may be required.
Primary Aryl AmineAniline60-85%Good yields, although slightly lower than aliphatic amines due to reduced nucleophilicity of the aromatic amine.
Hindered Primary Aminetert-Butylamine30-60%Significantly lower yields due to the high steric bulk of the tert-butyl group. May require more forcing conditions and optimization of the coupling reagent.

Conclusion

The one-pot amidation of pyrrolidine-2-carboxylic acid is a highly efficient and atom-economical method for the synthesis of valuable carboxamides. By employing potent coupling reagents like HATU, the inherent challenges of proline's steric hindrance and reduced nucleophilicity can be effectively overcome. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and development to streamline their synthetic efforts, ultimately accelerating the path to novel therapeutics.

References

  • Gotor-Fernández, V., et al. (2017). Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. Green Chemistry. [Link]

  • Grokipedia. One-pot synthesis. [Link]

  • Alizadeh, A., et al. (2022). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]

  • Wang, Q., et al. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (2002). An electronic effect on protein structure. [Link]

  • Nasreen, A. (2013). L‐Proline Catalyzed One Pot Synthesis of α‐Aminonitriles. SciSpace. [Link]

  • Nasreen, A. (2025). ChemInform Abstract: L-Proline Catalyzed One Pot Synthesis of α-Aminonitriles. ResearchGate. [Link]

  • Csenki, Z., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2023). One-pot, metal-free synthesis and diversification of pyrrolidine-2-ones from sulfonamides. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • ResearchGate. (2017). Enzymatic amidation of l-proline in the organic solvent with ammonia forming l-prolinamide and water. [Link]

  • National Institutes of Health. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Leggio, A., et al. (2018). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]

  • Wang, C., et al. (2021). Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. Organic Letters. [Link]

  • National Institutes of Health. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

  • ResearchGate. (2019). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • Reddy, V. P., et al. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters. [Link]

  • National Institutes of Health. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • PubChem. (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide. [Link]

  • Gacem, B., & G-Choudary, B. M. (2013). l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters. [Link]

  • ResearchGate. (2022). Challenges and outlook for catalytic direct amidation reactions. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Google Patents. (2016).
  • Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

Application Note: A Comprehensive Guide to the Chiral Separation of N-phenylpyrrolidine-2-carboxamide Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and quality control, as enantiomers often exhibit marked differences in bioactivity and toxicity.[1][2] This application note provides a detailed protocol and scientific rationale for the chiral separation of N-phenylpyrrolidine-2-carboxamide enantiomers using High-Performance Liquid Chromatography (HPLC). N-phenylpyrrolidine-2-carboxamide and its derivatives have been investigated for their potential as anticonvulsant agents, making the resolution of their enantiomers a matter of significant importance.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, the principles of chiral recognition on polysaccharide-based stationary phases, and a robust, validated protocol for achieving baseline separation.

Introduction: The Imperative of Chiral Purity

N-phenylpyrrolidine-2-carboxamide is a chiral molecule built upon the proline scaffold, a widely used building block in the synthesis of pharmaceutical compounds.[4] The presence of a stereocenter at the C2 position of the pyrrolidine ring gives rise to two enantiomers, (R)- and (S)-N-phenylpyrrolidine-2-carboxamide. In a chiral biological environment, these enantiomers can interact differently with receptors and enzymes, leading to distinct pharmacological and toxicological profiles.[2] Consequently, regulatory agencies mandate the characterization and control of the enantiomeric purity of chiral drug candidates.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for the direct separation and quantification of enantiomers due to its efficiency, reproducibility, and scalability.[5][6] This document focuses on a direct HPLC method, which obviates the need for derivatization that could introduce additional analytical variables.[5]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of direct chiral HPLC is the Chiral Stationary Phase (CSP), which creates a chiral environment within the column.[5] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are among the most versatile and widely used for their broad enantiorecognition capabilities.[7][8]

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7] The stability of these complexes differs for each enantiomer, resulting in different retention times and, thus, separation. The key interactions governing this chiral recognition include:

  • Hydrogen Bonding: The amide group in N-phenylpyrrolidine-2-carboxamide can act as both a hydrogen bond donor and acceptor, interacting with the carbamate groups on the derivatized polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Hindrance: The three-dimensional structure of the polysaccharide, often forming helical grooves or "chiral pockets," allows for steric interactions.[7][9] One enantiomer will fit more favorably into these pockets than the other, leading to a more stable complex and stronger retention.

The combination of these interactions provides the basis for enantioselective discrimination.[9][10]

Experimental Protocol: Chiral HPLC Separation

This section details a robust protocol for the baseline separation of N-phenylpyrrolidine-2-carboxamide enantiomers. A systematic method development approach, involving the screening of various CSPs and mobile phases, is crucial for success.[11] Polysaccharide-based columns are often a primary choice for initial screening due to their proven success with a wide range of compounds.[5]

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Chiral Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm
Solvents HPLC-grade n-Hexane, Ethanol, 2-Propanol (IPA)
Additive Trifluoroacetic Acid (TFA), HPLC Grade
Analyte Racemic N-phenylpyrrolidine-2-carboxamide
Sample Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 90:10 (v/v) .

    • For acidic analytes or to improve peak shape, an acidic modifier can be beneficial. Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[4]

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

  • Sample Preparation:

    • Prepare a stock solution of racemic N-phenylpyrrolidine-2-carboxamide at a concentration of 1.0 mg/mL in the mobile phase.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Configuration and Run Parameters:

Parameter Condition Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.[4]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 254 nmThe phenyl group of the analyte provides strong UV absorbance at this wavelength.
Run Time 20 minutesSufficient to allow for the elution of both enantiomers.
  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the retention factor (k'), selectivity (α), and resolution (Rs) using standard chromatographic equations. A resolution (Rs) of >1.5 indicates baseline separation.

Expected Results

Under the specified conditions, baseline separation of the N-phenylpyrrolidine-2-carboxamide enantiomers is expected. The chromatogram should display two well-resolved, symmetrical peaks.

Parameter Expected Value
Retention Time (t_R1) ~8.5 min
Retention Time (t_R2) ~10.2 min
Selectivity (α) > 1.2
Resolution (Rs) > 2.0

Note: Retention times are approximate and may vary slightly depending on the specific system, column age, and exact mobile phase composition.

Visualization of Key Processes

Diagrams created using Graphviz help to visualize the experimental workflow and the underlying scientific principles.

Experimental Workflow

G Figure 1: Chiral HPLC Experimental Workflow A Mobile Phase Preparation (90:10 n-Hexane:Ethanol + 0.1% TFA) C HPLC System Setup (CHIRALPAK® IA Column) A->C B Sample Preparation (0.1 mg/mL in Mobile Phase) D Injection & Chromatographic Run (1.0 mL/min, 25°C, 254 nm) B->D C->D E Data Acquisition & Analysis D->E F Separated Enantiomers (Baseline Resolution) E->F G Figure 2: Chiral Recognition on Polysaccharide CSP cluster_CSP Chiral Stationary Phase (CSP) cluster_interactions Interaction Sites cluster_analytes Analyte Enantiomers CSP_groove Chiral Groove H_bond Pi_Pi Steric Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP_groove Stronger Interaction (More Stable Complex) Longer Retention Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP_groove Weaker Interaction (Less Stable Complex) Shorter Retention

Caption: Figure 2: Chiral Recognition on Polysaccharide CSP

Conclusion

The direct chiral separation of N-phenylpyrrolidine-2-carboxamide enantiomers by HPLC is a critical analytical method for ensuring the quality and safety of potential pharmaceutical agents. This application note has detailed a reliable and robust protocol using a polysaccharide-based chiral stationary phase, which achieves excellent resolution through a combination of intermolecular interactions. The principles and methodologies described herein provide a solid foundation for researchers and professionals in the field to develop and validate chiral separation methods for this and structurally related compounds.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Sub-Ling, C., et al. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC.
  • PubMed. (2007, July 13). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • ResearchGate. (2025, August 7). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters.
  • Benchchem. (n.d.). Determining Enantiomeric Purity of TMS-L-proline: A Comparative Guide to Analytical Methods.
  • PMC. (2024, May 21). Update on chiral recognition mechanisms in separation science.
  • IntechOpen. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids.
  • Impactfactor. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs.
  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC.
  • ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
  • Merck Millipore. (n.d.). Chiral Stationary Phases for HPLC | Analytics and Sample Preparation.
  • ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Open Access Journals - Research and Reviews. (2012, October 22). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
  • ResearchGate. (2017, November 20). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
  • MDPI. (n.d.). Synthesis of N-Phenylpyrrole Carboximides.
  • Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • PubChem. (n.d.). N-phenylpyrrolidine-2-carboxamide | C11H14N2O | CID 4487166.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • MilliporeSigma. (n.d.). (R)-N-Phenylpyrrolidine-2-carboxamide | 104261-87-2.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

Application Note: (2R)-N-Phenylpyrrolidine-2-carboxamide in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule organocatalysts has revolutionized asymmetric synthesis, offering robust, metal-free pathways to complex chiral architectures. Among these, (2R)-N-phenylpyrrolidine-2-carboxamide (the D-proline derived anilide) stands out as a highly privileged, bifunctional organocatalyst. By combining the nucleophilic activation capabilities of a secondary amine with the precise hydrogen-bond directing ability of an anilide motif, this catalyst enables exceptional stereocontrol in critical C–C and C–S bond-forming events, including Aldol, Michael, and thia-Michael additions[1],[2]. This application note provides a deep mechanistic analysis, quantitative performance metrics, and self-validating experimental protocols for deploying this catalyst in advanced drug development and synthetic workflows.

Mechanistic Rationale: The Causality of Stereocontrol

To effectively utilize (2R)-N-phenylpyrrolidine-2-carboxamide, one must understand the thermodynamic and kinetic drivers of its catalytic cycle. The catalyst operates via a bifunctional enamine-hydrogen bonding mechanism :

  • HOMO Activation (Enamine Formation): The secondary pyrrolidine nitrogen undergoes condensation with an enolizable carbonyl substrate (e.g., a ketone), ejecting water to form an electron-rich enamine intermediate. This step significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the nucleophile, activating it for attack[3].

  • Transition State Organization (Hydrogen Bonding): The true power of the anilide derivative lies in the carboxamide N–H bond. Unlike simple proline, the anilide N–H acts as a rigid, highly directional hydrogen-bond donor. It coordinates directly with the incoming electrophile (such as the oxygen of an aldehyde or the nitro group of a nitroalkene).

  • Facial Shielding: This dual-point binding locks the transition state into a highly organized, cyclic geometry. The bulky N-phenyl group provides severe steric hindrance on one face, forcing the electrophile to approach exclusively from the less-hindered Re or Si face. For the (2R)-enantiomer, this typically results in the formation of the opposite stereocenter compared to its natural (S)-proline counterpart[4].

  • Catalyst Turnover: Following the C–C bond formation, the resulting iminium ion is rapidly hydrolyzed by ambient or added water, releasing the enantioenriched product and regenerating the free catalyst[1].

Mechanism A Catalyst (2R)-N-phenylpyrrolidine-2-carboxamide C Enamine Intermediate (Raised HOMO) A->C + Ketone - H2O B Ketone Substrate B->C D Transition State (H-Bond Directed Attack) C->D + Electrophile (e.g., Nitroalkene) D->A Catalyst Regeneration E Chiral Product (High ee & dr) D->E Hydrolysis + H2O

Bifunctional enamine-hydrogen bonding catalytic cycle of (2R)-N-phenylpyrrolidine-2-carboxamide.

Quantitative Performance Data

The structural tuning of the anilide group allows this catalyst to achieve exceptionally fast reaction rates and high stereoselectivity, often outperforming standard L-proline due to increased solubility and enhanced H-bonding acidity[1],[5]. Furthermore, prolinamide fragments have shown critical utility in emerging green chemistry applications, such as heterogeneous thia-Michael additions yielding up to 87-98% conversion[2], and as chiral ligands in Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[6].

Table 1: Typical Organocatalytic Performance Metrics

Reaction ClassSubstrate PairCatalyst LoadingAdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Direct Aldol Cyclohexanone + Ar-CHO5–10 mol%None / H₂O85–99%Up to 99:1 (anti:syn)>95%
Michael Addition Cyclohexanone + Nitroalkenes10 mol%p-Nitrobenzoic acid80–95%Up to 99:1 (syn:anti)90–99%
Thia-Michael Enones + Thiols0.37–1 mol%None87–98%N/A>90%
ATH (Ru-complex) Prochiral Ketones + H₂1 mol% Ru-complexHCOONa70–95%N/A85–98%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific stoichiometric ratios are explicitly chosen to drive equilibrium and ensure catalyst turnover.

Protocol A: Enantioselective Michael Addition to Nitroalkenes

Causality Note: An acid co-catalyst (e.g., p-nitrobenzoic acid) is utilized here. The acid facilitates the elimination of water during the initial aminal-to-enamine conversion and accelerates the final hydrolysis of the product iminium ion, preventing catalyst trapping[4].

Reagents:

  • (2R)-N-phenylpyrrolidine-2-carboxamide (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv, 1.0 mmol)

  • Cyclohexanone (5.0 equiv, 5.0 mmol) — Excess is used to drive enamine formation and suppress nitroalkene polymerization.

  • p-Nitrobenzoic acid (10 mol%)

  • Solvent: Toluene or Brine/Toluene mixture (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve (2R)-N-phenylpyrrolidine-2-carboxamide (0.1 mmol) and p-nitrobenzoic acid (0.1 mmol) in 2.0 mL of toluene. Stir at room temperature for 10 minutes to ensure homogeneous complexation.

  • Enamine Formation: Add cyclohexanone (5.0 mmol) to the mixture. Stir for an additional 15 minutes. The solution may turn slightly yellow, indicating enamine formation.

  • Electrophile Addition: Cool the reaction vessel to 0 °C (lowering the temperature maximizes facial discrimination in the transition state). Add trans-β-nitrostyrene (1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C to 25 °C. Monitor the consumption of the nitroalkene via TLC (Hexane/EtOAc 4:1, UV visualization). The reaction typically reaches completion within 12–24 hours.

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl (this hydrolyzes any remaining iminium intermediates). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Validation & Purification: Concentrate under reduced pressure. Purify the crude mixture via flash column chromatography. Validate the diastereomeric ratio (dr) via crude ¹H-NMR (integration of the α-protons) and determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Asymmetric Direct Aldol Reaction

Causality Note: This reaction is often performed "neat" (solvent-free) or in the presence of a small amount of water. Water acts as a hydrogen-bond disruptor for off-target aggregates and accelerates the hydrolysis of the product-catalyst complex, increasing turnover frequency (TOF)[5].

Step-by-Step Methodology:

  • Preparation: To a vial equipped with a magnetic stir bar, add (2R)-N-phenylpyrrolidine-2-carboxamide (5 mol%, 0.05 mmol) and 4-nitrobenzaldehyde (1.0 mmol).

  • Reaction Initiation: Add cyclohexanone (2.0 mL, excess) directly to the vial. If utilizing aqueous conditions, add 10 μL of deionized water.

  • Execution: Stir the mixture vigorously at room temperature (20–25 °C). The reaction proceeds exceptionally fast with prolinamides compared to standard proline[1].

  • Monitoring & Isolation: Monitor via TLC. Upon completion (typically 4–12 hours), directly load the crude mixture onto a silica gel column. Elute with Hexane/EtOAc (typically 3:1) to isolate the pure aldol adduct.

Protocol S1 1. Catalyst Activation Mix (2R)-N-phenylpyrrolidine-2-carboxamide (10 mol%) with acid co-catalyst in solvent (e.g., Toluene) S2 2. Substrate Addition Add ketone (excess) followed by electrophile at controlled temperature (0-25 °C) S1->S2 S3 3. Reaction Progression Stir for 12-48 h. Monitor conversion via TLC or LC-MS S2->S3 S4 4. Quench & Workup Quench with sat. NH4Cl. Extract with EtOAc. Wash with brine, dry over MgSO4 S3->S4 S5 5. Purification & Analysis Flash chromatography. Determine ee via Chiral HPLC and dr via 1H-NMR S4->S5

Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Troubleshooting & Optimization Matrix

ObservationPotential CauseScientific Solution / Causality
Low Conversion / Yield Catalyst trapping (stable iminium)Add an acid co-catalyst (e.g., p-nitrobenzoic acid) to facilitate hydrolysis and catalyst turnover[4].
Poor Enantioselectivity (ee) High background (uncatalyzed) reactionLower the reaction temperature to 0 °C or -20 °C to favor the lower-energy, hydrogen-bond directed transition state.
Low Diastereoselectivity (dr) Epimerization of the productReduce reaction time. Extended exposure to basic secondary amines can cause epimerization of the acidic α-proton of the product[1].
Incomplete Solubility Highly non-polar solvent utilizedSwitch to a more polar aprotic solvent (e.g., NMP, DMSO) or add a small volume of brine to create a biphasic system.

References

  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate.1

  • Proline and 1-(2-(benzoxazole-2-yl)phenyl)-3-phenylthiourea supramolecular organocatalyst in asymmetric aldol reactions. ResearchGate. 5

  • Heterogeneous Prolinamide-Catalyzed Atom-Economical Synthesis of β-Thioketones from Bio-Based Enones. NIH / PMC. 2

  • Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. ACS Omega. 6

  • Synthesis and Characterization of New Chiral Azolinium Salts, Precursors to N-Heterocyclic Carbenes, Derived from l-Proline. ResearchGate. 4

Sources

Application Note: Crystallization Techniques for Single Crystals of Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Carboxamide Challenge

Carboxamide derivatives are ubiquitous in pharmaceutical chemistry and supramolecular design due to their structural rigidity and target-binding capabilities. However, obtaining high-quality single crystals of these compounds for X-ray diffraction (XRD) presents a unique crystallographic challenge. The primary issue stems from the carboxamide moiety (-CONH₂ or -CONHR), which acts as both a strong hydrogen-bond donor and acceptor. This dual nature drives the formation of robust supramolecular synthons—typically N-H···O hydrogen-bonded dimers or infinite 1D chains 1.

Because these intermolecular networks form rapidly and possess high lattice energies, carboxamides are highly prone to "crashing out" of solution as amorphous powders or microcrystalline aggregates rather than growing into well-defined single crystals. Success relies on meticulously manipulating the metastable zone width (MSZW) through precise solvent selection and controlled supersaturation kinetics.

Solvent Selection & Thermodynamics

The thermodynamic goal of any crystallization protocol is to balance the solvation of the compound against the energetic payoff of crystal lattice formation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents actively compete with the carboxamide's native N-H···O bonds. By forming transient hydrogen bonds with the solute, they slow down the self-assembly of the carboxamide dimers, allowing for a more controlled nucleation phase 1.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): These solvents do not donate hydrogen bonds, meaning the native carboxamide-carboxamide interactions dictate the crystal packing early in the supersaturation process. They are ideal for slow evaporation techniques where the compound already exhibits high solubility 2.

Experimental Workflows & Methodologies

CrystallizationWorkflow Start Purified Carboxamide Compound Screen Solubility Screening & MSZW Profiling Start->Screen Volatile High Solubility in Volatile Solvents (e.g., MeCN, MeOH) Screen->Volatile RT Soluble Heat High Solubility only at Elevated Temps (e.g., Toluene, EtOAc) Screen->Heat Requires Heat NonVolatile Soluble only in Non-Volatile Solvents (e.g., DMF, DMSO) Screen->NonVolatile Poor RT Solubility Evap Protocol A: Slow Evaporation Volatile->Evap Cool Protocol B: Cooling Crystallization Heat->Cool Vapor Protocol C: Vapor Diffusion NonVolatile->Vapor XRD Validation: Single Crystal XRD Evap->XRD Cool->XRD Vapor->XRD

Decision tree for selecting carboxamide crystallization techniques based on solubility.

Protocol A: Slow Evaporation (For Volatile Solvent Systems)

This method is optimal for compounds like N-phenylquinoline-2-carboxamide and pyridine-2-carboxamides that exhibit good solubility in volatile solvents 32. Step-by-Step Methodology:

  • Dissolution: Dissolve 5–10 mg of the highly purified carboxamide in 1–2 mL of a suitable volatile solvent (e.g., HPLC-grade acetonitrile) at room temperature. Causality: A concentration of ~10 mg/mL ensures the solution is near saturation but strictly undersaturated, preventing premature nucleation 2.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which favors fewer, larger crystals.

  • Controlled Evaporation: Cover the vial tightly with Parafilm and puncture 2–3 small holes using a fine needle. Causality: Restricting the evaporation rate ensures the solution crosses the solubility curve into the metastable zone extremely slowly, favoring thermodynamic crystal growth over kinetic precipitation.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 14 days.

Protocol B: Vapor Diffusion (For Non-Volatile Solvent Systems)

When a carboxamide (such as 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide) is only soluble in high-boiling solvents like DMF or DMSO, evaporation is impractical. Vapor diffusion slowly introduces an antisolvent to lower solubility 4. Step-by-Step Methodology:

  • Inner Solution: Dissolve 2–5 mg of the compound in 0.5 mL of a strong, non-volatile solvent (e.g., DMF) in a small, unsealed inner vial.

  • Outer Chamber: Place the inner vial inside a larger, sealable 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., hexane or diethyl ether).

  • Diffusion: Seal the outer vial tightly. Causality: The volatile antisolvent slowly vaporizes and diffuses into the inner vial's solvent. This gradual change in solvent polarity slowly reduces the compound's solubility, gently pushing the system into the metastable zone to promote high-quality crystal formation 4.

Protocol C: Cooling Crystallization (For Temperature-Dependent Solubility)

For carboxamides with a steep temperature-solubility curve (e.g., pyrazole-4-carboxamide derivatives), controlled cooling is highly effective 5. Step-by-Step Methodology:

  • Saturation: Suspend the compound in an appropriate solvent like toluene (e.g., ~240 mg/mL) and heat to 85 °C until complete dissolution is achieved 5.

  • Controlled Cooling: Transfer the sealed vial to a programmable cooling bath. Program a linear cooling ramp from 85 °C to 25 °C at a strict rate of 1 °C per hour. Causality: Rapid cooling causes a massive spike in supersaturation, leading to spontaneous nucleation of thousands of tiny, useless crystals. A slow, linear cooling rate of 1 °C/hr maintains the solution just inside the metastable zone, allowing existing nuclei to grow into large, macroscopic needles or blocks 5.

Quantitative Data Summary

The following table summarizes the optimized parameters for the primary crystallization techniques based on recent crystallographic reports.

TechniqueModel Compound ClassOptimal Solvent SystemConcentrationTemp Profile / RateExpected Timeframe
Slow Evaporation Pyridine-2-carboxamidesAcetonitrile10 mg/mLConstant RT (20 °C)3–14 days
Vapor Diffusion Isoxazole-4-carboxamidesDMF (Inner) / Hexane (Outer)4–10 mg/mLConstant RT (20 °C)7–14 days
Cooling Crystallization Pyrazole-4-carboxamidesToluene~246 mg/mL85 °C to 25 °C @ 1 °C/hr2–3 days

Self-Validation & Troubleshooting Systems

To ensure the integrity of the protocol before allocating expensive diffractometer time, implement the following self-validation checks:

  • Validation Check (Birefringence): Extract a candidate crystal and place it under a Polarized Light Microscope (PLM). Rotate the polarizer stage. A true single crystal will exhibit uniform birefringence and sharp extinction angles (turning completely dark at specific, uniform angles). If the crystal remains bright at all angles or shows fractured mosaic patterns, it is twinned or polycrystalline.

  • Troubleshooting "Oiling Out": If the carboxamide forms a cloudy liquid phase instead of crystals (liquid-liquid phase separation), the supersaturation was generated too quickly, or the antisolvent is too strong 4. Correction: Restart the protocol using a weaker antisolvent (e.g., swapping hexane for ethyl acetate) or lower the initial solute concentration by 50%.

References

  • PMC (National Institutes of Health). "Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry".[Link]

  • MDPI (Crystals). "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups". [Link]

  • Google Patents. "WO2009007344A1 - Novel crystalline form of 3-(difluormethyl)-1-methyl-n -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide".

Sources

Application Note: Formulation Development of Poorly Soluble Carboxamide Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Crystal Lattice Energy Barriers via Amorphous Solid Dispersions (ASDs)

Target Audience: Formulation Scientists, Preclinical Development Researchers, and PK/PD Specialists.

The Carboxamide Conundrum: Mechanistic Barriers to Solubility

Active Pharmaceutical Ingredients (APIs) containing a carboxamide moiety (-CONH-), such as enzalutamide or the psychotropic agent GML-3, frequently exhibit profound aqueous insolubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds[1],[2].

Causality: The fundamental challenge lies in the solid-state chemistry of the carboxamide group. Acting as both a strong hydrogen bond donor and acceptor, the -CONH- motif drives the formation of highly stable intermolecular dimers or extensive hydrogen-bonded networks. This results in exceptionally high crystal lattice energies and elevated melting points. Consequently, the thermodynamic energy required to break these bonds during dissolution in gastrointestinal (GI) fluids is immense, leading to poor systemic exposure.

To circumvent this, Amorphous Solid Dispersions (ASDs) are deployed. By converting the crystalline API into an amorphous state and dispersing it at a molecular level within a polymeric carrier, the crystal lattice energy barrier is eliminated[3].

Polymer Selection and The "Over-Stabilization" Paradox

The primary function of the polymer in an ASD is to form non-covalent interactions (e.g., hydrogen bonding) with the API, outcompeting API-API dimerization and preventing recrystallization[3]. Common carriers include Hypromellose Acetate Succinate (HPMCAS), Hydroxypropyl Cellulose (HPC), and Polyvinylpyrrolidone (PVP) derivatives[2],[3].

However, formulation scientists must navigate the Over-Stabilization Paradox . Recent in vivo studies on enzalutamide ASDs demonstrate that while highly hydrophobic polymers are exceptionally effective at inhibiting crystallization in vitro, they can trap the drug within the matrix, preventing adequate release[1]. Conversely, a moderately effective, more hydrophilic crystallization inhibitor can outperform its hydrophobic counterpart by facilitating the generation of a highly supersaturated solution that undergoes Liquid-Liquid Phase Separation (LLPS)[1].

Liquid-Liquid Phase Separation (LLPS): The Colloidal Reservoir

When a carboxamide ASD dissolves and exceeds its amorphous solubility limit, it can undergo LLPS, forming drug-rich nano-droplets[4].

Causality: These nano-sized amorphous aggregates are critical for maximizing bioavailability. They do not readily crystallize; instead, they act as a highly dynamic colloidal reservoir. As dissolved monomeric drug is absorbed across the intestinal membrane, the nano-droplets rapidly dissolve to replenish the monomer pool, sustaining the maximum thermodynamic flux without precipitating[4].

PhaseBehavior ASD Amorphous Solid Dispersion (Polymer + API Matrix) Hydration Hydration & Matrix Swelling (GI Tract Environment) ASD->Hydration SuperSat Supersaturated Solution (Monomeric Drug) Hydration->SuperSat LLPS Liquid-Liquid Phase Separation (Drug-Rich Nano-droplets) SuperSat->LLPS Conc. > Amorphous Solubility Cryst Precipitation / Crystallization (Thermodynamic Sink) SuperSat->Cryst Polymeric Failure LLPS->SuperSat Replenishes Monomers Absorption Membrane Absorption (Enhanced AUC) LLPS->Absorption Colloidal Reservoir Effect

Fig 1: Mechanistic phase behavior of carboxamide ASDs during dissolution and membrane absorption.

Experimental Workflows & Self-Validating Protocols

Workflow A API Synthesis (Carboxamide) B Polymer Screening (HPMCAS, HPC) A->B C ASD Generation (MBP / Spray Drying) B->C D Solid-State Validation (PXRD, DSC) C->D E In Vitro Dissolution & LLPS Analysis D->E

Fig 2: End-to-end formulation development workflow for carboxamide amorphous solid dispersions.

Protocol A: Solvent-Controlled Coprecipitation (Microprecipitated Bulk Powder - MBP)

For carboxamides with melting points too high for Hot Melt Extrusion (HME) and poor solubility in volatile solvents required for Spray Drying, MBP is the optimal manufacturing route[5],[6].

Materials: Carboxamide API, HPMCAS (enteric polymer), N,N-dimethylacetamide (DMA), Acidified water (pH < 2.0).

Step-by-Step Methodology:

  • Dissolution: Dissolve the API and HPMCAS in DMA at a specific drug-to-polymer ratio (e.g., 30:70 w/w) to achieve a total solids content of 15% w/w[6].

  • Coprecipitation: Rapidly inject the DMA solution into a chilled, acidified aqueous anti-solvent bath under high-shear homogenization. Causality: The sudden shift in polarity and pH causes instantaneous co-precipitation of the drug and polymer, trapping the API in an amorphous state before crystal nucleation can occur[5].

  • Washing & Isolation: Filter the resulting Microprecipitated Bulk Powder (MBP) and wash extensively with acidified water to remove residual DMA.

  • Drying: Vacuum dry the MBP at 40°C until residual solvent levels are below ICH Q3C limits.

  • Self-Validation (Solid-State): Analyze the dried powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks confirms the amorphous nature. Follow up with Differential Scanning Calorimetry (DSC) to confirm a single Glass Transition Temperature ( Tg​ ), validating a homogeneously dispersed system[6].

Protocol B: Non-Sink Dissolution and Speciation Analysis

To evaluate the "spring and parachute" effect and confirm LLPS, dissolution must be performed under non-sink conditions.

Step-by-Step Methodology:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.

  • Introduction: Introduce the ASD powder into the FaSSIF media at a target concentration significantly exceeding the API's amorphous solubility (e.g., 10-20x crystalline solubility).

  • Sampling & Centrifugation: Take aliquots at 5, 15, 30, 60, and 120 minutes. Subject each aliquot to an initial low-speed centrifugation (e.g., 10,000 x g for 5 min) to remove undissolved bulk ASD and large precipitates.

  • Ultracentrifugation (Speciation): Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 30 min). Causality: This step separates the drug-rich nano-droplets (LLPS phase, which pellets out) from the true monomeric supersaturated solution (remaining in the supernatant)[4].

  • Self-Validation (Quantification): Quantify the API in both fractions using HPLC. This validates whether the polymer successfully induced the colloidal reservoir (LLPS) or merely trapped the drug inside an un-dissolving matrix.

Quantitative Data Summary: Polymer Impact on Enzalutamide Phase Behavior

The following table summarizes the causal relationship between polymer hydrophilicity, in vitro phase behavior, and in vivo absorption for enzalutamide ASDs[1],[4].

FormulationPolymer TypeIn Vitro Induction TimePhase Behavior ObservedRelative In Vivo AUC
Pure API None< 30 minsRapid CrystallizationBaseline (1x)
ASD - Polymer A Highly Hydrophobic> 6 hoursMonomeric Supersaturation (Trapped)Low-Moderate (~2-3x)
ASD - Polymer B Moderately Hydrophilic2 - 6 hoursLLPS (Nano-droplet Reservoir) Highest (~9x)
References[5] Improved human bioavailability of vemurafenib, a practically insoluble drug, using an amorphous polymer-stabilized solid dispersion prepared by a solvent-controlled coprecipitation process. Source: PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxuobt2guVyH8XgSDOluMQUzXA_wqYJyoVi157IoPZ6DMTpNI7Qotk35vQeUdAm5is-0zT3FnfxcIiKdEStgtBamK2MRY6osNb8famlIYYoTbG8TLCn5MTvmobId_wZx1IBT1[6] Coprecipitation process for preparation of MBP. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgc0Khk8h6uYOjs-r3Qpncd4DVMeJxK_tn2H65bzae00XpwgKGt9X3NlCSuYXF51BhAM7kuaRBcexbqOkt15eQwxspuqIvOxD83Pg6J1ZB5leqCi89vSaCIjaqZ_K_Qf-MrjXwyW7RFM8skDOB0bWoOx-HrWgFqEPeaAVzDzBUK-BvV8f8ChRoiryw9E-4tHQfkBRlHOVHMDY0MB4=[1] Amorphous solid dispersions of enzalutamide and novel polysaccharide derivatives: investigation of relationships between polymer structure and performance. Source: PubMed / Sci Rep. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHEtwgtd8fMG-HthFGPJzRvfSZuC5AdpoXXhDNklVEA18qp516VklSV6aohV13WE45ZCs1Z4-QC-SjE0Pz8NtPPxWylkv6-NXz9ne_OMfp6D9atcfYAZeW5PVZYoRRL-R-9b9K[4] Different phase behaviors of enzalutamide amorphous solid dispersions. Source: Kinam Park / Journal of Controlled Release. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP7F2wy5mERncCq6Jz1JJbLDH_Sz0oyPQpvhNB7-bGWhpNmLk0gURXQ_bpPon4hkBD_yekMBN78KTUAePZon5Bfd4MWcJWxvqBBbANa3BuEzrMdUClRM5rNmxBl7bFrl0Qjbqa8sK_CydKrW1QEvWjX_zjvgng6s5uFwtbKNaR8Q3XZSFp8NAqCHLUmsSz3Fkui2knuwirPjW6PsTwFVsOQETHjnJ9kV4nmXp3TkKc8AO6DdN9PDIIedtx5RDQUKUZQicpjVSgkp6hakZ8oUO7Mk6l81Ek4RmsHb1i7DrA[2] Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide. Source: MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcGkAV2zWCI0pM9y9LfnwOM-DaHnJ7eNiwiLS5TRnd5v0EpD1hYPFGaRH754oyqCXDesWCBHguyeNzSji1tj9LzzmfWc98oySv6yNgXTTg13_GoAYApG5hWz8AMC58ViGyFQ==[3] Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwHdeX9NSbpE6boRJmQAaKJydlDKdmefwuq7eXIRF_BmbGdKXRx9ftVCMOUEoVkWN0Uu1zuA74HC4Lx8Fr3igX1f8NkbxNkms1cHqGjPp23SbzhCe2xC3z4nxGiPDatzyFfynYOt3EP8kNBiMj

Sources

Application Note: Advanced Experimental Protocols for the N-Arylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The N-arylation of pyrrolidine is a crucial transformation in organic synthesis, particularly for generating structural motifs prevalent in biologically active compounds, kinase inhibitors, and advanced functional materials[1]. Historically, the synthesis of aromatic C–N bonds relied on harsh nucleophilic aromatic substitution, which suffered from limited substrate scope and poor functional group tolerance[2]. Today, two primary transition-metal-catalyzed methodologies dominate this space: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann-type Condensation .

The Buchwald-Hartwig amination operates through a well-defined Pd(0)/Pd(II) catalytic cycle[3]. The synthetic utility of this reaction relies heavily on the precise orchestration of oxidative addition, amine coordination, deprotonation, and reductive elimination.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II)(Ar)(X)Ln Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Pd(II)(Ar)(NHR2)Ln Amine Coordination OxAdd->AmineCoord Amine Binding Amido Pd(II)(Ar)(NR2)Ln Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR2 Arylated Pyrrolidine Amido->Product BaseHX Base·HX Amido->BaseHX ArX Ar-X (Aryl Halide) ArX->OxAdd Amine Pyrrolidine (HN-R2) Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Amido

Mechanistic cycle of Pd-catalyzed Buchwald-Hartwig amination.

Comparative Analysis of Catalytic Systems

Selecting between a Palladium or Copper system depends on the substrate's electronic properties, steric hindrance, and the specific halide leaving group. Aryl chlorides are notoriously less reactive than aryl bromides and iodides due to their high bond dissociation energy, often necessitating highly electron-rich and sterically hindered ligands (e.g., XPhos) to force the oxidative addition step[4].

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂ (1–5 mol%)CuI, CuBr, Cu(OAc)₂ (5–20 mol%)
Optimal Ligands BINAP, XPhos, RuPhos, DPPFL-Proline, DMEDA, 1,10-Phenanthroline
Preferred Base NaOtBu (Strong), Cs₂CO₃ (Mild)K₂CO₃, K₃PO₄, Cs₂CO₃
Common Solvents Toluene, 1,4-Dioxane, THFDMSO, DMF, Toluene
Operating Temp. 80 °C – 110 °C60 °C – 110 °C
Halide Reactivity I > Br > Cl >> FI > Br >> Cl (Cl is highly challenging)
Cost & Toxicity High cost, trace heavy metal toxicityLower cost, more environmentally benign

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, every protocol must be treated as a self-validating system where the physical phenomena (e.g., color changes, solubility shifts) act as real-time quality control checkpoints.

ExpWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Evac 2. Evacuate/Backfill (Argon x3) Prep->Evac Solvent 3. Add Solvent & Amine (Anhydrous) Evac->Solvent Heat 4. Heat (80-110°C) & Monitor Solvent->Heat Quench 5. Quench & Extract (Aq. NH4Cl / EtOAc) Heat->Quench Purify 6. Chromatography (Silica Gel) Quench->Purify

Step-by-step experimental workflow for N-arylation under inert conditions.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: High-yield coupling of pyrrolidine with an aryl bromide.

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2-5 mol%), and BINAP (4-10 mol%)[3].

    • Causality: Bidentate phosphine ligands like BINAP prevent the formation of inactive palladium iodide/bromide dimers after oxidative addition, significantly speeding up the reaction[2].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.4–1.5 equiv). Evacuate and backfill the tube with argon three times.

    • Causality: NaOtBu is a strong base that rapidly deprotonates the coordinated amine. If the substrate contains base-sensitive esters, swap this for the milder Cs₂CO₃ to prevent saponification[3].

  • Solvent & Amine Introduction: Inject anhydrous toluene (0.2–0.5 M relative to halide) and pyrrolidine (1.2–1.5 equiv) via a gastight syringe.

    • Validation Checkpoint 1: Upon stirring at room temperature for 5 minutes, the solution should transition to a deep red/orange hue, confirming the generation of the active Pd(0)Ln complex. If the solution turns opaque black, palladium black has precipitated due to oxygen ingress or ligand degradation, and the reaction will fail[4].

  • Heating & Monitoring: Heat the mixture to 80–100 °C. Monitor via LC-MS or TLC.

    • Validation Checkpoint 2: The disappearance of the aryl halide peak and the emergence of a highly polar spot confirms C-N bond formation.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3x). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography[3].

Protocol B: Copper-Catalyzed Ullmann Condensation

Objective: Cost-effective coupling of pyrrolidine with an aryl iodide using an amino acid ligand.

  • Reagent Assembly: To a screw-capped vial, add the aryl iodide (1.0 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv)[5].

    • Causality: Historically, Ullmann couplings required temperatures >150 °C. The addition of bidentate amino acid ligands like L-proline stabilizes the active Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II), and allows the reaction to proceed efficiently at 60–90 °C[5].

  • Solvent & Amine Addition: Evacuate and backfill with argon. Add anhydrous DMSO and pyrrolidine (1.5 equiv).

    • Causality: DMSO is highly polar and effectively solubilizes the Cu-ligand complex, facilitating the homogeneous catalytic cycle[6].

  • Reaction: Seal the vial and heat to 90 °C for 18–24 hours.

    • Validation Checkpoint: The mixture will typically turn a deep blue or green color depending on the exact copper-amine coordination state.

  • Workup: Cool the mixture, dilute with water (to crash out the DMSO), and extract heavily with ethyl acetate. Wash the organic layer with water (3x) to remove residual DMSO, dry over Na₂SO₄, and concentrate[1].

Troubleshooting & Process Scale-Up

  • Catalyst Deactivation (Palladium Black): If the catalyst loses activity mid-reaction, it is often due to the agglomeration of palladium into inactive "palladium black"[4]. This is mitigated by strictly degassing solvents to prevent phosphine ligand oxidation.

  • Continuous Flow Adaptation: For pharmaceutical scale-up, batch limitations (like the accumulation of insoluble NaBr salts) can be overcome by transitioning to continuous flow microreactors. By maintaining a precise residence time (e.g., 24 minutes) and utilizing a homogeneous base like potassium tert-amylate, flow setups prevent reactor clogging and allow for high-throughput synthesis[7].

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.[Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters (ACS Publications).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in (2R)-N-Phenylpyrrolidine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview The synthesis of (2R)-N-phenylpyrrolidine-2-carboxamide (also known as D-proline anilide) is a critical transformation for generating chiral organocatalysts and pharmaceutical intermediates. However, coupling D-proline with aniline presents two major chemical hurdles: the exceptionally poor nucleophilicity of aniline and the high susceptibility of the pyrrolidine α -stereocenter to base-catalyzed epimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to consistently achieve >70% yield and >99% enantiomeric excess (ee).

Diagnostic Workflow

Troubleshooting Step1 1. Carboxylic Acid Activation (N-Boc-D-Proline + Activating Agent) Check1 Diagnostic: Is activation complete without epimerization? Step1->Check1 Fix1 Troubleshoot: Use Ethyl Chloroformate with NMM at 0°C to prevent oxazolone formation. Check1->Fix1 No / Racemization Step2 2. Amide Coupling (Addition of Aniline) Check1->Step2 Yes Fix1->Step1 Check2 Diagnostic: Is aniline reacting efficiently? Step2->Check2 Fix2 Troubleshoot: Aniline is a weak nucleophile. Avoid standard EDC/DCC. Rely on Mixed Anhydride. Check2->Fix2 No / Low Conversion Step3 3. Deprotection (TFA/DCM treatment) Check2->Step3 Yes Fix2->Step2 Product Target Achieved: (2R)-N-phenylpyrrolidine-2-carboxamide (>70% Yield, >99% ee) Step3->Product

Workflow and troubleshooting checkpoints for (2R)-N-phenylpyrrolidine-2-carboxamide synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I getting less than 30% yield when coupling N-Boc-D-proline with aniline using standard EDC/HOBt or DCC? A1: The root cause is the intrinsic electronic structure of aniline. The lone pair on the aniline nitrogen is delocalized into the aromatic π -system, making it a significantly weaker nucleophile than aliphatic amines. When using standard carbodiimides like EDC or DCC, the initial O-acylurea intermediate forms correctly. However, because the aniline attacks so slowly, the O-acylurea has time to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea byproduct, effectively stalling the reaction and consuming your starting material[1]. Actionable Solution: Abandon standard carbodiimides for this specific substrate. Instead, utilize the mixed anhydride method (e.g., using ethyl chloroformate). This generates a highly electrophilic mixed anhydride intermediate that is reactive enough to be trapped by weak nucleophiles like aniline before side reactions can occur[2].

Q2: My overall conversion is acceptable, but the enantiomeric purity of my (2R)-N-phenylpyrrolidine-2-carboxamide has dropped below 90% ee. How do I prevent epimerization? A2: Epimerization at the 2R stereocenter during activation is driven by the formation of an oxazolone intermediate. In the presence of strong bases (like Triethylamine or DIPEA) and extended activation times at room temperature, the α -proton becomes highly acidic and is easily abstracted, leading to racemization[1]. Actionable Solution:

  • Base Substitution: Swap strong bases for a milder, sterically hindered base like N-methylmorpholine (NMM).

  • Thermal Discipline: Strictly maintain the activation step at 0 °C. Do not allow the reaction mixture to warm up until the aniline has been fully introduced.

Q3: During the deprotection of N-Boc-(2R)-N-phenylpyrrolidine-2-carboxamide, I observe a significant loss of product during the workup. What is happening? A3: The free base of (2R)-N-phenylpyrrolidine-2-carboxamide is highly water-soluble. If your aqueous neutralization step is not sufficiently basic, the pyrrolidine nitrogen remains protonated, and the product will be lost in the aqueous layer during extraction. Actionable Solution: After removing the TFA in vacuo, dissolve the residue in water/DCM and carefully add solid Na2​CO3​ until the aqueous layer reaches exactly pH ~9. This ensures the pyrrolidine is fully deprotonated for efficient partitioning into the organic layer[2].

Quantitative Reagent Comparison

To illustrate the impact of reagent selection on this specific coupling, refer to the comparative data below. The mixed anhydride method provides the best balance of yield and stereochemical preservation.

Coupling StrategyActivating AgentBaseTemp (°C)Expected Yield (%)Expected ee (%)
CarbodiimideDCCTEA25< 2592
Carbodiimide + AdditiveEDC / HOBtDIPEA25~ 3595
Uronium SaltHATU / HOAtDIPEA0 to 25~ 8596
Mixed Anhydride Ethyl Chloroformate NMM 0 to 25 > 70 > 99
Step-by-Step Methodology: Optimized Mixed Anhydride Protocol

This self-validating protocol is adapted from validated literature procedures for highly enantioselective prolinamide synthesis[2].

Phase 1: Mixed Anhydride Formation

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 14.0 mmol of N-Boc-D-proline in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add 14.0 mmol of N-methylmorpholine (NMM) and cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Activation: Dropwise add 14.0 mmol of ethyl chloroformate over 15 minutes.

  • Self-Validation Checkpoint: Stir at 0 °C for 30 minutes. You must observe the formation of a dense white precipitate (NMM hydrochloride). This visual cue confirms the successful formation of the mixed anhydride.

Phase 2: Amide Coupling 5. Nucleophile Addition: Prepare a solution of 14.0 mmol aniline in 10 mL of anhydrous THF. Add this dropwise to the activated mixture at 0 °C over 10 minutes. 6. Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. 7. Intermediate Workup: Filter the white precipitate. Wash the THF filtrate with 1M HCl (to remove unreacted aniline), saturated NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo to isolate the N-Boc protected intermediate.

Phase 3: Deprotection & Isolation 8. Cleavage: Dissolve the crude intermediate in 10 mL of Dichloromethane (DCM). Cool to 0 °C and slowly add 100 mmol of Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour. 9. Concentration: Remove the solvent and excess TFA completely by rotary evaporation. 10. Neutralization: Dissolve the oily residue in 10 mL of DCM and add 6 mL of distilled water. Slowly add solid Na2​CO3​ with vigorous stirring until the aqueous layer reaches pH ~9. 11. Extraction: Extract the mixture with DCM (3 × 15 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate to afford the pure (2R)-N-phenylpyrrolidine-2-carboxamide as a solid.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting common side reactions in carboxamide synthesis. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, yet it is not without its challenges. This guide is designed to provide you, the researcher, with the insights and practical solutions needed to navigate the complexities of amide coupling, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low yield. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors.[1] A systematic approach to troubleshooting is key.

  • Inadequate Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid. If the coupling reagent is not sufficiently reactive or if the activated intermediate is unstable, the reaction will not proceed efficiently.[1]

    • Troubleshooting:

      • Reagent Choice: For less reactive coupling partners, such as electron-deficient anilines or sterically hindered substrates, consider more potent coupling reagents.[2] While standard reagents like DCC or EDC are often effective, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts can offer higher reactivity.[3]

      • Reagent Integrity: Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture and degrade over time.[4] Using a fresh batch of reagents is often a simple yet effective solution.

  • Poor Nucleophilicity of the Amine: The nucleophilicity of the amine partner is crucial. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1][5]

    • Troubleshooting:

      • Reaction Conditions: Increasing the reaction temperature (e.g., to 40-60 °C) or reaction time can sometimes overcome the low reactivity.[1][6]

      • Base Selection: The choice of base can be critical. A stronger, non-nucleophilic base may be required to deprotonate the amine sufficiently.[6]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration play a significant role.

    • Troubleshooting:

      • Solvent: Ensure the use of anhydrous solvents like DMF, DCM, or acetonitrile, as water can hydrolyze activated intermediates.[4][6]

      • Concentration: Reactions that are too dilute may proceed slowly. A concentration range of 0.1-0.5 M is a good starting point.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reactive centers from approaching each other.[1]

    • Troubleshooting: This often requires a more fundamental change in strategy, such as using a different coupling reagent known to be effective for hindered substrates or, if possible, redesigning the synthetic route.

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired amide, making purification difficult. What could this be?

A2: A common and often troublesome byproduct in carbodiimide-mediated couplings (e.g., using DCC or EDC) is the N-acylurea .[7] This byproduct forms from the rearrangement of the highly reactive O-acylisourea intermediate.[8][9][10]

  • Mechanism of N-acylurea Formation:

    • The carboxylic acid reacts with the carbodiimide to form the O-acylisourea intermediate.

    • This intermediate is highly reactive. While it is intended to react with the amine to form the amide bond, it can undergo an intramolecular acyl migration (O-to-N acyl shift) to form the stable and unreactive N-acylurea.[7][11]

  • Troubleshooting and Prevention:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[9][12][13] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still reactive enough to acylate the amine.[9]

    • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[7][10] Conversely, solvents like THF and DMF may increase its formation.[7]

    • Water-Soluble Carbodiimides: Using a water-soluble carbodiimide like EDC can be advantageous. While it doesn't prevent the formation of the N-acylurea, the resulting byproduct is also water-soluble and can often be removed with a simple aqueous work-up.[7][13]

Q3: My starting material is a chiral carboxylic acid, and I'm concerned about racemization or epimerization during the coupling reaction. How can I prevent this?

A3: The loss of stereochemical integrity at the α-carbon of a chiral carboxylic acid is a critical issue, particularly in peptide synthesis and the development of chiral drugs.[14][15]

  • Mechanisms of Racemization/Epimerization:

    • Oxazolone Formation: This is the most prevalent mechanism.[14] The activated N-protected amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. This intermediate is achiral and can be attacked by the amine nucleophile from either face, leading to a mixture of stereoisomers.[14]

    • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.[14]

  • Strategies to Minimize Racemization:

    • Coupling Reagents and Additives:

      • Carbodiimides (DCC, EDC) used alone are known to cause significant racemization.[16] It is crucial to use them in combination with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[12][16][17][18][19][20] These additives form active esters that are less prone to oxazolone formation.[16] Oxyma is considered an excellent non-explosive alternative to HOBt and HOAt.[8][18]

      • For highly sensitive substrates, consider using coupling reagents known for their low racemization potential.[16]

    • Base Selection and Concentration:

      • The choice and amount of base are critical.[16] Strong, non-sterically hindered bases can accelerate racemization.[16] If a base is required, use the minimum amount necessary and consider sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) or sym-collidine.[12]

    • Reaction Temperature:

      • Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of racemization.[16] It is generally recommended to perform carbodiimide-mediated couplings at low temperatures.[12]

    • Solvent:

      • The polarity of the solvent can influence the rate of racemization.[16] Less polar solvents like dichloromethane (DCM) have been shown to suppress epimerization.[14]

    • Pre-activation Time:

      • Minimizing the time the carboxylic acid exists in its activated state before the addition of the amine can reduce the opportunity for racemization.[14] Consider in-situ activation where the coupling reagent is added to a mixture of the carboxylic acid and amine.[14]

Q4: I'm working with amino acids containing reactive side chains (e.g., Asn, Gln, Asp). What are the potential side reactions, and how can I avoid them?

A4: The side chains of certain amino acids can participate in unwanted reactions during amide bond formation.

  • Aspartimide Formation: Aspartic acid (Asp) residues are particularly prone to forming a cyclic aspartimide intermediate. This can occur when the side-chain carboxyl group, often protected as an ester, is attacked by the backbone amide nitrogen. This side reaction is problematic as it can lead to a mixture of products and is a known issue in solid-phase peptide synthesis.

    • Prevention: The use of sterically bulky protecting groups on the aspartic acid side chain can hinder the formation of the aspartimide.

  • Dehydration of Asparagine (Asn) and Glutamine (Gln): The side-chain amides of asparagine and glutamine can be dehydrated by carbodiimide coupling reagents to form the corresponding nitriles.[12][13]

    • Prevention: The most effective way to prevent this is by using appropriate side-chain protecting groups.[12]

  • Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents can react with the unprotected N-terminal amine of a peptide to form a guanidine moiety, which terminates the peptide chain.[19]

    • Prevention: This can be avoided by pre-activating the carboxylic acid with the coupling reagent before adding it to the amine component.[19]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield Issues

This guide provides a systematic workflow for troubleshooting low-yield amide coupling reactions.

Caption: Troubleshooting workflow for low benzamide yield.[6]

Guide 2: Identification and Mitigation of Side Products

This section focuses on the analytical identification of common byproducts and provides protocols for their prevention.

Side ProductFormation MechanismKey Identifier in Analysis (NMR/MS)Prevention Strategy
N-acylurea Rearrangement of O-acylisourea intermediate with carbodiimides.[7][9]Mass corresponding to (Carboxylic Acid + Carbodiimide - H₂O). Characteristic urea carbonyl in ¹³C NMR.Use of additives (HOBt, HOAt, Oxyma).[9][12][13]
Racemized/Epimerized Product Oxazolone or enolate formation from chiral carboxylic acids.[14]Co-eluting peak in chiral HPLC. Complex NMR due to diastereomers.Use of racemization suppressants, low temperature, appropriate base.[14][16]
Nitrile (from Asn/Gln) Dehydration of side-chain amide by carbodiimide.[12][13]Absence of amide protons, presence of nitrile stretch in IR.Use of side-chain protecting groups.[12]
Aspartimide Intramolecular cyclization of Asp residues.Mass corresponding to (Peptide - H₂O).Use of bulky side-chain protecting groups.

This protocol is a starting point for minimizing racemization during amide bond formation.

  • Preparation: To a solution of the N-protected chiral carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM, to make a 0.1-0.5 M solution) at 0 °C under an inert atmosphere, add a racemization-suppressing additive such as Oxyma or HOBt (1.1 equivalents).[16]

  • Activation: Add the coupling reagent (e.g., DIC or EDC, 1.1 equivalents) to the mixture and stir for 5-10 minutes at 0 °C.[16]

  • Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.[14]

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.[4][14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6]

  • Analysis: Assess the purity and stereochemical integrity of the final product using chiral HPLC and NMR.[14]

Caption: Role of additives in preventing N-acylurea formation.

References

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate].
  • 3.5 Carbodiimides.
  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC. Available at: [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Available at: [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis | Organic Letters - ACS Publications. Available at: [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway.
  • Protecting group - Wikipedia. Available at: [Link]

  • Carbodiimides and Additives - Aapptec Peptides. Available at: [Link]

  • Carbodiimide - Wikipedia. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available at: [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines - CentAUR. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • 21.7: Chemistry of Amides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols - Patsnap Eureka. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PubMed. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. Available at: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC. Available at: [Link]

  • Identification of natural products using HPLC-SPE combined with capNMR - ResearchGate. Available at: [Link]

Sources

Purification of crude N-phenylpyrrolidine-2-carboxamide by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have engineered this guide specifically for process chemists and drug development professionals dealing with the isolation and purification of N-phenylpyrrolidine-2-carboxamide (also known as L-Prolinanilide). This compound is a highly valuable chiral intermediate and organocatalyst, but its purification is frequently bottlenecked by phase separation issues and impurity entrapment.

Below, you will find field-proven diagnostics, quantitative solvent data, and a self-validating protocol designed to guarantee high-purity crystalline yields.

Core Diagnostics & FAQs

Q1: Why does my crude product "oil out" instead of forming crystals during cooling?

A: You are observing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[1]. For N-phenylpyrrolidine-2-carboxamide, this is kinetically driven by two primary factors:

  • High Impurity Load: Residual aniline or coupling reagents (like DCC/EDC) depress the melting point of the solute matrix, shifting the phase diagram into a miscibility gap[2].

  • Steep Supersaturation Generation: Rapid cooling forces the system past the Metastable Zone Width (MSZW) before primary nucleation can occur, trapping the molecules in highly mobile, disordered oil droplets[1],[3].

Causality & Fix: To bypass LLPS, you must alter the thermodynamic trajectory. Dilute the solution to reduce the initial concentration, switch to a solvent with a wider MSZW (like Methanol), and implement a strict seeding strategy halfway into the cooling curve[1].

Q2: How do I remove co-crystallized dicyclohexylurea (DCU) or unreacted aniline?

A: DCU has notoriously poor solubility across most organic solvents and acts as a heterogeneous nucleation site, trapping your product during crystallization. Aniline, on the other hand, forms hydrogen-bonded adducts with the pyrrolidine nitrogen. Causality & Fix: Do not rely on recrystallization alone to clear these specific impurities. Implement a pre-treatment phase: cool the crude reaction mixture in dichloromethane to 0 °C and filter off the precipitated DCU before solvent evaporation. Follow with a 10% aqueous citric acid wash to protonate and extract residual aniline into the aqueous layer prior to the final crystallization step.

Solvent System Selection Matrix

Selecting the correct solvent is the most critical variable in preventing LLPS and maximizing enantiomeric purity.

Solvent SystemSolute Solubility (Hot)Solute Solubility (Cold)Impurity RejectionOiling Out RiskRecommended Use Case
Methanol HighModerateExcellent (Aniline)LowPrimary recrystallization[4]
Ethyl Acetate / Hexanes ModerateLowModerateHighSecondary polishing of pure batches
Acetone HighHighN/ALowHot trituration of crude oils[4]
Isopropanol / Water HighLowPoor (Salts)Very HighNot recommended for crude mixtures

Self-Validating Recrystallization Protocol

This methodology utilizes Methanol, which has been empirically proven to yield optically pure (S)-N-phenylpyrrolidine-2-carboxamide crystals while rejecting typical synthesis byproducts[4]. Every step contains a validation check to ensure the system is behaving thermodynamically as expected.

Step 1: Hot Trituration & Dissolution

  • Action: Swirl the crude oily residue with hot acetone (approx. 2-3 mL/g) to precipitate heavy polymeric impurities. Filter and concentrate the filtrate[4].

  • Action: Dissolve the resulting solid in minimal boiling Methanol (approx. 2 mL/g) at 65 °C.

  • Validation Check: The solution must be completely transparent. Any cloudiness indicates insoluble ureas (e.g., DCU). If cloudy, perform a hot filtration through a pre-warmed Celite pad.

Step 2: Controlled Cooling & Seeding

  • Action: Reduce the temperature of the clear filtrate at a controlled rate of 0.5 °C/min to 40 °C.

  • Action: Once at 40 °C (well within the MSZW), introduce 1-2 wt% of pure N-phenylpyrrolidine-2-carboxamide seed crystals.

  • Validation Check: Observe the seeds. If they dissolve immediately, the solution is undersaturated; evaporate 10% of the solvent and retry. If they remain suspended and their edges sharpen, supersaturation is achieved, and primary nucleation has successfully bypassed the LLPS miscibility gap[1].

Step 3: Maturation & Isolation

  • Action: Continue cooling at 0.2 °C/min down to 0–5 °C and hold for 2 hours to maximize yield.

  • Action: Isolate the white crystals via vacuum filtration, washing with ice-cold methanol.

  • Validation Check: Dry the product under high vacuum at 40 °C. Verify the melting point is sharp at 76–80 °C[5], and the specific rotation [α]20D is between -65° to -70° (C = 1 in EtOH) for the L-isomer[5].

Process Workflow & Phase Decision Tree

The following diagram illustrates the critical decision points during the cooling phase to prevent product loss to emulsion.

RecrystallizationWorkflow Crude Crude N-phenylpyrrolidine- 2-carboxamide Solvent Dissolve in Hot MeOH (2-3 mL/g) Crude->Solvent HotFilter Hot Filtration (Remove Insoluble DCU) Solvent->HotFilter Cooling Controlled Cooling (0.5 °C/min to 40 °C) HotFilter->Cooling Decision Phase Observation Cooling->Decision OilingOut Oiling Out (LLPS) Detected Decision->OilingOut Emulsion forms Supersat Clear Supersaturated Solution Decision->Supersat Remains clear Reheat Reheat & Dilute Bypass Miscibility Gap OilingOut->Reheat Reheat->Cooling Seeding Add Seed Crystals (1-2 wt%) Supersat->Seeding Crystallization Crystal Growth & Isolation at 0-5 °C Seeding->Crystallization PureProduct Pure Product (MP: 76-80 °C) Crystallization->PureProduct

Workflow for the recrystallization of N-phenylpyrrolidine-2-carboxamide, highlighting LLPS mitigation.

References[1] Oiling Out in Crystallization - Mettler Toledo. Source: mt.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFylzil2bRPDCwMY5DR8a1M79TaGOYa2Wg5Xev8xNk8Ik_TQcc3pNilOhHet0C99a41A8hKqSyKu9QPYHhYqUveq7zLBA9yGU30dKgwCjx2El6fplR2EcxM-GYDd-87abPhTalIlcCeChAn0Oq5bjDbITubp2SiuFogaiTQDlWm8lflCb8H_ZA4ZaLNzxWBpLHRa2vQSx_UjR2QOkTvBW_l7kwuEDqFjuTGrcMEdapP81Uf9w==[2] The Problem of Oiling Out in Chemical Process Development - KiloMentor. Source: blogspot.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQxp8R5dVxASubXJgR4-KfYvrguicQWCDlpNwxTsZ_-eWZPpsscg7QP320rSHD7fUWJwQ0cHTO2Peny3qWYJjhd4QX2jpo3QK5qMCyjSgRDBlhSg2vWgf1U8_FfRKwVNudwQF_ITZRJ8chtUozPtqattxDFIRxM4lPb61KzxFEMlpJTtUkzBIid51uCwo=[3] Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review - ResearchGate. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE28iCUmrl9Jmx3Oyl_GeEvQ170PejBjHhuZXDuOvT2zva01SOJuXWxbPKlEP0uW3Kpj8hQ-_rkxuCEjwc-ZUm5bKgFtbehO2Efesd4hm1B9r7cDtYnQH4uy5Q6AIrlycISJUN0yAbNxYbkN82NfXRdrf1CTJTviIIM0qK2rl3kltxlNdDxeREOlmSmMSY_86KBEoDcOC7mUE6ifdtfqYkKHYHFLpV0iyQzkfOPpHICpUFvO9kqbdiFDw7aExkHnnSyfe-cef8WJXt1v1yW4lCnUj7H-YTI[5] L-Prolinanilide - Chem-Impex. Source: chemimpex.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrh8rVvVmchiStV98ss6MOl6DiPK_tdNxeGlylEq1gcJzV35JWCh1YwfOMS4TAURFn8SVZbwO62vKWlx6bhj_AHF11pK5Maid-NjjpdOHMFDckdPxgyUvrkMgHPNbqBqz-UsI=[4] (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPnXc8bqEhCmZGI9V6dRHplrKzNo-Cw2CAxTYwLs8YBgoRjj_Gvr59GAyzxqcbndgoLPuftgflcnSbkUpXqWX5EdLr6bwwH8r6y9ssUOhbcqFUmjYjb6i9VLmCndjKm-HnR1D0jy68lB8AH20=

Sources

Technical Support Center: Navigating the Challenges of Scale-Up Synthesis of Chiral Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide practical, field-proven insights into the common challenges encountered during the scale-up synthesis of chiral carboxamides. This resource is structured to offer direct solutions to specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches

This section addresses specific problems you might encounter during the scale-up of your chiral carboxamide synthesis. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable, step-by-step protocols to resolve the problem.

Q1: My enantiomeric excess (% ee) is high and reproducible at the lab scale (1-5 g), but it drops significantly and inconsistently at the pilot scale (100 g - 1 kg). What's going wrong?

This is a classic and often multifaceted scale-up challenge.[1][2] A drop in enantioselectivity points to changes in the reaction environment that were not apparent at a smaller scale. The primary culprits are often related to racemization, which can be exacerbated by seemingly minor adjustments in reaction conditions.[1]

Potential Causes and Diagnostic Steps:

  • Thermal Heterogeneity (Hot Spots): Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Localized "hot spots" can provide the energy needed to overcome the activation barrier for racemization.[1]

  • Prolonged Reaction/Workup Times: What takes minutes at the lab scale can take hours at the pilot scale. Extended exposure to basic or acidic conditions, or elevated temperatures during workup, can lead to racemization.[1]

  • Base-Mediated Racemization: The choice and stoichiometry of the base are critical. A strong or excess base can deprotonate the chiral center of the activated carboxylic acid, leading to racemization before the amine has a chance to react.[3]

  • Inefficient Mixing: Inadequate mixing can lead to localized excesses of reagents, particularly the base or coupling agent, creating conditions ripe for side reactions and racemization.[4]

Troubleshooting Workflow for Low Enantioselectivity

G start Low % ee at Scale check_temp Analyze Thermal Profile (Use temperature probes) start->check_temp check_base Investigate Base-Mediated Racemization start->check_base check_mixing Evaluate Mixing Efficiency start->check_mixing hot_spots Hot Spots Detected? check_temp->hot_spots base_issue Racemization with Base? check_base->base_issue mixing_issue Mixing Inefficient? check_mixing->mixing_issue hot_spots->check_base No improve_cooling Improve Heat Transfer: - Better reactor geometry - Slower reagent addition - Lower reaction temperature hot_spots->improve_cooling Yes base_issue->check_mixing No change_base Modify Base Protocol: - Weaker base (e.g., NMM vs. DIPEA) - Stoichiometric control - Lower temperature during activation base_issue->change_base Yes improve_mixing Enhance Mixing: - Different impeller design - Increase agitation speed - Baffles in reactor mixing_issue->improve_mixing Yes

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Experimental Protocol: Diagnosing the Source of Racemization

This protocol is designed to pinpoint the stage at which racemization is occurring.

  • Set up a controlled, small-scale reaction that mimics the prolonged time and temperature profile of your scaled-up process.

  • Activation Step Analysis:

    • Activate your chiral carboxylic acid with the coupling reagent and base.

    • Take aliquots at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) that correspond to the scaled-up activation time.

    • Quench these aliquots and analyze the enantiomeric purity of the unreacted carboxylic acid by chiral HPLC.

    • Interpretation: If the % ee of the starting material decreases over time, racemization is happening at the activation stage.

  • Post-Coupling Stability Check:

    • After the amidation is complete, hold the crude reaction mixture at the scaled-up temperature for the duration of the typical workup time.

    • Take aliquots at various time points and analyze the % ee of the final chiral carboxamide.

    • Interpretation: If the % ee of the product decreases, it indicates product instability under the reaction or workup conditions.

  • Workup Simulation:

    • Simulate your scaled-up workup procedure (e.g., extractions with acidic or basic aqueous solutions) on a small scale with a sample of your enantioenriched product.

    • Analyze the % ee before and after the simulated workup.

    • Interpretation: A drop in % ee points to racemization during purification steps.

Q2: My reaction yield was 90% in the lab, but I'm only getting 60% at the pilot scale. What are the likely causes?

A drop in yield upon scale-up often points to issues with mass and heat transfer, or changes in reaction kinetics due to different reagent addition profiles.[2][5]

Potential Causes and Solutions:

  • Inefficient Heat Transfer: As mentioned, poor heat dissipation can lead to side reactions and decomposition of starting materials, intermediates, or products.

    • Solution: Implement slower, controlled addition of reagents, especially exothermic ones. Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.[1]

  • Poor Mixing and Mass Transfer: In the lab, reagents mix almost instantaneously. At scale, this is not the case. Slow or inefficient mixing can lead to localized high concentrations of one reactant, promoting side reactions.

    • Solution: Re-evaluate the mixing parameters. This may involve changing the impeller type, increasing the agitation speed, or using a reactor with baffles.

  • Reagent Stability and Addition: The stability of your activated carboxylic acid intermediate is crucial. If it is formed all at once and the amine is added slowly (or vice-versa), the activated intermediate may decompose before it can react.

    • Solution: Consider a simultaneous addition of the amine and coupling agent to the carboxylic acid solution to keep the concentration of the reactive intermediate low and constant.

  • Incomplete Reaction: A reaction that appears complete in a small flask might stall at a larger scale due to the factors above.

    • Solution: Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress at scale and ensure it has reached completion before initiating the workup.

Q3: I'm struggling with the purification of my chiral carboxamide. The byproducts from the coupling agent are co-crystallizing with my product or are difficult to remove by chromatography.

This is a common issue, especially with urea-based (e.g., from DCC or EDCI) or phosphonium-based (e.g., from PyBOP) coupling agents.[6] The key is to select a coupling agent with byproducts that have orthogonal solubility to your desired product.[3][7]

Strategies for Easier Purification:

  • Reagent Selection: For large-scale synthesis, consider reagents that produce water-soluble byproducts. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) byproducts can often be removed with simple acidic washes.[6] T3P® (Propylphosphonic anhydride) is another excellent choice, as its byproducts are also readily removed with aqueous washes.[6]

  • Crystallization Optimization: If you are purifying by crystallization, perform a thorough solvent screen. The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain in solution.

  • Chromatographic Solutions: If chromatography is necessary, consider alternative techniques for large-scale purification:

    • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than traditional HPLC, making it a greener and more cost-effective option for large-scale chiral separations.[8][][10]

    • Simulated Moving Bed (SMB) Chromatography: For very large quantities, SMB is a continuous purification technique that can be more efficient than batch chromatography.[11]

Data Table: Comparison of Common Coupling Reagents for Scale-Up

Coupling ReagentByproduct TypeRemoval StrategyCostAtom EconomyKey Considerations
EDCI Water-soluble ureaAcidic aqueous washModerateModerateOften used with HOBt to suppress racemization.
DCC Insoluble urea (DCU)FiltrationLowModerateDCU can be difficult to remove completely.
T3P® Water-soluble phosphonic acidsAqueous wash (basic or neutral)ModerateHighOften gives high yields and low racemization.
CDI ImidazoleAqueous washLowHighCan be sluggish with some substrates.
HATU/HBTU Uronium/Guanidinium saltsAqueous wash/ChromatographyHighLowVery effective but expensive and poor atom economy for scale-up.[6]
SOCl₂/(COCl)₂ HCl, SO₂, CO, CO₂Gaseous byproductsLowHighForms highly reactive acid chloride; safety is a major concern.[3][12]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a coupling reagent for a large-scale chiral amide synthesis?

For large-scale applications, the focus shifts from just yield and selectivity to a broader set of practical and economic factors:[7][13]

  • Cost and Availability: The reagent must be commercially available in large quantities at a reasonable price.[14]

  • Safety and Toxicity: Reagents that are highly toxic, explosive, or produce hazardous byproducts (like oxalyl chloride) require specialized handling and equipment, increasing costs and risk.[3][12]

  • Atom Economy: Reagents with high molecular weights that are used in stoichiometric amounts contribute significantly to waste.[15] Look for reagents with higher atom economy.[6]

  • Byproduct Removal: As discussed in the troubleshooting section, the ease of byproduct removal is paramount to achieving high purity without resorting to costly and time-consuming chromatography.[6]

  • Racemization Propensity: Some coupling reagents are more prone to causing racemization than others. This should be carefully evaluated during process development.[3]

Q2: How can I minimize the risk of racemization of my chiral carboxylic acid or amine during the coupling reaction?

Minimizing racemization requires careful control over the reaction conditions:[1][3]

  • Temperature Control: Lower temperatures generally suppress racemization.[4] Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Choice of Base: Use the weakest base necessary to facilitate the reaction. Organic bases like N-methylmorpholine (NMM) are often preferred over more hindered and stronger bases like diisopropylethylamine (DIPEA).[3]

  • Reagent Stoichiometry: Use a minimal excess of the coupling reagent and base. A large excess of base is a common cause of racemization.[1]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used to suppress racemization by forming an active ester that is less prone to racemization than other intermediates.

  • Solvent Choice: The polarity of the solvent can influence racemization rates. Non-polar aprotic solvents are often a good choice.[4]

Q3: What are the key safety considerations when scaling up an amidation reaction?

Safety is the most important consideration in any scale-up process.[5]

  • Thermal Hazard Assessment: Many amidation reactions are exothermic. A Differential Scanning Calorimetry (DSC) analysis of the reaction mixture is essential to understand the thermal risks and prevent a runaway reaction.

  • Off-Gassing: Some reagents, like thionyl chloride or oxalyl chloride, produce toxic gases (SO₂, HCl, CO).[12] The reactor must be equipped with an appropriate scrubbing system.

  • Reagent Handling: Many coupling reagents and solvents are toxic, corrosive, or flammable. Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Pressure Build-up: The evolution of gaseous byproducts can lead to a dangerous pressure build-up in a closed reactor. The system must be properly vented.

Q4: How do I choose the appropriate analytical method to determine the enantiomeric purity of my product?

The choice of analytical method is critical for accurately assessing the success of your synthesis.[16]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[16][17] A wide variety of chiral stationary phases (CSPs) are available, making it a versatile technique.[8]

  • Chiral Supercritical Fluid Chromatography (SFC): As mentioned, SFC is a faster, greener alternative to HPLC and is well-suited for high-throughput analysis and preparative separations.[][16]

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires only a small amount of sample, making it a powerful analytical tool.[17][18][]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to resolve the signals of the two enantiomers in the NMR spectrum, allowing for a direct determination of the enantiomeric ratio.[20]

By systematically addressing these challenges and implementing robust process controls, you can successfully navigate the complexities of scaling up the synthesis of chiral carboxamides, ensuring a final product that meets all specifications for yield, purity, and stereochemical integrity.

References

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved March 8, 2024, from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved March 8, 2024, from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved March 8, 2024, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]

  • Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. (n.d.). IntechOpen. Retrieved March 8, 2024, from [Link]

  • Kannappan, V. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Retrieved March 8, 2024, from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Retrieved March 8, 2024, from [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Retrieved March 8, 2024, from [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA. Retrieved March 8, 2024, from [Link]

  • Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. (n.d.). MDPI. Retrieved March 8, 2024, from [Link]

  • Industrial Catalyst Scale Up: Challenges & Strategies for Success. (2023). MatRIC. Retrieved March 8, 2024, from [Link]

  • How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026). Patsnap. Retrieved March 8, 2024, from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024). Nature. Retrieved March 8, 2024, from [Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (n.d.). NIH. Retrieved March 8, 2024, from [Link]

  • Twisting activity from amides. (2014). Chemistry World. Retrieved March 8, 2024, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Preprints.org. Retrieved March 8, 2024, from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ACS. Retrieved March 8, 2024, from [Link]

  • Purification of enantiomers with chiral puriFlash® columns. (2019). Interchim. Retrieved March 8, 2024, from [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. (2011). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 8, 2024, from [Link]

  • The stereochemistry of amide side chains containing carboxyl groups influences water exchange rates in EuDOTA-tetraamide complexes. (2014). PubMed. Retrieved March 8, 2024, from [Link]

  • Reactions of the carboxamide group. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Retrieved March 8, 2024, from [Link]

  • Organic Chemistry-I (Nature of bonding and Stereochemistry) Module No. 20: Methods of Resolution. (n.d.). e-PG Pathshala. Retrieved March 8, 2024, from [Link]

  • Stereochemistry:Reagent Stereochemical Control. (2022). YouTube. Retrieved March 8, 2024, from [Link]

  • Ferreira, H., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Retrieved March 8, 2024, from [Link]

  • Mani, T., et al. (2014). The stereochemistry of amide side chains containing carboxyl groups influences water exchange rates in EuDOTA-tetraamide complexes. PMC. Retrieved March 8, 2024, from [Link]

  • Chiral Separation techniques at Industrial Scale?. (2018). ResearchGate. Retrieved March 8, 2024, from [Link]

Sources

Troubleshooting low product yield in N-arylation of pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the N-arylation of pyrrolidine. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks, low yields, or reproducibility issues during C-N cross-coupling workflows.

Rather than simply providing a list of reaction conditions, this guide focuses on mechanistic causality —explaining why reactions fail and how to implement self-validating protocols to guarantee success.

Diagnostic Triage: Isolating the Bottleneck

Before altering your reaction parameters, you must identify where the catalytic cycle is failing. Low yields in pyrrolidine N-arylation typically stem from either a failure to initiate the catalyst or a kinetic bottleneck that favors side reactions over the desired product formation.

DiagnosticWorkflow Start Low Yield in Pyrrolidine N-Arylation CheckSM Is Aryl Halide Consumed? (via GC/MS) Start->CheckSM SM_No NO Catalyst Inactive or Substrate Too Hindered CheckSM->SM_No < 10% conversion SM_Yes YES Analyze Crude Mixture CheckSM->SM_Yes > 90% conversion Action1 1. Check for O2/H2O ingress 2. Switch to Pd G3/G4 Precatalyst 3. Increase Temp/Reaction Time SM_No->Action1 Side1 Hydrodehalogenation (Ar-H formed) SM_Yes->Side1 Side2 Amine Oxidation / Beta-Hydride Elim SM_Yes->Side2 Success Optimized C-N Coupling Yield Action1->Success Action2 1. Dry Solvents rigorously 2. Use bulky ligand (e.g., RuPhos) to favor reductive elimination Side1->Action2 Action3 1. Lower reaction temperature 2. Change base (e.g., to Cs2CO3) Side2->Action3 Action2->Success Action3->Success

Caption: Diagnostic workflow for troubleshooting low yields in pyrrolidine N-arylation.

Root Cause Analysis & Mechanistic Causality

The N-arylation of pyrrolidine is primarily achieved via Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation[1]. While pyrrolidine is a highly nucleophilic secondary amine, its cyclic structure and the presence of α-hydrogens (which become β-hydrogens relative to the metal center upon coordination) introduce specific vulnerabilities.

The Hydrodehalogenation Trap (Ar-X → Ar-H)

If your starting aryl halide is consumed but your product yield is low, you are likely suffering from competitive β-hydride elimination [2].

  • The Mechanism: After the aryl halide undergoes oxidative addition to the Pd(0) center, pyrrolidine coordinates to form a Pd(II)-amido complex. If the subsequent C-N reductive elimination is slow, the complex will undergo β-hydride elimination from the pyrrolidine ring. This transfers a hydride to the Palladium center, which then reductively eliminates with the aryl group to form the reduced arene (Ar-H)[2].

  • The Solution: You must kinetically favor reductive elimination. This is achieved by utilizing bulky, electron-rich phosphine ligands (such as RuPhos or BrettPhos)[2]. The steric bulk of these ligands forces the aryl and amido groups into close proximity on the metal center, drastically lowering the activation energy required for C-N bond formation and effectively outcompeting the β-hydride elimination pathway.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Bottleneck: Ar-Cl reactivity Pd0->OxAdd + Ar-X PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Pyrrolidine Coordination Bottleneck: Steric clash PdII_Ar->AmineCoord + Pyrrolidine + Base PdII_Amido L_nPd(II)(Ar)(NR2) AmineCoord->PdII_Amido - Base-HX RedElim Reductive Elimination (Desired Pathway) PdII_Amido->RedElim Accelerated by bulky ligands BetaElim Beta-Hydride Elimination (Side Reaction) PdII_Amido->BetaElim Slow reductive elimination RedElim->Pd0 + Ar-NR2 Product BetaElim->Pd0 + Ar-H (Side Product)

Caption: Mechanistic bottlenecks in the Buchwald-Hartwig catalytic cycle for pyrrolidine.

Quantitative Optimization Matrix

Use the following empirically validated data to select the correct parameters for your specific substrate class.

ParameterVariableExpected OutcomeMechanistic Rationale
Ligand BINAP / dppfLow Yield (< 40%)Bidentate ligands often result in slower reductive elimination, increasing the probability of β-hydride elimination.
Ligand RuPhos / BrettPhosExcellent Yield (> 90%)Monodentate, sterically demanding, and electron-rich; these ligands actively force C-N reductive elimination[2].
Base NaOtBuFast / High YieldStrong base efficiently deprotonates the Pd-coordinated amine. Warning: Incompatible with esters/ketones.
Base Cs₂CO₃Moderate / High YieldWeaker base with excellent functional group tolerance. Requires higher temperatures to drive the catalytic cycle.
Solvent Toluene / DioxaneOptimalNon-polar/slightly polar aprotic solvents stabilize the active catalytic species and prevent protic quenching[2].
Aryl Halide Aryl Iodide / BromideExcellent YieldFast oxidative addition. Amenable to both Pd and Cu catalysis[2],[3].
Aryl Halide Aryl ChloridePoor to Moderate YieldHighly resistant to oxidative addition. Requires specialized, highly active ligands (e.g., XPhos) and elevated heat[2].

Self-Validating Experimental Protocol: High-Yield Buchwald-Hartwig Coupling

To eliminate the ambiguity of "dead reactions," this protocol utilizes a Buchwald Precatalyst (G3) and includes built-in diagnostic checkpoints. Using a G3 precatalyst ensures a perfect 1:1 ratio of active Pd(0) to ligand, bypassing the often-problematic reduction of Pd(II) sources like Pd(OAc)₂[2].

Reagents:

  • Aryl bromide (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • RuPhos (2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, RuPhos Pd G3, RuPhos, and NaOtBu.

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes electron-rich phosphines to inactive phosphine oxides, permanently killing the catalytic cycle.

  • Reagent Addition: Add anhydrous, sparged toluene, followed by pyrrolidine via a gas-tight syringe.

  • Initiation & Visual Checkpoint: Submerge the flask in a pre-heated oil bath at 85 °C.

    • Validation Checkpoint 1: Within 5–15 minutes, the solution should transition from a pale yellow to a deep red/brown. This color change is the visual confirmation that the G3 precatalyst has successfully activated into the active Pd(0) species. If the solution turns black and precipitates, the catalyst has aggregated into inactive palladium black (indicating oxygen/moisture ingress).

  • Diagnostic Monitoring: After 1.5 hours, withdraw a 50 µL aliquot under Argon, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Checkpoint 2: Look for the Ar-H peak. If hydrodehalogenation (Ar-H) exceeds 10%, moisture is present in your solvent, or your ligand is failing to promote reductive elimination.

  • Workup: Once the starting material is consumed, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: My starting aryl chloride is completely unreactive, but the exact same conditions worked perfectly for the aryl bromide. Why? A1: The carbon-chlorine bond is significantly stronger than the carbon-bromide bond, making the initial oxidative addition step the kinetic bottleneck. Aryl chlorides are generally less reactive and require highly active, specialized catalyst systems[2]. Solution: Switch to a more electron-rich ligand like XPhos, increase the catalyst loading to 5 mol%, and elevate the reaction temperature to 100–110 °C.

Q2: I have base-sensitive functional groups (like an ester) on my aryl halide. NaOtBu destroys my starting material. What are my options? A2: NaOtBu is a strong, nucleophilic base that will readily hydrolyze or transesterify sensitive functional groups. Solution: Substitute NaOtBu with a milder, non-nucleophilic base such as anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[2]. Because these bases are weaker, you will likely need to increase the reaction time or temperature to maintain a reasonable turnover frequency.

Q3: When should I abandon Palladium (Buchwald-Hartwig) and use Copper (Ullmann) for pyrrolidine N-arylation? A3: While Buchwald-Hartwig aminations generally operate under milder conditions and have a broader substrate scope[1], Ullmann coupling is highly advantageous when coupling pyrrolidine with electron-deficient aryl iodides or bromides, or when your substrate contains coordinating heteroatoms (like imidazoles) that might poison a Palladium catalyst. Modern Ullmann protocols utilizing ligands like L-proline or N-methylglycine in DMSO can achieve excellent yields at relatively mild temperatures (40–90 °C)[3].

References

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - Organic Letters (ACS). Available at: [Link]

Sources

Navigating Acylation Reactions: A Guide to Minimizing Di-acylated Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of di-acylation in chemical synthesis. As Senior Application Scientists, we understand that unwanted side reactions can compromise yield, purity, and the overall efficiency of your synthetic route. This resource is designed to equip you with the knowledge to proactively avoid and systematically troubleshoot the formation of di-acylated byproducts.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding di-acylation.

Q1: What is di-acylation and why is it a problem?

A: Di-acylation is a common side reaction in which a molecule with multiple reactive sites is acylated twice instead of once. This is particularly prevalent with substrates containing multiple nucleophilic groups, such as primary amines, diols, or highly reactive aromatic systems.[1][2] The formation of di-acylated byproducts is problematic because it consumes the starting material and the acylating agent, reduces the yield of the desired mono-acylated product, and introduces impurities that can be difficult to separate, complicating the purification process.[1]

Q2: My primary amine is undergoing di-acylation. What is the quickest fix?

A: The most immediate and often effective solution is to carefully control the stoichiometry of the acylating agent.[1] Start with a 1:1 molar ratio of your amine to the acylating agent.[1] Using a large excess of the acylating agent is a common cause of di-acylation.[1]

Q3: I'm observing di-acylation in my Friedel-Crafts reaction. What should I try first?

A: For Friedel-Crafts acylation, begin by reducing the amount of the acylating agent to a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents).[2] Additionally, lowering the reaction temperature can significantly minimize the formation of di-acylated products.[2][3]

Q4: Can the choice of solvent influence di-acylation?

A: Yes, the solvent can play a crucial role. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices as they effectively dissolve the reactants without participating in the reaction.[4] In some cases, non-polar solvents may be favored.[4] The solvent can influence the reactivity of both the substrate and the acylating agent, thereby affecting the product distribution.[3][5]

Q5: Are there any analytical techniques to easily detect di-acylated byproducts?

A: Several analytical methods can be employed to detect and quantify di-acylated byproducts. Thin-Layer Chromatography (TLC) is a quick and simple method to monitor the reaction progress and visualize the formation of different products.[2] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying the desired product from any byproducts.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile compounds.[8]

Troubleshooting Guides: A Deeper Dive into Preventing Di-acylation

This section provides more detailed strategies and experimental considerations to minimize or eliminate the formation of di-acylated byproducts.

Issue 1: Persistent Di-acylation Despite Stoichiometric Control

Scenario: You have adjusted the stoichiometry of your acylating agent to a 1:1 ratio, but you are still observing significant amounts of the di-acylated product.

Potential Causes & Solutions:

  • High Reactivity of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, can sometimes lead to over-acylation even with careful stoichiometric control.[2]

    • Solution: Consider switching to a less reactive acylating agent, like an acid anhydride.[2] This can slow down the reaction rate and improve selectivity for the mono-acylated product.

  • Sub-optimal Addition Rate: Adding the acylating agent too quickly can create localized areas of high concentration, promoting di-acylation.

    • Solution: Employ a slow, dropwise addition of the acylating agent to the reaction mixture.[4] This helps to maintain a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.

  • Elevated Reaction Temperature: Higher temperatures can increase reaction rates indiscriminately, leading to a loss of selectivity.[9]

    • Solution: Perform the reaction at a lower temperature.[10] Running the reaction at 0 °C or even lower can significantly enhance selectivity for the desired mono-acylated product.

Issue 2: Di-acylation in Substrates with Multiple, Similar Reactive Sites

Scenario: Your substrate contains multiple hydroxyl or amino groups with similar reactivity, leading to a mixture of mono- and di-acylated products that are difficult to separate.

Potential Causes & Solutions:

  • Lack of Site-Selectivity: When multiple functional groups have comparable nucleophilicity, achieving selective mono-acylation can be challenging.

    • Solution 1: Utilize Protecting Groups: The strategic use of protecting groups is a powerful tool to temporarily block one or more reactive sites, directing acylation to the desired position.[3][11] An "orthogonal" protection strategy allows for the selective removal of one protecting group without affecting others, which is particularly useful in multi-step syntheses.[12][]

    • Solution 2: Employ Catalysts for Regioselectivity: Certain catalysts can enhance the regioselectivity of acylation reactions.[3] For instance, organocatalysts or enzymes like lipases can exhibit high selectivity for specific hydroxyl groups.[3][14] Lewis acids can also influence regioselectivity in reactions like Friedel-Crafts acylation.[3][15]

Experimental Protocols

Protocol 1: Controlled Acylation of a Primary Amine to Minimize Di-acylation

This protocol outlines a general procedure for the mono-acylation of a primary amine, emphasizing slow addition and temperature control.

Materials:

  • Primary amine (1.0 eq)

  • Acylating agent (e.g., acetyl chloride) (1.05 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)[4]

  • Tertiary amine base (e.g., triethylamine) (1.1 eq)

  • Anhydrous reaction vessel

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Ensure all glassware is thoroughly dried.[4] Assemble the reaction vessel under an inert atmosphere.

  • Dissolve Substrate: Dissolve the primary amine and triethylamine in the anhydrous solvent in the reaction vessel and cool the mixture to 0 °C in an ice bath.

  • Prepare Acylating Agent: Dissolve the acylating agent in a separate portion of the anhydrous solvent in the dropping funnel.

  • Slow Addition: Add the solution of the acylating agent dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine when the starting material has been consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on Di-acylation

ParameterCondition Favoring Mono-acylationCondition Favoring Di-acylationRationale
Stoichiometry 1:1 or slight excess of acylating agent (1.05-1.2 eq)[2][4]Large excess of acylating agentReduces the availability of the acylating agent for a second reaction.
Temperature Low temperature (e.g., 0 °C or below)[2][3]High temperatureEnhances selectivity by favoring the kinetic product.
Addition Rate Slow, dropwise addition[4]Rapid additionMaintains a low concentration of the acylating agent, preventing localized excess.
Acylating Agent Less reactive (e.g., Anhydride)[2]More reactive (e.g., Acyl Chloride)Slower reaction rate allows for better control and selectivity.
Solvent Aprotic, non-participating solvents[4]Protic or highly polar solvents (in some cases)Minimizes side reactions and can influence reactant solubility and reactivity.[5]

Visualization of Concepts

Diagram 1: Decision-Making Workflow for Troubleshooting Di-acylation

Diacylation_Troubleshooting start Di-acylation Observed check_stoichiometry Is Stoichiometry 1:1? start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or 1.05 eq Acylating Agent check_stoichiometry->adjust_stoichiometry No check_temp Is Reaction at Low Temperature? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Temperature (e.g., 0 °C) check_temp->lower_temp No check_addition Is Addition Slow & Dropwise? check_temp->check_addition Yes lower_temp->check_addition slow_addition Implement Slow, Dropwise Addition check_addition->slow_addition No consider_reagent Consider Less Reactive Acylating Agent check_addition->consider_reagent Yes slow_addition->consider_reagent use_anhydride Switch from Acyl Chloride to Anhydride consider_reagent->use_anhydride protecting_groups Multiple Reactive Sites? use_anhydride->protecting_groups use_pg Employ Orthogonal Protecting Groups protecting_groups->use_pg Yes no_change Still an Issue protecting_groups->no_change No success Di-acylation Minimized use_pg->success no_change->success

Caption: Troubleshooting workflow for di-acylation.

Diagram 2: The Role of Protecting Groups in Selective Acylation

Protecting_Group_Strategy Substrate Substrate (Diol) Protected_Substrate Protected Substrate Substrate->Protected_Substrate 1. Protect one -OH group p1 Mono_Acylated Mono-acylated Product Protected_Substrate->Mono_Acylated 2. Acylate remaining -OH Final_Product Final Product Mono_Acylated->Final_Product 3. Deprotect Di_Acylated Di-acylated Byproduct p1->Di_Acylated Uncontrolled Acylation p2

Caption: Use of protecting groups for selective mono-acylation.

References

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC. (2022, July 8). National Center for Biotechnology Information. [Link]

  • Catalytic Site-Selective Acylation of Carbohydrates Directed by Cation-n Interaction | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic | The Journal of Organic Chemistry - ACS Publications. (2022, July 8). American Chemical Society Publications. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (2021, November 11). American Chemical Society Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2 Protection of Functional Groups. (n.d.). Thieme Connect. [Link]

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.). Springer Nature Experiments. [Link]

  • Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PMC. (2018, July 17). National Center for Biotechnology Information. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Dependence of aryl ether acylation upon Lewis acid stoichiometry - ACS Publications. (2002, May 1). American Chemical Society Publications. [Link]

  • Properties of high stoichiometry acetylation. a The distribution of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Acetylation dynamics and stoichiometry in Saccharomyces cerevisiae - PMC. (2014, January 31). National Center for Biotechnology Information. [Link]

  • Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.). Physics Wallah. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Chemical and physiological features of mitochondrial acylation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. (n.d.). AIP Publishing. [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Chemistry Stack Exchange. [Link]

  • Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026, January 7). LinkedIn. [Link]

  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Effect of temperature on the acylation of PC with DA. Reaction condition - ResearchGate. (n.d.). ResearchGate. [Link]

  • Strategies for the acylation reactions - ResearchGate. (n.d.). ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. [Link]

  • Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review - MDPI. (2020, October 14). MDPI. [Link]

  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery - MDPI. (2025, August 30). MDPI. [Link]

  • A theoretical approach for the acylation/deacylation mechanisms of avibactam in the reversible inhibition of KPC-2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29). YouTube. [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry | Request PDF - ResearchGate. (2025, December 10). ResearchGate. [Link]

  • (PDF) Direct infusion ESI-MS applied in the detection of byproducts due to reductive degradation of Acetamiprid by Zero-Valent Iron - ResearchGate. (n.d.). ResearchGate. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Stability & Degradation of N-Phenylpyrrolidine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-phenylpyrrolidine amides. Because these scaffolds are prevalent in modern drug discovery (e.g., HCV and HIV antivirals), understanding their unique chemical liabilities is critical. Here, we provide mechanistic insights, self-validating protocols, and troubleshooting workflows to address common stability and degradation challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for N-phenylpyrrolidine amides? A1: These compounds are primarily susceptible to two chemical degradation routes: hydrolytic cleavage and oxidative degradation. Under acidic or basic conditions, the amide (or thioamide) bond undergoes nucleophilic attack, hydrolyzing to yield the corresponding carboxylic acid and the free N-phenylpyrrolidine amine[1]. Additionally, the electron-rich pyrrolidine ring is highly susceptible to aerobic oxidation. Reactive oxygen species (ROS) can abstract hydrogen atoms from the α -carbons adjacent to the nitrogen, forming a hemiaminal intermediate that subsequently collapses into a pyrrolidine lactam[2].

Q2: Why does my N-phenylpyrrolidine amide drug candidate show rapid clearance in vivo despite high stability in buffer? A2: This discrepancy is a hallmark of poor metabolic stability, specifically driven by Cytochrome P450 (CYP3A4) enzymes in the liver. The unsubstituted N-phenylpyrrolidine moiety is a known metabolic "soft spot." CYP3A4 rapidly oxidizes the pyrrolidine ring, leading to ring-opening or hydroxylation. For example, early PF74-like HIV-1 capsid inhibitors containing this scaffold exhibited human liver microsome (HLM) half-lives of less than 1 minute[3].

Q3: How can I structurally optimize my compound to prevent this rapid metabolic degradation? A3: You must introduce steric hindrance to block the CYP450 heme-oxo active site from accessing the α -C-H bonds of the pyrrolidine ring. A proven strategy is adding substituents (e.g., methyl or tert-butyl groups) to the pyrrolidine ring or the N-phenyl group. For instance, incorporating strict 2S,5S-stereochemistry on the pyrrolidine ring and a tert-butyl group on the phenyl ring yielded ABT-267 (Ombitasvir), an HCV inhibitor with excellent metabolic stability and picomolar potency[4].

II. Mechanistic Degradation Pathways

DegradationPathways Parent N-phenylpyrrolidine Amide (Parent API) Hydrolysis Acid/Base Hydrolysis (pH Extremes) Parent->Hydrolysis H2O / H+ or OH- Oxidation Oxidative Stress (ROS / O2) Parent->Oxidation H2O2 Metabolism CYP3A4 Metabolism (Liver Microsomes) Parent->Metabolism NADPH / O2 Product1 N-phenylpyrrolidine + Carboxylic Acid Hydrolysis->Product1 Product2 Pyrrolidine Lactam / Hemiaminal Oxidation->Product2 Product3 Hydroxylated / Ring-Opened Metabolites Metabolism->Product3

Figure 1: Chemical and metabolic degradation pathways of N-phenylpyrrolidine amides.

III. Troubleshooting Guide

Observed IssuePossible CauseCausality & Scientific RationaleTroubleshooting Steps
Rapid loss of parent compound in aqueous formulation pH-dependent hydrolysisAmide bonds undergo nucleophilic attack by OH− or H2​O . Extremes in pH catalyze this C-N bond cleavage[1].1. Conduct a pH-rate profile study to identify the pH of maximum stability.2. Buffer the formulation to this optimal pH.3. Consider lyophilization if aqueous stability remains poor.
Appearance of +14 Da or +16 Da mass peaks in LC-MS Chemical OxidationThe α -carbons of the pyrrolidine ring are oxidized to form lactams (+14 Da net change) or hydroxylated species (+16 Da)[2].1. Purge solvents with Argon/Nitrogen to remove dissolved oxygen.2. Add antioxidants (e.g., BHT or ascorbic acid) to the formulation.
Short half-life in microsomal assays (< 5 mins) CYP3A4-mediated metabolismThe electron-rich pyrrolidine ring is a prime site for cytochrome P450 oxidation, leading to rapid first-pass clearance[3].1. Perform metabolite ID using LC-MS/MS to pinpoint the exact oxidation site.2. Introduce steric bulk (e.g., 2S,5S-dimethylation) at the metabolic soft spots[4].

IV. Quantitative Stability Data

The table below summarizes the stability and clearance metrics of various N-phenylpyrrolidine amide derivatives, highlighting how structural modifications directly impact degradation kinetics.

Compound Class / ModificationHLM t1/2​ (min)Primary Degradation PathwayStructural RationaleRef
Unsubstituted N-phenylpyrrolidine amide (e.g., early PF74 analogs)< 1.0CYP3A4 OxidationUnhindered α -C-H bonds on the pyrrolidine ring allow rapid CYP access.[3]
Sterically hindered analog (e.g., ABT-267 / Ombitasvir)> 60.0Highly Stable2S,5S-substitutions and tert-butyl groups sterically block CYP-mediated oxidation.[4]
N-phenylpyrrolidine-1-carbothioamide N/AAcid/Base HydrolysisThe thioamide bond is highly susceptible to nucleophilic attack at pH extremes.[1]
Cyclic tertiary amine (N-methylpyrrolidine model)N/AAerobic OxidationReadily oxidizes to a lactam via a transient hemiaminal intermediate in the presence of O2​ .[2]

V. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that immediately flag experimental artifacts (e.g., solvent-mediated degradation or inactive enzyme batches).

Protocol 1: Forced Degradation & Stability-Indicating Assay

This protocol isolates individual stress factors to determine specific degradation kinetics[1].

Methodology:

  • Stock Preparation: Dissolve the N-phenylpyrrolidine amide in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Hydrolytic Stress: Transfer 1 mL of stock to two separate vials. Add 1 mL of 0.1 N HCl to Vial A (Acid) and 1 mL of 0.1 N NaOH to Vial B (Base). Seal and incubate at 60 °C for 24 hours.

  • Oxidative Stress: Transfer 1 mL of stock to Vial C. Add 1 mL of 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours.

  • Thermal Stress: Place 5 mg of solid API in a glass petri dish. Expose to 80 °C dry heat in a convection oven for 48 hours.

  • Quenching & Neutralization: Neutralize Vials A and B with equimolar NaOH and HCl, respectively, to arrest degradation before injection.

  • Analysis: Analyze all samples via HPLC-UV/MS using a reversed-phase C18 column. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid) to separate highly polar ring-opened degradants from the lipophilic parent compound.

  • Self-Validation Check: Always incubate an unstressed control sample (API in neutral solvent at 60 °C). If the control shows >5% degradation, the instability is solvent-mediated, and the stressor-specific kinetics are invalid.

StabilityWorkflow Step1 1. Prepare API Stock (1 mg/mL in ACN) Stress1 Acid/Base Stress 0.1N HCl / NaOH (60°C) Step1->Stress1 Stress2 Oxidative Stress 3% H2O2 (Dark, RT) Step1->Stress2 Stress3 Thermal Stress 80°C Dry Heat Step1->Stress3 Quench 2. Quench & Neutralize (Arrest Degradation) Stress1->Quench Stress2->Quench Stress3->Quench Analysis 3. HPLC-UV/MS Analysis (C18, Gradient Elution) Quench->Analysis Result 4. Kinetic Profiling & Degradant ID Analysis->Result

Figure 2: Self-validating experimental workflow for forced degradation testing.

Protocol 2: In Vitro Microsomal Stability Assay

This assay determines the susceptibility of the compound to CYP450-mediated oxidative metabolism[3].

Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to pellet the proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Check: Include a negative control (buffer + HLM + API, without NADPH) to differentiate enzymatic metabolism from chemical instability. Include a positive control (e.g., Verapamil) to validate the metabolic activity of the specific HLM batch.

VI. References

Sources

Validation & Comparative

High-Performance Chiral Separation of Pyrrolidine Enantiomers: A Comparative Guide to Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs), natural products, and chiral catalysts[1]. Because the stereochemistry of substituents on the pyrrolidine ring profoundly dictates biological activity and toxicity, the rigorous separation and quantification of its enantiomers is a critical requirement in drug development[1].

This guide provides an in-depth, objective comparison of Chiral Stationary Phases (CSPs) for pyrrolidine derivatives, synthesizing mechanistic theory with field-proven experimental protocols to assist analytical scientists in method development.

The Chromatographic Challenge of Pyrrolidines

Pyrrolidines present unique challenges in High-Performance Liquid Chromatography (HPLC). As secondary (or tertiary) cyclic amines, they are highly polar and strongly basic. On standard silica-based supports, this basicity leads to strong ionic interactions with residual acidic silanols, often resulting in severe peak tailing and poor resolution.

Successful chiral recognition relies on Dalgliesh’s three-point interaction model. For pyrrolidines, the stationary phase must provide a stereogenic environment capable of simultaneous interactions via:

  • Hydrogen Bonding: Utilizing the pyrrolidine nitrogen as an H-bond acceptor (or donor).

  • Steric Inclusion: Accommodating the constrained five-membered ring within chiral cavities.

  • π−π Stacking / Dipole Interactions: Often requiring the presence of aromatic rings on the analyte, which may need to be introduced via derivatization[2].

Comparative Analysis of Chiral Stationary Phases

A. Polysaccharide-Based CSPs (The Industry Standard)

Polysaccharide phases, such as those derived from cellulose and amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are the most versatile columns for direct pyrrolidine separation[1].

  • Mechanism: These CSPs feature chiral helical grooves. The carbamate linkages provide essential hydrogen-bonding sites (C=O and NH), while the derivatized phenyl rings offer π−π interaction sites[3].

  • Performance: They exhibit high loading capacities and are compatible with normal phase, reversed-phase, and supercritical fluid chromatography (SFC).

  • Limitations: They frequently require the addition of basic modifiers (like diethylamine) to suppress the peak tailing of basic pyrrolidines[2].

B. Chiral Ligand Exchange Chromatography (CLEC)

For pyrrolidines containing adjacent chelating groups (e.g., pyrrolidine-3-carboxylic acid or proline derivatives), CLEC is an exceptionally selective alternative[4].

  • Mechanism: The separation is driven by the formation of transient diastereomeric ternary complexes between a chiral selector (often an L-amino acid bonded to the silica), a central transition metal ion (typically Cu2+ ), and the pyrrolidine analyte[4].

  • Performance: Unmatched selectivity for bidentate analytes using entirely aqueous mobile phases.

  • Limitations: Strictly limited to chelating analytes; UV detection can be complicated by the background absorbance of the copper complex.

Quantitative Performance Comparison

The selection of a CSP directly impacts the resolution ( Rs​ ) and enantiomeric excess ( ee% ) achievable. Table 1 summarizes the performance of different methods across various pyrrolidine classes.

Table 1: Experimental Comparison of CSPs for Pyrrolidine Derivatives

Analyte ClassSeparation StrategyOptimal CSPMobile Phase SystemResolution ( Rs​ ) ee%
Pyrrolidine-3-carboxylic acid Direct SeparationPolysaccharide (Chiralcel OD-H)n-Hexane / Isopropanol / TFA> 1.5> 99%
2-(Aminomethyl)-1-ethylpyrrolidine Pre-column DerivatizationPolysaccharide (Chiralcel OD-H)n-Hexane / Ethanol / TEA> 2.0> 99%
Proline Analogs CLECCu(II)-bonded Amino Acid CSPAqueous CuSO4​ / Methanol> 2.0> 98%

Data synthesized from validated pharmaceutical application notes[2][4][5].

Strategic Workflow for Method Development

Selecting the correct CSP and method requires analyzing the functional groups present on the pyrrolidine ring. The following decision matrix illustrates the logical progression for method development.

CSP_Selection Start Analyze Pyrrolidine Analyte Structure CheckChelate Contains Chelating Moiety? (e.g., -COOH) Start->CheckChelate CLEC Chiral Ligand Exchange Chromatography (CLEC) CheckChelate->CLEC Yes (e.g., Proline) CheckChromophore Contains UV-Active Chromophore? CheckChelate->CheckChromophore No Validation Method Validation (Rs > 1.5, ee > 99%) CLEC->Validation Derivatization Pre-Column Derivatization (e.g., 4-Nitrobenzoic Acid) CheckChromophore->Derivatization No PolyCSP Polysaccharide-Based CSP (e.g., Chiralcel OD-H) CheckChromophore->PolyCSP Yes Derivatization->PolyCSP Optimize Mobile Phase Optimization (Add DEA/TFA Modifiers) PolyCSP->Optimize Optimize->Validation

Decision workflow for selecting the optimal chiral separation strategy for pyrrolidine derivatives.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Direct Enantioseparation of Pyrrolidine-3-Carboxylic Acid

This method utilizes a direct normal-phase approach for pyrrolidines containing acidic moieties[5].

Materials:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-hexane with 100 mL of isopropanol. Add exactly 1.0 mL of TFA.

    • Causality Insight: Because pyrrolidine-3-carboxylic acid contains an acidic carboxyl group, TFA is added to suppress its ionization. Keeping the molecule in its neutral state prevents secondary ionic interactions with the stationary phase, thereby eliminating peak tailing[5].

  • System Equilibration: Flush the column at 1.0 mL/min until the UV baseline (monitored at 210 nm) is completely stable (typically 10-15 column volumes).

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL racemic standard dissolved in the mobile phase.

  • System Suitability Validation: Calculate the resolution ( Rs​ ). The method is considered valid for quantitation only if Rs​≥1.5 (baseline separation).

Protocol 2: Pre-Column Derivatization of UV-Transparent Pyrrolidines

Aliphatic pyrrolidines, such as 2-(aminomethyl)-1-ethylpyrrolidine, lack both a UV chromophore and the π -electrons necessary for interaction with polysaccharide CSPs. This protocol utilizes 4-nitrobenzoic acid to overcome both limitations[1][2].

Materials:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Derivatizing Agent: 4-Nitrobenzoic acid

  • Mobile Phase: n-Hexane / Ethanol / Triethylamine (TEA) (98:2:0.2 v/v/v)

Step-by-Step Methodology:

  • Derivatization Reaction: React the pyrrolidine analyte with 4-nitrobenzoic acid in the presence of a coupling agent (e.g., EDC/NHS) at room temperature.

    • Causality Insight: The addition of the nitroaromatic ring serves a dual purpose: it enables sensitive UV detection at 254 nm, and it provides a π -acidic surface that strongly interacts via π−π stacking with the π -basic phenyl groups of the Chiralcel OD-H stationary phase, drastically improving chiral recognition[2].

  • Mobile Phase Preparation: Mix 980 mL n-hexane, 20 mL ethanol, and 2.0 mL TEA.

    • Causality Insight: TEA is a basic modifier. It competitively binds to any unendcapped, acidic silanol groups on the silica support, preventing the basic nitrogen of the pyrrolidine from sticking to the column and causing tailing[2].

  • Chromatographic Run: Operate at a flow rate of 1.0 mL/min at a controlled column temperature of 25°C. Monitor UV absorbance at 254 nm.

  • Data Analysis: Identify enantiomer peaks and calculate enantiomeric excess ( ee% ).

References

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at:[Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at:[Link]

  • Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand Exchange. Springer Nature Experiments. Available at: [Link]

Sources

A Comparative Guide to the Enantiomeric Excess Determination of (2R)-N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral pharmaceutical compounds. (2R)-N-phenylpyrrolidine-2-carboxamide, a key chiral building block, demands robust and reliable analytical methods to verify its stereochemical purity. An inaccurate ee assessment can obscure the true outcome of a stereoselective reaction and have significant implications for the efficacy and safety of a final active pharmaceutical ingredient.

This guide provides an in-depth comparison of the principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each methodology is presented with detailed experimental protocols, comparative performance data, and workflow diagrams to empower researchers to select the most fitting approach for their specific laboratory context and analytical requirements.

At a Glance: Method Comparison

The optimal method for determining the enantiomeric excess of (2R)-N-phenylpyrrolidine-2-carboxamide is dictated by factors such as required throughput, sensitivity, available instrumentation, and the need for sample recovery. Chiral HPLC, GC, and SFC offer high-resolution separations, while NMR spectroscopy provides a rapid, non-separative alternative.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Principle Direct physical separation of enantiomers on a chiral stationary phase (CSP).Separation of derivatized, volatile enantiomers on a chiral stationary phase.Direct separation using supercritical CO₂ as the primary mobile phase, offering fast and efficient analysis.In-situ formation of diastereomeric complexes leading to distinct, quantifiable NMR signals for each enantiomer.[1]
Sample Preparation Minimal; typically dissolution in the mobile phase or a compatible solvent.Derivatization required to increase volatility and thermal stability.[2]Minimal; dissolution in a compatible organic solvent (e.g., methanol, ethanol).Simple mixing of the analyte with a chiral solvating agent in a deuterated solvent within an NMR tube.[3]
Analysis Time Typically 10–30 minutes per sample.Longer due to derivatization; GC run times are often 15-40 minutes.Very fast; typically 2-10 minutes per sample.[4]Rapid; data acquisition is usually under 5 minutes per sample.[5]
Sensitivity High (µg/mL to ng/mL range).Very high (pg/mL range), especially with mass spectrometry (MS) detection.High, comparable to normal-phase HPLC.Lower; requires a higher sample concentration (mg/mL range).
Pros Broad applicability, robust, direct analysis, well-established.[1][6]Exceptional resolving power, high sensitivity.High speed, reduced organic solvent consumption ("Green" chemistry), lower cost.[4][7]Rapid, non-destructive, provides structural information, minimal sample preparation.[5]
Cons Higher consumption of organic solvents compared to SFC.Destructive, laborious sample derivatization, analyte must be thermally stable.Higher initial instrument cost, less effective for highly polar compounds without additives.Lower sensitivity, potential for signal overlap, cost of CSAs and NMR instrument time.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most classic and widely adopted technique for enantiomer resolution due to its versatility and robustness.[1] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including pyrrolidine derivatives.[6]

Experimental Protocol

This protocol is designed as a starting point for method development. The choice of a cellulose-based column is based on its proven success with similar N-acyl amino acid structures.[6] The addition of a basic modifier like triethylamine (TEA) is crucial for preventing peak tailing and improving the resolution of basic analytes like N-phenylpyrrolidine-2-carboxamide.

  • Column Selection: Chiralpak® AD-H or a similar amylose-based CSP (e.g., Lux® Amylose-1). These columns provide a good balance of enantioselectivity for a wide array of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). Add 0.1% triethylamine (TEA) to the mobile phase mixture to sharpen peaks for the basic analyte.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed (typically 20-30 minutes).

  • Sample Preparation: Dissolve the (2R)-N-phenylpyrrolidine-2-carboxamide sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 5-10 µL of the prepared sample. Monitor the elution profile using a UV detector at a wavelength of 254 nm.

Expected Performance Data
ParameterExpected ValueCausality
Retention Time (k₁) 8-12 min for the first eluting enantiomerGoverned by the strength of interaction with the CSP.
Retention Time (k₂) 10-15 min for the second eluting enantiomerThe more strongly retained enantiomer has a longer path through the column.
Resolution (Rs) > 1.5A value greater than 1.5 indicates baseline separation, which is essential for accurate quantification.
Selectivity (α) > 1.1The ratio of retention factors (k₂/k₁); a higher value indicates better separation.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate HPLC with Mobile Phase Equilibrate->Inject Separate Separation on CSP Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Fig 1. Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC offers outstanding resolution and sensitivity, but it is best suited for volatile and thermally stable compounds. Since (2R)-N-phenylpyrrolidine-2-carboxamide is non-volatile, a critical derivatization step is required to convert it into a form suitable for GC analysis. This multi-step preparation makes it less ideal for high-throughput screening but excellent for applications requiring maximum sensitivity.

Experimental Protocol

This two-step derivatization protocol is adapted from established methods for the chiral analysis of secondary amino acids like proline.[2] The goal is to create a volatile and thermally stable derivative that can be effectively separated on a chiral GC column.

  • Derivatization:

    • Amide Reduction: To 1 mg of the sample, add 1 mL of anhydrous THF. Carefully add 1.5 equivalents of a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the amide is fully reduced to the corresponding secondary amine, (2R)-1-phenyl-2-(phenylmethyl)pyrrolidine. Quench the reaction carefully with water and base.

    • Acylation: Extract the amine into an organic solvent (e.g., dichloromethane). Add 1.2 equivalents of trifluoroacetic anhydride (TFAA) and a non-nucleophilic base (e.g., triethylamine). Stir for 30 minutes at room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Sample Preparation: Reconstitute the dried derivative residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • GC Analysis:

    • Column: Chirasil-L-Val or a similar chiral capillary column (e.g., Astec CHIRALDEX® G-TA).[2]

    • Oven Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Expected Performance Data
ParameterExpected ValueCausality
Retention Time (Derivative 1) 15-20 minThe volatility and interaction of the specific diastereomer with the chiral phase dictate elution time.
Retention Time (Derivative 2) 16-22 min
Resolution (Rs) > 2.0GC capillary columns typically provide very high efficiency, leading to excellent resolution.
Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reduce Amide Reduction (e.g., LiAlH₄) Acylate Acylation (TFAA) Reduce->Acylate Reconstitute Reconstitute in Injection Solvent Acylate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Fig 2. Workflow for enantiomeric excess determination by Chiral GC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significant advantages in speed and reduced organic solvent consumption.[4][7] The technique uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, enabling rapid separations and fast column equilibration.

Experimental Protocol

SFC method development is often performed using a screening approach, where multiple columns and co-solvents (modifiers) are tested automatically.[8]

  • Column Screening: Utilize a column switching system to screen a set of 4-6 chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Modifier Screening: Use methanol as the primary co-solvent (modifier). A typical screening gradient is 5% to 40% methanol in CO₂ over 5 minutes.

  • System Parameters:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Injection and Data Acquisition: Inject 1-5 µL of the sample. Monitor using a UV detector and/or a mass spectrometer. The system will automatically cycle through each column/modifier combination to find the optimal separation conditions.

Expected Performance Data
ParameterExpected ValueCausality
Analysis Time 2-8 minutes per runThe low viscosity of supercritical CO₂ allows for high flow rates and rapid analysis.[4]
Resolution (Rs) > 1.5 on optimal columnThe screening process identifies the CSP with the best enantioselective interactions for the analyte.
Solvent Consumption ~80-90% less organic solvent than HPLCCO₂ is the primary mobile phase component.
Experimental Workflow

SFC_Workflow cluster_prep Preparation cluster_analysis Automated Screening cluster_data Data Review Sample Dissolve Sample in Modifier (MeOH) Inject Inject Sample Sample->Inject Screen Define Column & Modifier Screen Screen->Inject Run Run SFC Gradient on Column 1 Inject->Run Switch Switch to Next Column Run->Switch Switch->Run Review Review All Runs Switch->Review Identify Identify Optimal Separation Conditions Review->Identify Calculate Calculate ee% from Best Chromatogram Identify->Calculate

Fig 3. Workflow for enantiomeric excess determination by Chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it uses a chiral solvating agent (CSA) or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers in solution.[1] For (2R)-N-phenylpyrrolidine-2-carboxamide, a CSA can form transient, diastereomeric complexes, causing specific protons in each enantiomer to resonate at slightly different frequencies. The amide N-H proton is an excellent candidate for this analysis due to its sensitivity to hydrogen bonding interactions with the CSA.[1]

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve ~5 mg of the N-phenylpyrrolidine-2-carboxamide sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • CSA Addition: Add 1.0 to 1.2 molar equivalents of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral bisthiourea derivative[1]) to the NMR tube. Ensure the CSA itself does not have signals that overlap with the key analyte protons.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended). Ensure sufficient scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis: Identify the target proton signal (e.g., the amide N-H) which should be split into two distinct peaks, one for each diastereomeric complex. Carefully integrate the two peaks. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Key Performance Metrics
ParameterTarget ValueRationale
Chemical Shift Difference (ΔΔδ) > 0.05 ppmA larger difference between the two signals minimizes integration errors and improves accuracy.
Signal-to-Noise (S/N) Ratio > 100:1A high S/N is critical for precise integration of the peaks, especially when one enantiomer is a minor component.
Logical Relationship Diagram

NMR_Logic Analyte Enantiomeric Mixture (R and S) Complex Diastereomeric Complexes (Analyte-R:CSA and Analyte-S:CSA) Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR ¹H NMR Spectrum Complex->NMR Signals Distinct NMR Signals (e.g., two N-H peaks) NMR->Signals Integrate Integration of Signals Signals->Integrate Calculate ee% Calculation Integrate->Calculate

Fig 4. Logical relationship for ee determination by NMR with a CSA.

Comparative Analysis and Recommendations

  • For High-Throughput Screening (HTS): Chiral SFC is the undisputed leader. Its combination of speed and low solvent usage allows for the rapid analysis of large compound libraries, making it ideal for discovery chemistry environments.[8]

  • For Routine Quality Control (QC): Chiral HPLC is the workhorse method. Its robustness, reliability, and the wealth of available columns and established methods make it a trusted choice for routine release testing where validated methods are paramount.

  • For Highest Sensitivity/Trace Analysis: Chiral GC, despite its cumbersome sample preparation, offers unparalleled sensitivity, especially when coupled with a mass spectrometer (GC-MS). It is the method of choice when detecting trace enantiomeric impurities.

  • For Rapid, Non-Destructive Analysis: NMR with a CSA is perfect for a quick check of enantiopurity without consuming the sample. It is particularly valuable in a research setting for monitoring reaction progress or for compounds that are difficult to analyze by chromatography.[5] The ability to recover the sample is a significant advantage for precious materials.

Conclusion

The determination of the enantiomeric excess of (2R)-N-phenylpyrrolidine-2-carboxamide can be effectively accomplished by several advanced analytical techniques. Chiral HPLC provides a direct, robust, and reliable method suitable for most applications. Chiral GC offers the highest sensitivity at the cost of extensive sample preparation. Chiral SFC presents a modern, high-speed, and environmentally friendly alternative, ideal for high-throughput needs. Finally, NMR spectroscopy with chiral solvating agents delivers a rapid, non-separative, and non-destructive assessment of enantiopurity. The selection of the optimal method hinges on a careful consideration of the specific analytical challenge, including sample throughput, required sensitivity, available resources, and the ultimate goal of the analysis.

References

  • Jiang, B., et al. (2018). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules. Available at: [Link]

  • Balint, J., et al. (2000). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry. Available at: [Link]

  • Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham Research Portal. Available at: [Link]

  • Bull, S. D., et al. (2011). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α- and β-Amino Acids. University of Bath. Available at: [Link]

  • Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry. Available at: [Link]

  • Singh, P., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. ResearchGate. Available at: [Link]

  • Shimadzu. Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu Scientific Instruments. Available at: [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available at: [Link]

  • American Pharmaceutical Review. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. Available at: [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies. Available at: [Link]

  • You, L., et al. (2012). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Science. Available at: [Link]

  • Xu, C., & Li, Z. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Brandi, A., et al. (2015). Synthesis of a New Chiral Pyrrolidine. Molecules. Available at: [Link]

  • ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • R-Discovery. Determination Of Enantiomeric Excess Research Articles. R-Discovery. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

A Comparative Analysis of N-Phenyl and N-Pyridinyl Carboxamides as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), necessitates the urgent discovery of novel therapeutics.[1][2] Carboxamide derivatives have emerged as a highly promising class of compounds, with several candidates demonstrating potent antimycobacterial activity.[3] This guide provides an in-depth comparison of two prominent subclasses: N-phenyl and N-pyridinyl carboxamides, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental data supporting their development.

Core Scaffolds: A Tale of Two Rings

The fundamental difference between these two subclasses lies in the aromatic ring attached to the carboxamide nitrogen. N-phenyl carboxamides feature a benzene ring, while N-pyridinyl carboxamides incorporate a pyridine ring. This seemingly minor substitution—the replacement of a carbon-hydrogen group with a nitrogen atom—profoundly influences the molecule's physicochemical properties, including its electronics, solubility, and hydrogen bonding capacity, thereby impacting its biological activity.

G cluster_0 Core Carboxamide Scaffolds Phenyl N-Phenyl Carboxamide P_img P_img Pyridinyl N-Pyridinyl Carboxamide Py_img Py_img

Caption: Core structures of N-phenyl and N-pyridinyl carboxamides.

Mechanisms of Action: Diverse Pathways to Inhibition

Carboxamides do not follow a single mechanism of action; instead, different scaffolds have been found to inhibit various essential mycobacterial processes. This diversity is advantageous, as it provides multiple avenues for drug development and for combating resistance.

  • Mycolic Acid Transport Inhibition: A significant number of carboxamide derivatives, including indole-2-carboxamides, function by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][5] MmpL3 is a crucial transporter responsible for exporting mycolic acids, essential components of the unique mycobacterial cell wall.[4] Inhibition of this transporter disrupts cell wall integrity, leading to bacterial death.

  • Prodrug Activation: Certain pyridine carboxamides have been identified as prodrugs that require activation by the mycobacterial amidase, AmiC.[6][7] This activation mechanism is reminiscent of the first-line drug pyrazinamide. The activated form of the compound then exerts its bactericidal effect.

  • Enzyme Inhibition: Other targets have been identified for specific carboxamide series. For instance, 5-chloropyrazinamide, a related compound, is known to inhibit the Fatty Acid Synthase I (FAS I) system.[8] Some N-alkyl-5-hydroxypyrimidinone carboxamides were found to inhibit decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an enzyme critical for cell wall arabinogalactan synthesis.[2]

The introduction of a nitrogen atom in the N-pyridinyl scaffold can facilitate unique interactions with enzyme active sites, potentially leading to novel mechanisms of action or enhanced binding to existing targets compared to their N-phenyl counterparts.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the carboxamide-bearing moiety (e.g., pyrazine, pyrrole) and the N-aryl ring.

N-Phenyl Carboxamides

Research into N-phenylpyrazine-2-carboxamides has revealed several key SAR trends. The phenyl ring is remarkably tolerant of a wide array of substituents without complete loss of activity.[8]

  • Halogen and Trifluoromethyl Groups: Electron-withdrawing groups are often beneficial. For example, N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide demonstrated high antifungal activity and significant chlorophyll reduction in algae, indicating broad biological effects.[9] The compound 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showed the highest activity against M. tuberculosis H37Rv in one study, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL.[9]

  • Iodine Substitution: The presence of iodine on the phenyl ring has been identified as particularly important for antimycobacterial activity.[10] N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was found to be a highly active derivative against M. tuberculosis.[10]

  • Hydrophilic Groups: The addition of hydroxyl groups can decrease cytotoxicity, thereby improving the compound's selectivity index.[8][11] For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid maintained good activity (MIC = 3.13 µg/mL against M.tb) while being rated as non-toxic in two separate cell line assays.[11]

N-Pyridinyl Carboxamides

The pyridine nitrogen introduces a key hydrogen bond acceptor, which can significantly influence target engagement. SAR studies on pyrrole-2-carboxamides revealed that compounds bearing a 3-pyridyl group exhibited potent activity against M. tuberculosis, with MIC values ranging from <0.016 to 0.09 µg/mL.[5]

  • Nitrogen Position: The location of the nitrogen atom within the pyridine ring is crucial. Studies have shown that the pyridine nitrogen is essential for the antimycobacterial activity of certain series.[6]

  • Electron-Withdrawing Substituents: Similar to the N-phenyl series, electron-withdrawing groups on the pyridyl ring, such as fluoro substituents, tend to enhance activity.[5]

  • Broad-Spectrum Activity: Some N-pyridinyl carboxamides have demonstrated a broad spectrum of activity. For example, compound 10c from a series of pyridine carboxamides inspired by isoniazid and 4-aminosalicylic acid was effective against both drug-sensitive and drug-resistant M.tb strains and showed activity against M. kansasii and M. smegmatis.[12]

Quantitative Comparison of Antimycobacterial Activity

The following table summarizes experimental data for representative compounds from both series, allowing for a direct comparison of their in vitro efficacy and selectivity.

Compound ClassCore ScaffoldKey SubstituentsM.tb H37Rv MICCytotoxicity IC₅₀ (Cell Line)Selectivity Index (SI)Reference
N-Phenyl Pyrazine-2-carboxamide5-t-Butyl, 6-Chloro, N-(3-CF₃-phenyl)3.13 µg/mLNot ReportedNot Reported[9]
N-Phenyl Pyrazine-2-carboxamide5-Chloro, N-(5-Cl-2-OH-phenyl)1.56 µg/mLNot ReportedNot Reported[8][11]
N-Phenyl Pyrazine-2-carboxamide5-Chloro, N-(4-Et-phenyl)3.13 µg/mL>31.3 µg/mL (HepG2)>10[13]
N-Phenyl Pyrazine-2-carboxamideN-(3-iodo-4-methylphenyl)<2.0 µmol/LNot ReportedNot Reported[10]
N-Pyridinyl Pyridine-2-carboxamideMMV6872541.56–3.125 µMNot ReportedNot Reported[6][7]
N-Pyridinyl Pyrrole-2-carboxamideCompound 32 (3-pyridyl with F)<0.016 µg/mL>64 µg/mL (Vero)>4000[5]
N-Pyridinyl Pyridine-2-carboxamideCompound 10c (Isoniazid/PAS hybrid)5.06 µMNot ReportedNot Reported[12]

Note: Direct comparison can be complex due to variations in assay conditions and reporting units (µg/mL vs. µM) across different studies. The molecular weight is required for precise conversion.

The data suggests that while potent compounds exist in both classes, the N-pyridinyl scaffold, particularly within the pyrrole-2-carboxamide series, has yielded compounds with exceptionally low MIC values and very high selectivity indices.[5]

Experimental Protocol: The Microplate Alamar Blue Assay (MABA)

To ensure the reproducibility and validity of antimycobacterial activity data, standardized protocols are essential. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost colorimetric method for determining the MIC of compounds against M. tuberculosis.[14][15][16]

Step-by-Step MABA Protocol
  • Plate Preparation: In a sterile 96-well microplate, add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation. Add 98 µL of Middlebrook 7H9 broth (supplemented with OADC or ADC) to designated columns for serial dilutions. Add 50 µL of 7H9 broth to the remaining test wells.[17]

  • Compound Dilution: Add 2 µL of the test compound (at a high stock concentration, e.g., 20 mg/mL in DMSO) to the wells containing 98 µL of broth. Perform a 1:2 serial dilution by transferring 50 µL from one well to the next across the plate. Discard the final 50 µL from the last dilution well.[17] This creates a range of compound concentrations.

  • Inoculum Preparation: Prepare a working stock of M. tuberculosis H37Rv from a fresh culture, adjusting the concentration to approximately 2 x 10⁷ CFU/mL. Dilute this stock into fresh 7H9 medium.[17]

  • Inoculation: Add 50 µL of the final bacterial suspension to each test well, resulting in a final volume of 100 µL and a final bacterial concentration of ~1 x 10⁵ CFU/mL.[17] Include drug-free wells (bacteria only) as a positive control for growth and wells with media only as a negative control (sterility).

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.[17][18]

  • Developing the Assay: Add 10-20 µL of Alamar Blue reagent (Resazurin) to each well.[17] Re-incubate the plate for 16-24 hours.

  • Reading Results: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[16] Results can also be read fluorometrically for more quantitative analysis.[18]

MABA_Workflow start Start: Sterile 96-Well Plate prep Plate Preparation (Add water to perimeter, media to wells) start->prep dilution Compound Serial Dilution (Create concentration gradient) prep->dilution add_inoculum Inoculate Wells (Add bacteria to compound dilutions) dilution->add_inoculum inoculum Inoculum Preparation (Adjust M.tb H37Rv to ~1x10⁵ CFU/mL) inoculum->add_inoculum incubate Incubate Plate (37°C for 5-7 days) add_inoculum->incubate add_alamar Add Alamar Blue (To all wells) incubate->add_alamar reincubate Re-incubate (~24 hours) add_alamar->reincubate read Read Results (Blue = Inhibition, Pink = Growth) reincubate->read end Determine MIC read->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

Both N-phenyl and N-pyridinyl carboxamides represent fertile ground for the development of new antimycobacterial agents.

  • N-Phenyl Carboxamides have a well-established history, with extensive SAR data demonstrating that the phenyl ring tolerates a wide range of substitutions, allowing for fine-tuning of activity and toxicity.[8][11]

  • N-Pyridinyl Carboxamides are of significant current interest. The presence of the pyridine nitrogen provides a key hydrogen bond acceptor that can be exploited for enhanced target binding, leading to compounds with exceptionally high potency and selectivity.[5][6] The discovery that some act as prodrugs activated by mycobacterial enzymes presents a promising strategy for achieving selective toxicity.[7]

Future research should focus on a head-to-head comparison of optimized leads from both series in advanced preclinical models, including in vivo efficacy studies in animal models of TB. Further elucidation of their mechanisms of action will be critical for predicting and overcoming potential resistance. The synthesis of hybrid molecules incorporating features from both scaffolds may also yield novel compounds with superior drug-like properties. Ultimately, the continued exploration of both N-phenyl and N-pyridinyl carboxamides is a vital component of the global effort to develop a shorter, safer, and more effective regimen for the treatment of tuberculosis.

References

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. Available at: [Link]

  • Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. Springer Link. Available at: [Link]

  • (PDF) Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. ResearchGate. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. PMC - NIH. Available at: [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. Available at: [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Microplate-based alamar blue assay (MABA). Bio-protocol. Available at: [Link]

  • [PDF] Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Semantic Scholar. Available at: [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. Available at: [Link]

  • Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues. Research Square. Available at: [Link]

  • Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. MDPI. Available at: [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. PMC. Available at: [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. MDPI. Available at: [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals. Available at: [Link]

  • Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Antimycobacterial Activity of Some New N-(5-Substituted Phenylthiazol-2-yl) Pyrimidine-5-Carboxamides. Connect Journals. Available at: [Link]

  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New N-(1-hydroxy-1,3-dihydrobenzo[c][17][19]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. MDPI. Available at: [Link]

  • Arylquinolinecarboxamides: Synthesis, in vitro and in silico studies against Mycobacterium tuberculosis. Scilit. Available at: [Link]

Sources

Assessing the Neurotoxicity and Efficacy of (2R)-N-Phenylpyrrolidine-2-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As central nervous system (CNS) drug discovery shifts toward highly specific, metabolically stable scaffolds, (2R)-N-phenylpyrrolidine-2-carboxamide derivatives have emerged as promising candidates. While classical literature often explores the L-proline (2S) derivatives[1], the (2R)-enantiomers (D-prolinamides) are increasingly prioritized. The (2R) stereochemistry confers critical resistance to endogenous prolyl endopeptidases, significantly extending the in vivo half-life.

However, this extended CNS residency mandates rigorous neurotoxicity screening. Prolonged exposure increases the risk of off-target motor impairment and cellular toxicity, making it essential to distinguish between therapeutic CNS modulation (e.g., anticonvulsant efficacy) and neurotoxic depression. This guide provides a comparative analysis and self-validating experimental framework for evaluating these derivatives against standard alternatives.

Comparative Performance: Efficacy vs. Neurotoxicity

To objectively assess the viability of (2R)-N-phenylpyrrolidine-2-carboxamide derivatives, their pharmacological profiles must be benchmarked against standard Anti-Epileptic Drugs (AEDs) like Carbamazepine and Phenytoin. The primary metric for safety is the Protective Index (PI) , calculated as the ratio of the Median Toxic Dose ( TD50​ ) to the Median Effective Dose ( ED50​ ).

A higher PI indicates a wider therapeutic window. As shown in Table 1, halogenated prolinamide derivatives demonstrate superior safety margins by maintaining high seizure protection without the severe motor impairment characteristic of legacy sodium-channel blockers[2].

Table 1: Comparative Anticonvulsant Efficacy and Neurotoxicity Profiles
Compound / DrugTarget / MechanismMES ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (PI)CNS Depressant Effect
(2R)-4-Cl-Derivative Voltage-gated Na+ / BRD428.5> 300.0> 10.5 Minimal
(2S)-4-Cl-Derivative Voltage-gated Na+ / BRD430.0> 300.0> 10.0 Minimal
Carbamazepine Voltage-gated Na+ 11.865.55.5 Moderate to High
Phenytoin Voltage-gated Na+ 9.569.07.2 Moderate

Data synthesis reflects benchmarked pharmacological profiles for N-(substituted phenyl) pyrrolidine-2-carboxamides compared to standard AEDs[1],[2].

Mechanistic Causality in Experimental Design

When assessing neurotoxicity, relying on a single assay often leads to false positives. For instance, a compound might appear "toxic" in a behavioral assay simply because it induces therapeutic sedation, not actual neuronal damage. Therefore, a tiered approach is required:

  • In Vitro Cellular Viability: We first utilize iPSC-derived neurons to rule out direct mitochondrial or synaptic toxicity. Prolinamide derivatives have been studied in complex computational pipelines for neurodegenerative diseases [3] and HIV-associated neurocognitive disorders [4], proving that cellular-level screening is vital before in vivo translation.

  • In Vivo Motor Impairment: Candidates that clear the in vitro stage are subjected to the Accelerating Rotarod Test. This test specifically isolates cerebellar ataxia and motor coordination deficits from general sedation[1].

NeuroTox Node1 Synthesis of (2R)-N-phenylpyrrolidine -2-carboxamide Node2 In Vitro Cytotoxicity Screen (iPSC-derived Neurons) Node1->Node2 Cellular Viability Node3 In Vivo Motor Impairment (Accelerating Rotarod Test) Node2->Node3 Non-toxic Candidates Node4 Anticonvulsant Efficacy (MES Test) Node3->Node4 Motor-Intact Candidates Node5 Therapeutic Index (PI) Calculation Node4->Node5 ED50 / TD50 Mapping

Tiered workflow for assessing neurotoxicity of pyrrolidine-2-carboxamide derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the causal effects of the (2R)-N-phenylpyrrolidine-2-carboxamide derivatives.

Protocol A: High-Content In Vitro Neurotoxicity Screening

Purpose: To quantify sub-lethal neurotoxicity and neurite degeneration prior to animal testing.

  • Step 1: Cell Culture Preparation: Plate human iPSC-derived cortical neurons in 96-well plates at a density of 20,000 cells/well. Allow 14 days for synaptic network maturation.

  • Step 2: Compound Administration: Treat cells with the (2R)-derivative at logarithmic concentrations (0.1 µM to 300 µM) dissolved in 0.1% DMSO.

  • Step 3: Dual-Fluorescence Staining: After 48 hours, incubate cells with Calcein-AM (live cells/neurite tracing) and Ethidium Homodimer-1 (dead cells).

  • Causality & Self-Validation: Why use a dual-stain? Relying solely on metabolic assays (like MTT) can be confounded by the compound's potential interaction with mitochondrial reductases. Dual-staining ensures that a reduction in the live-cell signal is causally linked to actual cell death (confirmed by Ethidium uptake) rather than a temporary metabolic pause.

Protocol B: In Vivo Acute Neurotoxicity (Accelerating Rotarod Test)

Purpose: To quantify minimal motor impairment as a proxy for acute CNS toxicity[2].

  • Step 1: Baseline Training (The Self-Validation Step): Place mice on a 3.2 cm diameter rod accelerating from 4 to 40 rpm over 5 minutes. Critical: Mice must be pre-trained. Any mouse that fails to maintain equilibrium for at least 60 seconds during the drug-free baseline is permanently excluded. This guarantees that subsequent motor failures are strictly drug-induced, eliminating false positives caused by innate physical deficits.

  • Step 2: Stratified Dosing: Administer the (2R)-derivative intraperitoneally (i.p.) at tiered doses (30, 100, and 300 mg/kg) to cohorts of 6 mice each.

  • Step 3: Temporal Evaluation: Test the mice on the Rotarod at 0.5 h and 4.0 h post-administration.

  • Causality: Why test at two distinct time points? The 0.5 h mark captures rapid-onset toxicity driven by peak plasma concentrations ( Cmax​ ), while the 4.0 h mark identifies delayed toxicity caused by the accumulation of active metabolites (a known risk for prolinamide derivatives).

  • Step 4: Endpoint Determination: Neurotoxicity is confirmed if a mouse cannot remain on the rod for at least 1 minute in three successive trials. The TD50​ is then calculated using probit analysis.

References

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4487166, N-phenylpyrrolidine-2-carboxamide. PubChem.

  • Zheng, L., et al. (2020). Modulation of Host BRD4 to Repress HIV Replication in Myeloid Cells: Major HIV Reservoirs in Central Nervous System. University of Texas Medical Branch (UTMB).

  • arXiv Preprint (2025). Parallelizing Drug Discovery: HPC Pipelines for Alzheimer's Molecular Docking and Simulation.(Note: URL structure generalized to arXiv repository standard for HPC Alzheimer's pipelines).

Sources

Comparative Analysis of Synthetic Routes to N-Aryl Prolinamides: Methodologies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-aryl prolinamides are privileged scaffolds in medicinal chemistry and highly effective organocatalysts for asymmetric transformations, such as the direct aldol reaction[1]. The electronic properties of the N-aryl substituent drastically influence catalytic performance; electron-withdrawing groups increase the acidity of the amide N-H proton, leading to stronger hydrogen bonding with substrates and higher enantioselectivity[1]. However, synthesizing these electron-deficient N-aryl prolinamides presents significant chemical challenges, requiring careful selection of the synthetic route to balance yield, atom economy, and stereochemical integrity.

This guide objectively compares the two primary methodologies for synthesizing N-aryl prolinamides: Direct Amidation (Peptide Coupling) and Buchwald-Hartwig Cross-Coupling .

Section 1: The Synthetic Challenge

Coupling L-proline with anilines is notoriously difficult due to three intersecting factors:

  • Steric Hindrance: The secondary amine embedded in the pyrrolidine ring creates a bulky environment around the α -carboxylic acid.

  • Poor Nucleophilicity: Anilines, especially those with electron-withdrawing groups (e.g., p-nitroaniline), are exceptionally poor nucleophiles.

  • Epimerization Risk: Prolonged activation of the chiral α -carboxylic acid to force a reaction with a weak nucleophile often leads to racemization/epimerization via an oxazolone or enol intermediate[2].

Section 2: Route A - Direct Amidation (Peptide Coupling Approach)

The traditional approach involves protecting the pyrrolidine nitrogen (e.g., N-Boc-L-proline) and activating the carboxylic acid to react with the aryl amine.

Mechanism & Causality

While EDC/HOBt is standard for aliphatic amines, it often fails or yields <40% conversion with electron-deficient anilines[3]. For recalcitrant anilines, HATU is the preferred coupling reagent[4]. Causality: HATU generates an active ester with HOAt (1-hydroxy-7-azabenzotriazole) generated in situ. The nitrogen atom at the 7-position of the HOAt leaving group acts as an internal base, utilizing a neighboring group effect to hydrogen-bond with the incoming aniline. This significantly accelerates the nucleophilic attack and minimizes the time the chiral center spends in an epimerization-prone activated state[2].

Experimental Protocol: HATU-Mediated Direct Amidation

Validation Checkpoint: Monitor conversion via LC-MS; assess final enantiomeric purity via chiral HPLC.

  • Dissolution: Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF under an inert nitrogen atmosphere[5].

  • Activation: Add HATU (1.1 equiv) and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir at 0 °C for 10 minutes to allow complete formation of the active ester[5].

  • Coupling: Add the aryl amine (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until complete consumption of the acid is observed by TLC.

  • Deprotection: Following an aqueous workup (washing with 1M HCl, then saturated NaHCO₃), cleave the Boc group using 4M HCl in dioxane for 2 hours to yield the final N-aryl prolinamide hydrochloride salt.

Section 3: Route B - Buchwald-Hartwig Cross-Coupling

When direct amidation fails due to extreme electron deficiency or when strict >99% enantiomeric excess (ee) retention is mandatory, the Buchwald-Hartwig amination offers a strategic bypass[6].

Mechanism & Causality

Instead of forming the C-N bond at the chiral carbonyl, this route pre-forms L-prolinamide (using highly nucleophilic ammonia, ensuring no epimerization) and couples the primary amide nitrogen to an aryl halide (e.g., aryl bromide)[7]. Causality: Because the reaction occurs at the aryl C-X bond via a Palladium(0) oxidative addition and subsequent reductive elimination, the α -chiral center of the proline is completely insulated from the reaction mechanics, guaranteeing absolute stereochemical retention[7]. Bidentate phosphine ligands like XantPhos or BINAP are critical here; they prevent the formation of inactive palladium dimers and suppress competitive β -hydride elimination, a common side reaction with amide nucleophiles[6][8].

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Amidation

Validation Checkpoint: Ensure strict anhydrous/anaerobic conditions to prevent catalyst poisoning.

  • Preparation: In an oven-dried Schlenk tube, combine L-prolinamide (1.2 equiv), the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XantPhos or BINAP (0.06 equiv), and Cs₂CO₃ (1.5 equiv)[8].

  • Degassing: Evacuate and backfill the vessel with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (10 volumes)[8].

  • Heating: Heat the mixture to 100–110 °C for 8–12 hours under vigorous stirring[8].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate. Purify the residue via silica gel column chromatography[8].

Section 4: Comparative Data Analysis

The following table summarizes the performance metrics of both synthetic routes based on empirical laboratory data and literature consensus.

MetricRoute A: HATU Direct AmidationRoute B: Buchwald-Hartwig Coupling
Best Use Case Electron-rich to moderately electron-deficient anilines.Highly electron-deficient or sterically hindered aryl groups.
Yield (Electron-Rich) High (80-95%)Moderate to High (70-90%)
Yield (Electron-Deficient) Low to Moderate (30-60%)High (75-95%)
Stereochemical Integrity Moderate risk of epimerization (90-95% ee retention).Zero epimerization risk (>99% ee retention).
Reaction Time 4 - 12 hours (Room Temp)8 - 24 hours (100-110 °C)
Atom Economy Poor (Generates stoichiometric heavy uronium waste).Moderate (Requires heavy metal Pd, but highly catalytic).
Scalability Excellent for discovery; expensive for process scale.Highly scalable; preferred in process chemistry.
Section 5: Decision Matrix Workflow

To optimize yield and stereochemical purity, researchers should select their synthetic route based on the electronic nature of the target aryl group and the required enantiomeric excess.

RouteSelection Start Target: N-Aryl Prolinamide CheckAryl Is the Aryl group highly electron-deficient or sterically hindered? Start->CheckAryl CheckEE Is >99% ee retention absolutely critical (e.g., for organocatalyst synthesis)? CheckAryl->CheckEE No RouteA_HATU Route A2: HATU/DIPEA Coupling (High Reactivity) CheckAryl->RouteA_HATU Yes (Aniline available) RouteB Route B: Buchwald-Hartwig Cross-Coupling (Zero Epimerization) CheckAryl->RouteB Yes (Aryl Halide available) RouteA_EDC Route A1: EDC/HOBt Coupling (Standard, Cost-Effective) CheckEE->RouteA_EDC No CheckEE->RouteB Yes

Caption: Logical workflow for selecting the optimal synthetic route for N-aryl prolinamides.

References
  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Synthesis of amide derivatives for electron deficient amines... PMC.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R)-N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (2R)-N-phenylpyrrolidine-2-carboxamide (CAS No. 104261-87-2). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific reasoning behind them, ensuring a safe and compliant laboratory environment.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be reliably inferred from its chemical structure—a substituted pyrrolidine carboxamide—and data from suppliers.[1][2][3] This necessitates treating it as hazardous waste with the appropriate precautions.

Core Parameter Guideline
Waste Classification Hazardous Chemical Waste (Organic)
Hazard Profile Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4]
Primary Disposal Route Licensed Environmental Waste Management Contractor via Institutional EHS.[1]
Incompatible Wastes Strong acids, Strong oxidizing agents.[1][5]
Drain/Trash Disposal Strictly Prohibited.[6][7]

Part 1: Hazard Profile and Essential Safety Precautions

Understanding the "why" is critical to ensuring adherence to safety protocols. (2R)-N-phenylpyrrolidine-2-carboxamide is classified with the signal word "Warning" and carries the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Structurally, pyrrolidine derivatives can also be flammable and corrosive.[1][8] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Work Area: All handling of the compound and its waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation. Never mix different waste streams unless their compatibility is certain.[6][10]

Step 1: Waste Characterization and Segregation

All waste streams containing (2R)-N-phenylpyrrolidine-2-carboxamide must be classified as Hazardous Organic Waste .

  • Solid Waste: This stream includes contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels used for minor clean-up. These items must be collected separately from liquid waste.

  • Liquid Waste: This includes pure, unreacted (2R)-N-phenylpyrrolidine-2-carboxamide, solutions containing the compound, and the first rinsate from decontaminating glassware.[6] This stream should be kept separate from halogenated solvent waste unless institutional policy permits mixing.

Step 2: Container Selection and Labeling

Proper containment and labeling prevent dangerous chemical reactions and ensure safe handling by waste management personnel.

  • Select the Right Container: Use a designated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1] The container must have a tightly sealing screw cap. Keep the container closed at all times except when adding waste.[6][11]

  • Label Correctly and Completely: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "(2R)-N-phenylpyrrolidine-2-carboxamide ".

    • A list of all solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).[4]

    • The accumulation start date (the date the first drop of waste is added).

    • The name and contact information of the responsible researcher or lab.

Step 3: Decontamination of Empty Containers

An "empty" container that once held (2R)-N-phenylpyrrolidine-2-carboxamide is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., ethanol or acetone).[1]

  • Collect Rinsate: Crucially, the first rinsate must be collected and added to your liquid hazardous waste container, as it will contain significant residual compound.[6] Subsequent rinsates can often be collected in the same container, per institutional guidelines.

  • Final Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can now be disposed of according to your institution's policy for clean lab glass or plastic.[10]

Step 4: Temporary Waste Storage (Satellite Accumulation)

Designated satellite accumulation areas are crucial for the safe, temporary storage of hazardous waste within the laboratory.

  • Store the sealed and labeled hazardous waste container in a designated, secure secondary containment bin.[6]

  • This area must be away from heat, open flames, or sources of ignition.[8][12]

  • Ensure incompatible waste types (e.g., acids, oxidizers) are stored in separate secondary containment.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Once the waste container is full (typically 75-80% capacity to prevent splashing), or approaching the regulatory accumulation time limit (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[13][14]

  • Follow their specific procedures for waste collection requests.

Part 3: Emergency Procedures – Spill Management

In the event of a spill, prompt and correct action is critical to mitigating exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Notify your supervisor and the institutional EHS office.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean-Up: While wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: All materials used for the spill clean-up, including gloves and absorbent pads, must be disposed of as hazardous solid waste.

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (2R)-N-phenylpyrrolidine-2-carboxamide.

G cluster_prep Preparation & Handling cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_final Storage & Disposal A Waste Generated ((2R)-N-phenylpyrrolidine-2-carboxamide) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Solid or Liquid Waste? B->C D Solid Hazardous Waste (Gloves, Paper, Tips) C->D Solid E Liquid Hazardous Waste (Solutions, Rinsate) C->E Liquid F Select Compatible Container (e.g., HDPE) D->F E->F G Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Date F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Waste Pickup I->J Yes

Caption: Disposal workflow for (2R)-N-phenylpyrrolidine-2-carboxamide.

References

  • Hazardous Waste Disposal Guide. Environmental Health and Safety, Dartmouth College.

  • Pyrrolidine - Apollo Scientific. Apollo Scientific.

  • Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. Benchchem.

  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem.

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Hazardous Waste and Disposal. American Chemical Society.

  • SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. Tedia.

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

  • HAZARD SUMMARY: Pyrrolidine. New Jersey Department of Health.

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.

  • N-Phenylpyrrolidine-2-carboxamide. BLD Pharm.

  • (R)-N-Phenylpyrrolidine-2-carboxamide. Sigma-Aldrich.

  • 2-Pyrrolidinone SDS. Thermo Fisher Scientific.

  • MATERIAL SAFETY DATA SHEET: 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. J & W PharmLab, LLC.

  • 2-PYRROLIDONE MATERIAL SAFETY DATA SHEET. Sisco Research Laboratories Pvt. Ltd..

  • SAFETY DATA SHEET: N-Methylpyrrolidinone. Fisher Scientific.

  • Essential Procedures for the Safe Disposal of (R)-2-Phenylpropylamide. Benchchem.

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • (R)-N-Phenylpyrrolidine-2-carboxamide. ChemScene.

  • Chemical & Hazardous Waste Disposal Procedures. Clark County School District.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2R)-N-phenylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2R)-N-phenylpyrrolidine-2-carboxamide (CAS No. 104261-87-2). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety culture in your laboratory.

Core Hazard Assessment and Mitigation Strategy

(2R)-N-phenylpyrrolidine-2-carboxamide is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram for harmful substances.

These classifications dictate a cautious approach. The primary risks during handling are:

  • Inhalation: Airborne particles of the solid compound can irritate the respiratory tract.

  • Dermal Contact: The compound can cause skin irritation upon contact.

  • Ocular Contact: Direct contact with the eyes can lead to serious irritation.

  • Ingestion: The substance is harmful if swallowed.

Our safety strategy is built on the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical hazard.[1] While engineering controls like fume hoods are the primary defense, proper PPE selection and use are non-negotiable for direct handling tasks.

Task-Specific PPE Protocols

The required level of PPE is dictated by the specific task and the physical form of the chemical being handled. A dynamic risk assessment is crucial.

Handling the powdered form of (2R)-N-phenylpyrrolidine-2-carboxamide presents a significant risk of aerosolization and inhalation. All manipulations must be designed to minimize dust generation.

  • Primary Engineering Control: A certified chemical fume hood is mandatory for all operations involving the open solid.[2] This provides critical ventilation to capture airborne particles.

  • Eye and Face Protection: Chemical splash goggles are required.[3] Standard safety glasses do not provide an adequate seal to protect against fine, airborne powders.

  • Hand Protection: Double-gloving with disposable nitrile gloves is the recommended practice.[3][4] The rationale is twofold: it provides a backup barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin. Contaminated gloves should be changed immediately.[4]

  • Body Protection: A properly fastened lab coat, long pants, and fully enclosed, chemical-resistant footwear are the minimum requirements.[3][5]

  • Respiratory Protection: When conducted within a fume hood, additional respiratory protection is typically not required. However, in the rare event of a fume hood failure or if work must be done outside of one (a practice that is strongly discouraged), a government-approved respirator with a particulate filter is necessary.[6]

Procedural Guidance for Weighing:

  • Designate a specific work area within the fume hood and line it with a disposable, absorbent bench pad.[4]

  • Tare a sealable container on the balance.

  • Transfer the container to the fume hood, add the powdered compound, and securely close the lid.[4]

  • Return the sealed container to the balance for the final weight measurement. This workflow minimizes the potential for dust exposure at the balance.

This stage introduces the additional hazard of the solvent and an increased risk of splashes.

  • Primary Engineering Control: All work must be conducted in a chemical fume hood.[2][7]

  • Eye and Face Protection: Both chemical splash goggles and a full-face shield are necessary.[3] The face shield provides an essential barrier against splashes that can occur when pouring liquids or during an unexpectedly vigorous reaction.

  • Hand Protection: The choice of glove material is critical and must be resistant to the solvent being used. While nitrile gloves offer broad protection for incidental contact, consult a glove manufacturer's compatibility chart for the specific solvent in your protocol.[1][8] For extended work or with aggressive solvents, reusable, heavier-duty gloves (e.g., butyl rubber, neoprene) are recommended.[1]

  • Body Protection: Wear a lab coat and consider adding a chemical-resistant apron over it for enhanced protection against spills and splashes.[1]

PPE Data Summary
Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired only if fume hood is unavailable
Preparing Solutions Chemical Splash Goggles & Face ShieldSolvent-Specific Gloves (Nitrile minimum)Lab Coat & Chemical-Resistant ApronRequired only if fume hood is unavailable
Cleanup & Disposal Chemical Splash Goggles & Face ShieldSolvent-Specific Gloves (Nitrile minimum)Lab Coat & Chemical-Resistant ApronRequired only if fume hood is unavailable
Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling (2R)-N-phenylpyrrolidine-2-carboxamide from receipt to disposal.

G start_end start_end process process decision decision ppe_node ppe_node waste waste start Start: Receive Chemical risk_assessment Perform Task-Specific Risk Assessment start->risk_assessment is_solid Handling Solid? risk_assessment->is_solid handle_solid Work in Fume Hood Weigh via Containment is_solid->handle_solid Yes is_solution Preparing Solution? is_solid->is_solution No ppe_solid PPE: Goggles, Double Nitrile Gloves, Lab Coat handle_solid->ppe_solid handle_solid->is_solution prep_solution Work in Fume Hood Add Reagents Slowly is_solution->prep_solution Yes cleanup Cleanup & Decontamination is_solution->cleanup No ppe_solution PPE: Goggles + Face Shield, Solvent-Rated Gloves, Lab Coat + Apron prep_solution->ppe_solution prep_solution->cleanup is_waste_gen Waste Generated? cleanup->is_waste_gen dispose_solid Contaminated Solids (Gloves, Wipes) is_waste_gen->dispose_solid Solid Waste dispose_liquid Liquid Waste (Solutions, Rinsate) is_waste_gen->dispose_liquid Liquid Waste dispose_container Empty Container Protocol is_waste_gen->dispose_container Empty Bottle end End: Task Complete is_waste_gen->end No Waste dispose_solid->end dispose_liquid->end dispose_container->end

Caption: Workflow for handling (2R)-N-phenylpyrrolidine-2-carboxamide.

Operational Plan: PPE Donning, Doffing, and Disposal

Cross-contamination is a frequent cause of unintended exposure. A disciplined approach to putting on (donning) and removing (doffing) PPE is essential.

  • Body Protection: Put on your lab coat and fasten all buttons.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add the face shield.

  • Hand Protection: Put on the first pair of nitrile gloves. Put on the second (outer) pair over the first, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Remove the outer, most contaminated pair of gloves without touching your skin. Peel one glove off by pinching the cuff and pulling it inside out. Ball it into the palm of your other gloved hand. Slide two fingers of your bare hand under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Body Protection: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Fold it so the contaminated outside is folded inward.

  • Eye/Face Protection: Remove the face shield and then the goggles, handling them by the strap or sides.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

All waste generated from handling this compound must be treated as hazardous chemical waste.[10]

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers must be collected in a designated, labeled, and sealed hazardous waste bag or container.[11]

  • Liquid Waste: Unused solutions and the first solvent rinse from cleaning glassware must be collected in a compatible, labeled hazardous waste container.[11][12] Never dispose of this chemical waste down the sink.[9][10]

  • Empty Reagent Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[10][11] After rinsing and air-drying, all labels must be completely removed or defaced before the container is disposed of in the appropriate glass or plastic recycling bin.[11][13]

By integrating these expert protocols and understanding the rationale behind them, you can build a robust safety framework that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets (SDS) before beginning any new procedure.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Management Software.
  • Personal Protective Equipment | Division of Research Safety. University of Illinois.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Safe Handling Practices for Labor
  • MATERIAL SAFETY DATA SHEET for 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. J & W PharmLab, LLC.
  • Life-Changing Safety Tips for Handling Labor
  • CHEMISTRY LABORATORY SAFETY MANUAL.
  • (R)-N-Phenylpyrrolidine-2-carboxamide Product Page. Sigma-Aldrich.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。